molecular formula C11H19NO4 B104233 tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 127589-93-9

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B104233
CAS No.: 127589-93-9
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394595
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127589-93-9
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, a pivotal chiral building block commonly known in its enantiomeric forms as Garner's aldehyde. This document details its chemical properties, synthesis protocols, and significant applications in the field of drug development and asymmetric synthesis.

Chemical Identification and Properties

This compound exists as a racemic mixture and as two distinct enantiomers, each with unique identifiers and optical properties. The enantiomers are widely used as chiral synthons for the asymmetric synthesis of amino sugars and other nitrogen-containing target molecules.[1][2]

Table 1: Chemical Identifiers and Names

IsomerCommon NameCAS NumberIUPAC Name
RacemicRacemic Garner's Aldehyde127589-93-9[1][2][3]tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[3]
(R)(R)-Garner's Aldehyde95715-87-0[1][2][4]tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
(S)(S)-Garner's Aldehyde102308-32-7[1][2][5][6]tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[5]

Table 2: Physicochemical Properties

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₁₁H₁₉NO₄[1][2][6]C₁₁H₁₉NO₄[1][2][5][6]C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [1][2][4][6]229.27 g/mol [1][2][6]229.27 g/mol [1][2]
Appearance Colorless to light yellow liquid[4]Viscous liquid, clear colorless to yellow[5]Colorless liquid[1]
Density 1.06 g/mL at 25 °C[7]~1.06 g/mL at 25 °C1.1 ± 0.1 g/cm³
Boiling Point 67 °C at 0.3 mmHg[7]83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg[1]Not specified
Specific Optical Rotation +85.0 to +93.0° (c=1, Chloroform)[4]-85° to -95° (c=1, CHCl₃, 20°C)[5]Not applicable
Refractive Index n20/D 1.445 (lit.)[8]n20/D 1.445 (lit.)Not specified
Solubility Soluble in organic solvents such as toluene, dichloromethane, and THF.[9] Generally, aldehydes with fewer than five carbon atoms are soluble in water, while larger ones are less soluble in water but soluble in organic solvents.[10][11]Soluble in organic solvents.Soluble in organic solvents.

Spectroscopic Data

¹H NMR (Racemic, CDCl₃, 300 MHz): Chemical shifts (δ) are reported in ppm. Due to restricted rotation of the N-Boc group, most peaks are doubled.[2]

  • 9.62 and 9.55 ppm: (1H, broad singlet, CHO)

  • 4.36 and 4.20 ppm: (1H, multiplet)

  • 4.09 ppm: (2H, multiplet)

  • 1.63 and 1.60 ppm: (3H, singlet)

  • 1.57 and 1.51 ppm: (3H, singlet)

  • 1.52 and 1.45 ppm: (9H, singlet)

¹³C NMR ((R)-enantiomer, predicted): Typical chemical shifts for carbons in similar environments suggest the following approximate assignments:

  • ~200 ppm: Aldehyde carbon (C=O)

  • ~150 ppm: Carbonyl carbon of the Boc group (N-C=O)

  • ~95 ppm: Quaternary carbon of the oxazolidine ring (O-C(CH₃)₂-N)

  • ~80 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃)

  • ~65 ppm: Methylene carbon of the oxazolidine ring (-CH₂-O)

  • ~60 ppm: Methine carbon of the oxazolidine ring (N-CH-CHO)

  • ~28 ppm: Methyl carbons of the tert-butyl group

  • ~25 ppm: Methyl carbons of the gem-dimethyl group on the oxazolidine ring

Infrared (IR) Spectroscopy (Thin Film):

  • ~1740 cm⁻¹: Strong absorption corresponding to the aldehyde carbonyl (C=O) stretch.[2]

  • ~1710 cm⁻¹: Strong absorption from the carbamate carbonyl (Boc group) stretch.[2]

  • ~2830-2695 cm⁻¹: Characteristic C-H stretch of the aldehyde proton.[12][13]

Experimental Protocols: Synthesis of Garner's Aldehyde

The enantiomers of Garner's aldehyde are typically synthesized from the corresponding enantiomers of serine. The following is a generalized protocol based on commonly cited procedures, such as that developed by Koskinen and coworkers, which provides the (S)-enantiomer in a 66-71% overall yield.[9]

Synthesis of (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine

This multi-step synthesis involves the protection of the functional groups of L-serine, formation of the oxazolidine ring, and subsequent reduction to the aldehyde.

  • Step 1: Esterification and N-Boc Protection of L-Serine

    • L-serine is first converted to its methyl ester by reaction with acetyl chloride in methanol.[9]

    • The resulting serine methyl ester hydrochloride salt is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂).[9]

  • Step 2: Formation of the Oxazolidine Ring

    • The N-Boc protected serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like dichloromethane.[9] This reaction forms the 2,2-dimethyloxazolidine ring.

  • Step 3: Reduction to the Aldehyde

    • The methyl ester of the protected amino acid is reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) in a non-polar solvent like toluene.[9]

    • Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol.[9]

    • The reaction is quenched, and the product is purified, typically by distillation under high vacuum.[9]

G cluster_synthesis Synthesis of (S)-Garner's Aldehyde L_Serine L-Serine Serine_Ester L-Serine Methyl Ester L_Serine->Serine_Ester 1. AcCl, MeOH N_Boc_Serine_Ester N-Boc-L-Serine Methyl Ester Serine_Ester->N_Boc_Serine_Ester 2. (Boc)₂O, Et₃N Protected_Ester tert-Butyl (S)-2,2-dimethyl-4-(methoxycarbonyl)oxazolidine-3-carboxylate N_Boc_Serine_Ester->Protected_Ester 3. 2,2-Dimethoxypropane, BF₃·Et₂O S_Garner_Aldehyde (S)-Garner's Aldehyde Protected_Ester->S_Garner_Aldehyde 4. DIBAL-H, -78 °C

Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.

Applications in Drug Development and Asymmetric Synthesis

Garner's aldehyde is a highly valued chiral building block due to its configurational stability and the versatility of the aldehyde functional group for carbon-carbon bond formation.[9] It serves as a precursor for a wide range of complex, enantiopure molecules.

Key Applications:

  • Asymmetric Synthesis of Amino Alcohols: The aldehyde allows for nucleophilic addition reactions, leading to the formation of a new stereocenter. This is fundamental in the synthesis of 2-amino-1,3-dihydroxypropyl structures.[9]

  • Synthesis of Natural Products: It is a key intermediate in the total synthesis of numerous natural products, including:

    • Iminosugars: Potent inhibitors of carbohydrate-processing enzymes.[9]

    • Sphingosines and their derivatives: Important components of cell membranes involved in signal transduction.[9]

    • Peptide Antibiotics: Complex molecules with antimicrobial activity.[9]

  • Chiral Auxiliary: The oxazolidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the aldehyde group.

The ability to control the stereochemistry through reactions with Garner's aldehyde is critical in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

G cluster_applications Applications of Garner's Aldehyde in Asymmetric Synthesis cluster_reactions Key Reactions cluster_products Target Molecules garners_aldehyde (R)- or (S)-Garner's Aldehyde nucleophilic_addition Nucleophilic Addition (e.g., Grignard, organolithium) garners_aldehyde->nucleophilic_addition wittig_olefination Wittig Olefination garners_aldehyde->wittig_olefination alkynylation Alkynylation garners_aldehyde->alkynylation amino_alcohols Chiral Amino Alcohols nucleophilic_addition->amino_alcohols sphingosines Sphingosines alkynylation->sphingosines iminosugars Iminosugars amino_alcohols->iminosugars peptide_antibiotics Peptide Antibiotics amino_alcohols->peptide_antibiotics

Caption: Role of Garner's Aldehyde as a precursor in asymmetric synthesis.

References

(R)-Garner's Aldehyde: A Technical Guide to a Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate , commonly known as (R)-Garner's aldehyde, is a versatile and configurationally stable chiral intermediate of significant importance in modern organic synthesis.[1][2] Since its introduction, it has become one of the most frequently utilized chiral building blocks for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals, amino sugars, and various natural products.[1][3][4] Its structure incorporates a protected serine derivative, providing a masked amino alcohol functionality and a reactive aldehyde group, which serves as a handle for stereocontrolled carbon-carbon bond formation.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

(R)-Garner's aldehyde is a colorless liquid valued for its stability, which minimizes epimerization at the sensitive α-carbon center during reactions.[1] This stability is crucial for maintaining enantiomeric purity throughout multi-step synthetic sequences.

Quantitative Data Summary

The key physical and spectroscopic properties of (R)-Garner's aldehyde are summarized below for quick reference.

PropertyValueReference
CAS Number 95715-87-0[2][3]
Molecular Formula C₁₁H₁₉NO₄[2][3]
Molecular Weight 229.27 g/mol [2][6]
Boiling Point 72-75 °C at 0.3 mmHg; 83-88 °C at 1.0-1.4 mmHg[2][7]
Density ~1.1 g/cm³[6]
Specific Rotation ([α]D) +103° (c = 1.0 in CHCl₃, 27 °C)[2][7]
Appearance Colorless liquid; crystallizes in freezer[1][2]
Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR 9.62, 9.55 (1H, br s, CHO); 4.36, 4.20 (1H, m); 4.09 (2H, m); 1.63, 1.60 (3H, s); 1.57, 1.51 (3H, s); 1.52, 1.45 (9H, s)[7]
¹³C NMR 198.0, 151.8, 95.0, 80.6, 65.1, 63.7, 28.3, 26.0, 24.1[8]
IR (thin film) 1740 cm⁻¹ (CHO), 1710 cm⁻¹ (Boc C=O)[7]
Note: The doubling of most ¹H NMR peaks is attributed to the restricted rotation of the N-Boc group.[7]

Synthesis of Garner's Aldehyde

Several synthetic routes to Garner's aldehyde have been developed, typically starting from the natural amino acid serine. The (R)-enantiomer is conventionally synthesized from the unnatural and more expensive D-serine, while the (S)-enantiomer is readily prepared from the natural and inexpensive L-serine. However, methods have been established to produce the (R)-aldehyde from L-serine as well.[9] The key synthetic challenge is to perform the necessary chemical transformations without causing racemization of the chiral center.[1]

A widely adopted and scalable procedure is the Koskinen method, which provides the aldehyde with high enantiomeric purity.[1][4]

Synthesis_Workflow L-Serine L-Serine Ester Esterification L-Serine->Ester Boc N-Boc Protection Ester->Boc (Boc)₂O, Et₃N Acetonide Acetonide Formation Boc->Acetonide Me₂C(OMe)₂, BF₃·Et₂O Reduction DIBAL-H Reduction Acetonide->Reduction DIBAL-H, Toluene, -78°C Aldehyde (S)-Garner's Aldehyde Reduction->Aldehyde

Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.

Experimental Protocol: Synthesis of (S)-Garner's Aldehyde (Koskinen Procedure)

This protocol is adapted from literature procedures for the multi-mole scale synthesis of (S)-Garner's aldehyde from L-serine, achieving high yield and enantiomeric excess (97% ee).[4] The synthesis of the (R)-enantiomer follows an analogous sequence starting from D-serine.

  • Esterification: L-serine is suspended in methanol at 0 °C. Acetyl chloride is added dropwise, and the mixture is heated to 50 °C until the reaction is complete, yielding the serine methyl ester hydrochloride salt.[1][4]

  • N-Boc Protection: The hydrochloride salt is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to 0 °C. Triethylamine is added, followed by di-tert-butyl dicarbonate ((Boc)₂O), and the reaction is allowed to warm to room temperature to afford N-Boc-serine methyl ester.[1][4]

  • Acetonide Formation: The N-Boc protected ester is dissolved in CH₂Cl₂ with 2,2-dimethoxypropane. The solution is cooled, and a Lewis acid catalyst (e.g., BF₃·Et₂O) is added. The reaction proceeds at room temperature to form the fully protected oxazolidine ring.[1][4] The intermediate is purified via high vacuum distillation.[1]

  • Reduction to Aldehyde: The purified ester is dissolved in anhydrous toluene and cooled to below -75 °C (an ethyl acetate/liquid nitrogen bath is recommended).[1][4] A solution of diisobutylaluminium hydride (DIBAL-H) is added slowly, maintaining the low temperature to prevent over-reduction and epimerization.[1] The reaction is quenched with a suitable reagent (e.g., methanol or ethyl acetate) and worked up to isolate the final product, (S)-Garner's aldehyde.

Chemical Reactivity and Key Reactions

The primary utility of Garner's aldehyde stems from the reactivity of its carbonyl group, which readily undergoes nucleophilic addition.[3][10] A key feature of these reactions is the high degree of stereocontrol exerted by the existing chiral center at the C4 position of the oxazolidine ring.

Nucleophilic Addition Reactions

The addition of a nucleophile to the carbonyl carbon creates a new stereocenter. The stereochemical outcome (either syn or anti diastereomer) is highly dependent on the nature of the nucleophile, the metal counterion, and the reaction conditions.[4][5]

  • Non-Chelating Conditions (Felkin-Anh Model): In most cases, particularly with organolithium or Grignard reagents, the reaction follows the Felkin-Anh model. The bulky tert-butoxycarbonyl (Boc) group orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks from the sterically least hindered face, leading predominantly to the anti addition product.[4][5]

  • Chelating Conditions: When certain Lewis acidic metals (like Zn, Mg, Cu) are used, they can coordinate with both the carbonyl oxygen and the oxygen of the oxazolidine ring, forming a rigid five-membered chelate. This conformation forces the nucleophile to attack from the opposite face, leading to the syn addition product.[1][4]

Nucleophilic_Addition cluster_reactants Reactants cluster_models Stereochemical Control Models cluster_products Diastereomeric Products GA (R)-Garner's Aldehyde Intermediate Tetrahedral Intermediate GA->Intermediate Nu Nucleophile (R'-M) Nu->Intermediate Felkin Felkin-Anh Model (Non-Chelation) Intermediate->Felkin Favors Chelation Cram-Chelate Model (Chelation) Intermediate->Chelation Favors Anti Anti Product Felkin->Anti Leads to Syn Syn Product Chelation->Syn Leads to

Caption: Stereocontrol in nucleophilic additions to Garner's Aldehyde.

Experimental Protocol: General Nucleophilic Addition of an Organometallic Reagent

This protocol outlines a general procedure for the addition of an organometallic nucleophile to Garner's aldehyde under non-chelating conditions to favor the anti product.

  • Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with a solution of (R)-Garner's aldehyde in an anhydrous solvent (e.g., THF or diethyl ether).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: The organometallic reagent (e.g., an organolithium or Grignard reagent, ~1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching and Workup: The reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.

Applications in Drug Development and Natural Product Synthesis

Garner's aldehyde is a precursor to a vast number of biologically active compounds. Its integrated chiral amino alcohol structure makes it an ideal starting material for synthesizing molecules that are potent inhibitors of enzymes like glycosidases or are structural components of larger biomolecules.[4]

Key applications include the synthesis of:

  • Sphingosines and Ceramides: Crucial components of cell membranes involved in signal transduction.[4][9]

  • Amino Sugars and Iminosugars: Important carbohydrate mimics and enzyme inhibitors.[2][4]

  • Peptide Antibiotics: Complex structures containing non-proteinogenic amino acids.[4]

  • Other Natural Products: Including (-)-swainsonine and (+)-valienamine, which have potential therapeutic applications.[11]

Applications cluster_intermediates Key Intermediates cluster_products Target Molecule Classes GA (R)-Garner's Aldehyde Propargyl Propargylic Alcohols GA->Propargyl Alkynylation Allyl Allylic Alcohols GA->Allyl Alkenylation AminoDiol Amino Diols GA->AminoDiol Reduction/Hydrolysis Sphingo Sphingosines Propargyl->Sphingo Imino Iminosugars Allyl->Imino Other Other Natural Products Allyl->Other Antibiotics Peptide Antibiotics AminoDiol->Antibiotics

Caption: Role of Garner's Aldehyde as a precursor in synthesis.

Conclusion

(R)-Garner's aldehyde is a powerful and indispensable tool in asymmetric synthesis. Its chemical and configurational stability, coupled with the predictable stereochemical outcomes of its reactions, allows for the efficient and elegant construction of complex chiral molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents and biologically active natural products.

References

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

  • ¹H NMR Data:

    • Result[1] provides a predicted ¹H NMR spectrum for the target compound: (300 MHz, CDCl₃) δ: 9.45 - 9.68 (m, 1 H, -CHO), 3.95 - 4.49 (m, 3 H, -CH, -CH₂O-), 1.36 - 1.74 (m, 15 H, -C(CH₃)₂, -C(CH₃)₃). This is very useful and can be put directly into the table. I will clearly label it as "Predicted".

  • ¹³C NMR Data:

    • My searches did not yield any experimental or predicted ¹³C NMR data for the exact target compound, tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.

    • However, result[2] provides ¹H NMR data for an analogous compound, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine -3-carboxylate. While the abstract mentions NMR, the text seems to provide ¹H NMR data for precursors, not the final aldehyde.

    • Result[3] mentions ¹³C NMR for a different thiazolidine compound.

    • Given the lack of direct data, the best approach is to state that no data was found for the target compound and, for illustrative purposes, provide data for a closely related analog if a reliable source can be found. I will perform a quick follow-up search for the ¹³C NMR of the thiazolidine analog mentioned in[2] or another similar structure. If that fails, I will state that no data is available.

  • IR Data:

    • Result[4] for the (S)-enantiomer states that the "Infrared spectrum Conforms" to the structure. It does not provide a list of peaks.

    • This is common for vendor data. I will create a table of expected IR absorption bands based on the functional groups present in the molecule (aldehyde C-H, aldehyde C=O, carbamate C=O, alkane C-H, C-O stretch). This is a standard practice in technical guides when an actual spectrum isn't available. I will state the source of the information is the vendor's conformity statement and general spectroscopic principles.

  • Mass Spectrometry (MS) Data:

    • No specific experimental MS data (e.g., a list of m/z values) was found in the search results.

    • I will calculate the expected exact mass for the protonated molecule [M+H]⁺ and list common fragments expected from this structure, particularly the loss of the Boc group or isobutylene, and the tert-butyl cation. This provides valuable information for researchers trying to identify this compound via MS. I will clearly label this data as "Calculated" or "Expected". The molecular formula C₁₁H₁₉NO₄ is provided in result[4].

  • Experimental Protocols & Visualization:

    • The search results do not contain specific experimental protocols for acquiring this data. This is expected. I will write general, high-quality standard operating procedures for NMR, IR, and MS analysis suitable for the target audience.

    • The search results do not provide any workflows or diagrams. I will create the requested Graphviz diagram from scratch, following all the user's specifications. The planned workflow (Synthesis -> Purification -> Analysis -> Confirmation) is logical and appropriate.

Final Plan:

  • Title: A Technical Guide to the Spectral Analysis of this compound.

  • Introduction: Briefly introduce the compound (also known as Garner's aldehyde) as a chiral building block.

  • ¹H NMR Table: Use the predicted data from result[1], citing it as such.

  • ¹³C NMR Table: State that no data was found for the target compound.

  • IR Table: State that vendors confirm the spectrum conforms to the structure[4]. Provide a table of expected characteristic peaks based on functional group analysis.

  • MS Table: Provide a table of calculated and expected m/z values for the molecular ion and key fragments, based on the molecular formula from result[4].

  • Protocols: Write detailed, professional-level protocols for NMR, IR, and MS acquisition.

  • Diagram: Create the Graphviz DOT script for the analytical workflow as planned. Ensure all color and contrast rules are met.

  • Citations: Add citations to the text where information from the search results is used.

This plan allows me to fulfill all core requirements of the user's prompt despite the partial availability of explicit experimental data in the search results, by supplementing with predicted/expected data and clearly labeling its origin. This is a scientifically sound and honest approach for a technical guide. I will now proceed with generating the response. I will not perform another search as I have a clear path forward.### A Technical Guide to the Spectral Analysis of this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectral data for this compound, commonly known as a derivative of Garner's aldehyde. As a crucial chiral building block in the synthesis of complex molecules, a thorough understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and provides standardized protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Where experimental data is not publicly available, predicted data and expected values based on the chemical structure are provided and clearly noted.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
9.45 - 9.68m1H-CHO (aldehyde)Predicted[1]
3.95 - 4.49m3H-CH, -CH₂O- (oxazolidine ring)Predicted[1]
1.36 - 1.74m15H-C(CH₃)₂ (gem-dimethyl), -C(CH₃)₃ (tert-butyl)Predicted[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentData Source
No experimental or predicted data available in the searched literature.

Table 3: IR Spectral Data

While specific peak-by-peak data is not published, vendor specifications confirm that the infrared spectrum is consistent with the compound's structure.[4] The expected characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)Functional Group Assignment
~2978C-H stretch (alkane)
~2875, ~2770C-H stretch (aldehyde)
~1735C=O stretch (aldehyde)
~1695C=O stretch (Boc carbamate)
~1390, ~1365C-H bend (gem-dimethyl and tert-butyl)
~1160C-O stretch

Table 4: Mass Spectrometry (MS) Data

m/z (Calculated)Fragment AssignmentIonization Mode
230.1392[M+H]⁺ESI (Positive)
252.1211[M+Na]⁺ESI (Positive)
174.1025[M - C₄H₈]⁺ (Loss of isobutylene)EI / ESI-MS/MS
130.0817[M - Boc]⁺EI / ESI-MS/MS
57.0704[C₄H₉]⁺ (tert-butyl cation)EI

Experimental Protocols

The following sections provide standardized methodologies for acquiring the spectral data described above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube.

    • For precise chemical shift referencing, ensure the solvent contains an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

    • If the sample is highly viscous, lower the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR accessory.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to generate the final spectrum.

    • After analysis, thoroughly clean the ATR crystal.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • For analysis, create a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI).

  • Data Acquisition (ESI-QTOF):

    • Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Optimize ion source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 230.14) and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical process flow from a purified chemical sample to its structural confirmation using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Purified_Compound Purified Compound NMR NMR (¹H, ¹³C) Purified_Compound->NMR IR FTIR Purified_Compound->IR MS MS & MS/MS Purified_Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A standard workflow for the structural confirmation of a chemical compound using spectroscopic methods.

References

An In-depth Technical Guide to N-Boc-L-serinal: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-serinal, systematically named tert-butyl (S)-(1-formyl-2-hydroxyethyl)carbamate, is a chiral aldehyde that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility is underscored by the presence of a reactive aldehyde functionality, a protected amine, and a primary alcohol, all attached to a chiral center. However, the inherent reactivity of the aldehyde group also contributes to its instability, making its isolation and characterization challenging. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Core Physical and Chemical Properties

Due to its instability and propensity for racemization, comprehensive physical property data for isolated N-Boc-L-serinal is scarce in the literature. It is often generated and used in situ or converted to a more stable derivative, such as an acetonide, for storage and handling. The available information for N-Boc-L-serinal and its direct precursor, N-Boc-L-serine, is summarized below.

Table 1: Physical and Chemical Properties of N-Boc-L-serine

PropertyValueReference(s)
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid[1]
Synonyms Boc-L-serine, N-(tert-Butoxycarbonyl)-L-serine[1]
CAS Number 3262-72-4[1]
Molecular Formula C₈H₁₅NO₅[1]
Molecular Weight 205.21 g/mol [1]
Melting Point 91 °C (decomposes)[2]
Appearance White to light brown powder[3]
Solubility Almost transparent in water[2]

Chemical Stability and Reactivity of N-Boc-L-serinal:

N-Boc-L-serinal is known to be unstable and susceptible to racemization at the α-carbon due to the acidity of the proton adjacent to the aldehyde. This instability necessitates its use immediately after preparation or its conversion to a more stable form. The aldehyde group is highly electrophilic and readily reacts with nucleophiles. Common side reactions include oxidation to the corresponding carboxylic acid, reduction to the alcohol (N-Boc-L-serinol), and aldol-type reactions. The Boc protecting group is stable under neutral and basic conditions but can be easily removed with acid.[4]

Experimental Protocols

The synthesis of N-Boc-L-serinal typically involves the oxidation of the corresponding primary alcohol, N-Boc-L-serinol, which is obtained by the reduction of an N-Boc-L-serine ester. The two most common methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are favored for their mild reaction conditions.

Synthesis of N-Boc-L-serinal via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[5]

Experimental Workflow:

swern_oxidation reagent_prep Reagent Preparation activation Activation of DMSO reagent_prep->activation Oxalyl Chloride, DMSO in CH2Cl2 -78 °C oxidation Oxidation of Alcohol activation->oxidation N-Boc-L-serinol in CH2Cl2 -78 °C quench Quenching oxidation->quench Triethylamine -78 °C to RT workup Workup and Isolation quench->workup Water, Extraction

Caption: Swern oxidation workflow for N-Boc-L-serinal synthesis.

Detailed Protocol:

  • Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (2.2 equivalents) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.[6]

  • Oxidation: A solution of N-Boc-L-serinol (1.0 equivalent) in CH₂Cl₂ is added slowly to the activated DMSO mixture at -78 °C. The reaction is stirred for 30-60 minutes.

  • Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.[6]

  • Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-L-serinal, which should be used immediately in the next step.

Synthesis of N-Boc-L-serinal via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and selective method for oxidizing primary alcohols to aldehydes.[7]

Experimental Workflow:

dmp_oxidation dissolve Dissolve Alcohol add_dmp Add DMP dissolve->add_dmp N-Boc-L-serinol in CH2Cl2 monitor Monitor Reaction add_dmp->monitor Dess-Martin Periodinane Room Temperature quench_workup Saturated NaHCO3, Na2S2O3 Extraction monitor->quench_workup TLC or LC-MS

Caption: Dess-Martin oxidation workflow for N-Boc-L-serinal synthesis.

Detailed Protocol:

  • To a solution of N-Boc-L-serinol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude N-Boc-L-serinal.

Applications in Drug Development

N-Boc-L-serinal is a key building block in the synthesis of various pharmaceutical agents, particularly those containing a serine-derived moiety. Its aldehyde functionality allows for the introduction of diverse substituents through nucleophilic addition and other carbonyl chemistry, making it a versatile precursor for creating libraries of potential drug candidates.

Synthesis of Protease Inhibitors

A significant application of N-Boc-L-serinal and its derivatives is in the synthesis of protease inhibitors. The aldehyde can be converted into a ketoamide, a common "warhead" that forms a reversible covalent bond with the active site serine residue of serine proteases.[8] This mechanism of action is central to the therapeutic effect of several antiviral drugs.

Logical Relationship in Protease Inhibitor Synthesis:

protease_inhibitor_synthesis serinal N-Boc-L-serinal intermediate Key Intermediate serinal->intermediate Further Synthetic Steps inhibitor Protease Inhibitor (e.g., Boceprevir, Telaprevir) intermediate->inhibitor Peptide Couplings, etc.

Caption: Role of N-Boc-L-serinal in protease inhibitor synthesis.

  • Boceprevir and Telaprevir: N-Boc-L-serinal and its derivatives are implicated as key intermediates in the synthesis of complex peptide-like molecules, including the hepatitis C virus (HCV) NS3/4A protease inhibitors boceprevir and telaprevir.[9][10] While the exact synthetic routes may vary, the core serine-derived aldehyde is a crucial component for constructing the final drug molecule.

Role in Signaling Pathway Research

While N-Boc-L-serinal itself is not a direct participant in biological signaling pathways, serine metabolism and signaling are crucial for cellular homeostasis and have been implicated in various diseases.[2][11] Serine biosynthesis pathways provide precursors for proteins, nucleotides, and lipids, and are often dysregulated in cancer.[2] Serine can also act as a signaling molecule in plants, activating defense mechanisms.[12]

The synthesis of serine-derived molecules, facilitated by intermediates like N-Boc-L-serinal, allows for the creation of molecular probes and potential modulators of these pathways. For instance, labeled or modified serine analogues can be used to study the activity of enzymes involved in serine metabolism or to investigate the role of serine in protein phosphorylation cascades.

Serine Metabolism and Downstream Signaling:

serine_signaling Glycolysis Glycolysis Serine Serine Biosynthesis Glycolysis->Serine Proteins Protein Synthesis Serine->Proteins Nucleotides Nucleotide Synthesis Serine->Nucleotides Lipids Lipid Synthesis Serine->Lipids OneCarbon One-Carbon Metabolism Serine->OneCarbon

Caption: Central role of serine in cellular metabolism.

References

Chiral Pool Synthesis from tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the application of (R)- and (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, in chiral pool synthesis. Garner's aldehyde, a versatile C4 building block derived from serine, has emerged as a cornerstone in the asymmetric synthesis of a wide array of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of key synthetic transformations, extensive experimental protocols, and tabulated quantitative data to facilitate reproducible and efficient synthetic strategies. Furthermore, this guide visualizes critical reaction pathways and experimental workflows using the DOT language to provide clear and concise representations of the underlying chemical principles and processes.

Introduction

The oxazolidine ring not only protects the amino and hydroxyl groups of the parent serine but also provides a rigid conformational framework that directs the stereochemical outcome of reactions at the aldehyde carbon.[1] This inherent stereocontrol is a key feature that makes Garner's aldehyde an invaluable tool in asymmetric synthesis.

This guide will delve into the core synthetic applications of Garner's aldehyde, with a particular focus on carbon-carbon bond-forming reactions that are fundamental to the elaboration of complex molecular architectures. Detailed experimental protocols for key transformations, including olefination reactions and nucleophilic additions of organometallic reagents, will be provided. Quantitative data from various studies have been compiled into structured tables to allow for easy comparison of different reaction conditions and their outcomes. Finally, signaling pathways affected by biologically active molecules synthesized from Garner's aldehyde, along with experimental workflows, are visualized to provide a holistic understanding of its significance in both synthetic chemistry and drug discovery.

Synthesis of Garner's Aldehyde

A widely adopted procedure, often referred to as the Koskinen procedure, provides Garner's aldehyde in good overall yield and high enantiomeric excess.[1] This method involves the esterification of L-serine, followed by N-Boc protection, acetonide formation, and finally, a DIBAL-H reduction at low temperature to afford the desired aldehyde.[1]

Key Synthetic Transformations

Garner's aldehyde is a versatile substrate for a multitude of carbon-carbon bond-forming reactions, enabling the stereoselective elongation of the carbon chain and the introduction of diverse functional groups.

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde functionality of Garner's aldehyde into a carbon-carbon double bond. These reactions are pivotal in the synthesis of unsaturated amino alcohols and serve as precursors for further functionalization.

The Wittig reaction utilizes a phosphonium ylide to introduce a new carbon-carbon double bond. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate carbanion, is a widely used alternative to the Wittig reaction. The HWE reaction generally offers excellent (E)-selectivity for the formation of α,β-unsaturated esters and other electron-deficient alkenes.[4] A significant advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct during workup.[4]

Data Presentation

Table 1: Horner-Wadsworth-Emmons Reaction with Garner's Aldehyde

EntryPhosphonate ReagentBaseSolventTemp (°C)ProductYield (%)dr (E/Z)Reference
1Triethyl phosphonoacetateNaHTHF0 to rt(E)-α,β-Unsaturated ester95>98:2[5]
2Methyl (dimethoxyphosphoryl)acetateNaHDMErt(E)-α,β-Unsaturated methyl ester92>95:5[5]
3Triethyl phosphonoacetateDBU, LiClAcetonitrilert(E)-α,β-Unsaturated esterVariesHigh E-selectivity[5]

Table 2: Nucleophilic Addition of Organometallic Reagents to Garner's Aldehyde

EntryOrganometallic ReagentSolventTemp (°C)ProductYield (%)dr (anti/syn)Reference
1Vinylmagnesium bromideTHF-78Allylic alcohol806:1[3]
2Phenylmagnesium bromideTHF-78Secondary alcohol--[3]
3Lithium 1-pentadecyneTHF-23Propargyl alcohol83-[2]
41-Pentadecyne, DIBAL-HHexanes/Toluene-78Allylic alcohol>80-[2]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction of Garner's Aldehyde with Triethyl Phosphonoacetate (E-selective)

Materials:

  • (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.

Protocol 2: Wittig Reaction of Garner's Aldehyde with Methyltriphenylphosphonium Bromide

Materials:

  • (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The formation of a yellow-orange ylide solution should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purify the product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 3: Diastereoselective Addition of Vinylmagnesium Bromide to Garner's Aldehyde

Materials:

  • (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution of the aldehyde.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the allylic alcohol product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Mandatory Visualization

Reaction Workflows and Logical Relationships

Horner_Wadsworth_Emmons_Workflow cluster_prep Ylide Generation cluster_reaction Olefination Reaction cluster_workup Workup & Purification Phosphonate Phosphonate Reagent Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Base (e.g., NaH) Base->Ylide Solvent_prep Anhydrous Solvent (THF) Solvent_prep->Ylide Reaction_Mix Reaction Mixture Ylide->Reaction_Mix Garner Garner's Aldehyde Garner->Reaction_Mix Product_crude Crude Product Reaction_Mix->Product_crude Quench Quench (aq. NH4Cl) Product_crude->Quench Extraction Extraction (EtOAc) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Alkene Product Purification->Final_Product

Caption: Horner-Wadsworth-Emmons reaction workflow.

Organometallic_Addition_Workflow cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Garner Garner's Aldehyde Reaction_Mix Reaction Mixture Garner->Reaction_Mix Organometallic Organometallic Reagent (e.g., R-MgBr) Organometallic->Reaction_Mix Solvent_reaction Anhydrous Solvent (THF) Solvent_reaction->Reaction_Mix Quench Quench (aq. NH4Cl) Reaction_Mix->Quench Extraction Extraction (EtOAc) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Alcohol Product Purification->Final_Product

Caption: Organometallic addition reaction workflow.

Signaling Pathway Visualizations

Many biologically active iminosugars, such as 1-deoxynojirimycin (DNJ), are synthesized from Garner's aldehyde.[6] These compounds are potent inhibitors of α-glucosidases, enzymes that are crucial for carbohydrate metabolism.[1][7] Their inhibitory activity stems from their structural resemblance to the natural carbohydrate substrates.[1] The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to competitive inhibition of the enzyme.[8] This inhibition has therapeutic applications in the management of type 2 diabetes and certain viral infections.[1]

Glycosidase_Inhibition cluster_enzyme α-Glucosidase Active Site cluster_inhibitor Inhibition by Iminosugar Enzyme Enzyme TransitionState Oxocarbenium Ion Transition State Enzyme->TransitionState catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibitedComplex Substrate Natural Substrate (Disaccharide) Substrate->TransitionState Product Monosaccharides TransitionState->Product TransitionState->InhibitedComplex structural mimicry Iminosugar Iminosugar Inhibitor (e.g., DNJ) Iminosugar->InhibitedComplex

Caption: α-Glucosidase inhibition by iminosugars.

Garner's aldehyde is a key starting material for the synthesis of neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza. Neuraminidase is a viral enzyme that facilitates the release of newly formed virus particles from the surface of an infected host cell by cleaving sialic acid residues. Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind to the active site of the enzyme, thereby blocking its function. This prevents the release of progeny virions, thus halting the spread of the infection.

Neuraminidase_Inhibition cluster_viral_release Normal Viral Release cluster_inhibition Inhibition of Viral Release HostCell Infected Host Cell SialicAcid Sialic Acid Receptor Virus New Virus Particle Virus->SialicAcid binds to Virus->SialicAcid remains bound Neuraminidase Viral Neuraminidase SialicAcid->Virus releases Neuraminidase->SialicAcid cleaves InhibitedNA Inhibited Neuraminidase Neuraminidase->InhibitedNA Inhibitor Neuraminidase Inhibitor Inhibitor->InhibitedNA

Caption: Neuraminidase inhibition in influenza virus.

Conclusion

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, or Garner's aldehyde, stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability from serine, coupled with its conformational rigidity and reactive aldehyde handle, has solidified its position as a premier chiral building block in modern organic synthesis. This guide has provided a detailed overview of its application in key synthetic transformations, supported by comprehensive experimental protocols and tabulated data to aid in the practical execution of these reactions. The visualization of reaction workflows and the mechanisms of action of resulting biologically active molecules further underscores the broad impact of this versatile synthon. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of Garner's aldehyde opens doors to the efficient and stereocontrolled synthesis of a vast array of complex and medicinally relevant target molecules.

References

Stability and Storage of Garner's Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Stability

The chemical and configurational stability of Garner's aldehyde are critical considerations for its use as a reliable synthetic intermediate.[2][3] Several factors can influence its integrity over time, leading to degradation and loss of enantiomeric purity.

Chemical Stability

Like many aldehydes, Garner's aldehyde is susceptible to common degradation pathways:

  • Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen) and certain contaminants.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic impurities.

  • Over-reduction: During its synthesis via the reduction of the corresponding ester, over-reduction to the alcohol is a potential side reaction. While not a storage stability issue, the presence of the alcohol impurity can affect downstream reactions.[2]

Configurational Stability: The Challenge of Epimerization

The most significant stability concern for Garner's aldehyde is the potential for epimerization at the C4 chiral center (the carbon bearing the aldehyde group).[1][3][6] The acidic proton at this position can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or inversion of the stereocenter. This loss of enantiomeric purity is a critical issue that can compromise the stereochemical outcome of subsequent synthetic steps.

The choice of reagents and reaction conditions during both the synthesis and subsequent reactions of Garner's aldehyde is crucial in mitigating epimerization. For instance, the use of bulky, non-nucleophilic bases is often recommended to minimize this side reaction.[1]

Recommended Storage and Handling

Proper storage and handling are essential to preserve the quality and stability of Garner's aldehyde. Based on literature and general chemical principles, the following recommendations are provided.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or below (freezer)Reduces the rate of potential degradation reactions. The pure aldehyde is known to crystallize at low temperatures, which can enhance its stability.[2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation of the aldehyde to the carboxylic acid.[7]
Container Tightly sealed, opaque containerPrevents exposure to air, moisture, and light, which can accelerate degradation.
Form Crystalline solidStoring the purified, crystalline form is preferable to storage in solution, as solvents can potentially participate in degradation reactions over time.
Handling Procedures
  • Inert Atmosphere: Handle Garner's aldehyde under an inert atmosphere whenever possible, especially when transferring or weighing the compound.

  • Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry to avoid introducing acidic or basic contaminants that could catalyze degradation or epimerization.

  • Minimize Time at Room Temperature: When removed from cold storage for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Perform weighing and transfer operations as quickly as is safely possible.

  • Solvent Purity: When preparing solutions of Garner's aldehyde, use high-purity, anhydrous solvents to minimize potential side reactions.

Potential Degradation Pathways

The primary degradation pathways for Garner's aldehyde are epimerization, oxidation, and polymerization. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the purity of the material.

Potential Degradation Pathways of Garner's Aldehyde Garner's Aldehyde Garner's Aldehyde Epimer (R/S) Epimer (R/S) Garner's Aldehyde->Epimer (R/S) Base/Acid Carboxylic Acid Carboxylic Acid Garner's Aldehyde->Carboxylic Acid Oxidation (O2) Polymer/Oligomer Polymer/Oligomer Garner's Aldehyde->Polymer/Oligomer Acid/Base

Caption: Key degradation routes for Garner's aldehyde.

Experimental Protocols

While specific, validated stability-indicating methods for Garner's aldehyde are not widely published, the following sections provide general experimental protocols that can be adapted for its analysis. These protocols are based on established methods for the analysis of chiral aldehydes and are consistent with ICH guidelines for forced degradation studies.[8][9][10][11][12]

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9][10][11][12]

Objective: To generate potential degradation products of Garner's aldehyde under various stress conditions.

Materials:

  • Garner's aldehyde

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of Garner's aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 8 hours). Note: Basic conditions are expected to cause significant epimerization.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store a solid sample of Garner's aldehyde in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, store a solution of the aldehyde under the same conditions.

  • Photolytic Degradation: Expose a solid sample and a solution of Garner's aldehyde to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acidic Acidic Analysis Analysis Acidic->Analysis Basic Basic Basic->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Garner's Aldehyde Sample Garner's Aldehyde Sample Garner's Aldehyde Sample->Acidic Garner's Aldehyde Sample->Basic Garner's Aldehyde Sample->Oxidative Garner's Aldehyde Sample->Thermal Garner's Aldehyde Sample->Photolytic

Caption: Workflow for a forced degradation study.

Analytical Method for Purity and Stability Assessment

A stability-indicating analytical method is crucial for quantifying the parent compound and separating it from any degradation products or impurities. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

Method: Chiral HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column)

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve good separation.

Detection: UV detection at a wavelength where Garner's aldehyde has significant absorbance (e.g., 210-230 nm).

Procedure:

  • Standard Preparation: Prepare a standard solution of Garner's aldehyde of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to Garner's aldehyde by comparing the retention time with the standard.

    • Identify the peak corresponding to the epimer by its distinct retention time on the chiral column.

    • Identify any other peaks as potential degradation products.

    • Calculate the purity of Garner's aldehyde and the percentage of the epimer and other impurities using the peak areas.

Derivatization for Enhanced Detection:

For the analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique to form stable, chromophoric hydrazones that can be readily detected by UV-Vis.[13][14] This can be particularly useful for trace-level analysis.

Conclusion

Garner's aldehyde is a valuable synthetic tool, but its utility is contingent on maintaining its chemical and, most importantly, its configurational integrity. The primary stability concern is epimerization, which can be mitigated through careful control of reaction and storage conditions. Storage at low temperatures under an inert atmosphere is recommended to minimize degradation. While specific quantitative stability data is scarce in the public literature, the application of sound chemical principles and the implementation of appropriate analytical methods, such as chiral HPLC, will enable researchers to confidently utilize this important chiral building block in their synthetic endeavors. Further in-house stability studies are recommended for applications in GMP-regulated environments.

References

A Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is a versatile and highly valuable chiral building block in asymmetric synthesis.[1][2][3] Its stable, protected form of serine aldehyde allows for a wide range of stereoselective transformations, making it an essential intermediate in the synthesis of numerous complex natural products, pharmaceuticals, and other biologically active molecules.[1][4] This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key applications for researchers and professionals in the field of drug development and organic synthesis.

Commercial Availability and Suppliers

Both enantiomers of Garner's aldehyde, (R)- and (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, are commercially available from various chemical suppliers. The availability of both enantiomers provides chemists with the flexibility to synthesize target molecules with the desired stereochemistry. Key suppliers include Tokyo Chemical Industry (TCI), Sigma-Aldrich, and Thermo Scientific Chemicals. Custom synthesis services are also available for specific purity requirements or larger quantities.[5]

Table 1: Commercial Suppliers of (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 95715-87-0)

SupplierProduct NumberPurityNotes
Tokyo Chemical IndustryB5351>95.0% (GC)[6]Also known as (R)-Garner's Aldehyde.[6]
Sigma-Aldrich46206395%[7]Also known as (+)-N-Boc-N,O-isopropylidene-D-serinal.[7]
CymitQuimicaA recognized chiral building block for pharmaceuticals.[2]
iChemicalAvailable for research purposes.[8]
001ChemicalAvailable for research needs.[9]

Table 2: Commercial Suppliers of (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 102308-32-7)

SupplierProduct NumberPurityNotes
Thermo Scientific Chemicals38657001095%[10]

Physicochemical Properties

A summary of the key physicochemical properties of Garner's aldehyde is presented in Table 3.

Table 3: Physicochemical Data of this compound

Property(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₁H₁₉NO₄[7]C₁₁H₁₉NO₄[10]
Molecular Weight 229.27 g/mol [7]229.27 g/mol
Appearance Colorless to light yellow liquid[6]Viscous liquid, clear colorless to yellow[10]
Boiling Point 67 °C at 0.3 mmHg (lit.)[7]83-88 °C at 1.0-1.4 mmHg[3]
Density 1.06 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.445 (lit.)[7]
Optical Rotation [α]₂₃/D +90° (c=1 in chloroform)[7][α]₂₀/D -85° to -95° (c=1, CHCl₃)[10]

Experimental Protocols: Synthesis of Garner's Aldehyde

Several methods have been developed for the synthesis of Garner's aldehyde, with the most common routes starting from either L- or D-serine. Below are detailed protocols for two widely used procedures.

The Original Garner Procedure

This method involves the protection of the amino and carboxyl groups of serine, followed by the formation of the oxazolidine ring and subsequent reduction to the aldehyde.[4][11]

Experimental Protocol:

  • N-Boc Protection: L-Serine is first protected with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture at a controlled pH.

  • Esterification: The carboxylic acid is then esterified using methyl iodide and potassium carbonate in DMF.

  • Oxazolidine Formation: The diol is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene.

  • Reduction: The final step is the reduction of the methyl ester to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78 °C in toluene.

G cluster_garner Original Garner Synthesis Serine L-Serine Boc_Serine N-Boc-L-Serine Serine->Boc_Serine 1. Boc₂O Ester N-Boc-L-Serine Methyl Ester Boc_Serine->Ester 2. MeI, K₂CO₃ Protected_Ester tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate Ester->Protected_Ester 3. 2,2-dimethoxypropane, p-TsOH Aldehyde (S)-Garner's Aldehyde Protected_Ester->Aldehyde 4. DIBAL-H, -78°C

Caption: Synthetic pathway of the original Garner procedure.

The Koskinen Procedure

This modified procedure offers an alternative route with high yields and is suitable for large-scale synthesis.[1][4]

Experimental Protocol:

  • Esterification: L-Serine is first esterified using acetyl chloride in methanol.

  • N-Boc Protection: The resulting amino ester hydrochloride is then protected with Boc₂O in the presence of triethylamine in dichloromethane.

  • Oxazolidine Formation: The acetonide is introduced using 2,2-dimethoxypropane and a catalytic amount of boron trifluoride etherate in dichloromethane.

  • Reduction: The protected ester is reduced to Garner's aldehyde using DIBAL-H at a temperature below -75 °C in toluene. This procedure has been reported to yield the aldehyde with high enantiomeric excess (97% ee).[4]

G cluster_koskinen Koskinen Synthesis Procedure Serine L-Serine Ester_HCl L-Serine Methyl Ester HCl Serine->Ester_HCl 1. AcCl, MeOH Boc_Ester N-Boc-L-Serine Methyl Ester Ester_HCl->Boc_Ester 2. Boc₂O, Et₃N Protected_Ester tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate Boc_Ester->Protected_Ester 3. 2,2-dimethoxypropane, BF₃·Et₂O Aldehyde (S)-Garner's Aldehyde Protected_Ester->Aldehyde 4. DIBAL-H, <-75°C

Caption: Synthetic pathway of the Koskinen procedure.

Applications in Drug Development and Asymmetric Synthesis

Garner's aldehyde is a cornerstone in the asymmetric synthesis of a vast array of complex molecules due to its configurational stability and the high stereoselectivity it imparts in reactions.[1][12]

  • Synthesis of Amino Alcohols: Nucleophilic addition to the aldehyde provides straightforward access to 1,2-amino alcohols, which are key structural motifs in many biologically active compounds.[1]

  • Natural Product Synthesis: It has been extensively used as a chiral precursor in the total synthesis of numerous natural products, including amino sugars, aza sugars, sphingosines, and unusual amino acids.[1][12]

  • Pharmaceutical Intermediates: The versatility of Garner's aldehyde makes it an invaluable intermediate in the development of novel therapeutic agents. Its ability to introduce chirality with high control is crucial in the synthesis of enantiomerically pure drugs, where different enantiomers can exhibit vastly different pharmacological activities.

G cluster_applications Applications of Garner's Aldehyde Garners_Aldehyde Garner's Aldehyde Nucleophilic_Addition Nucleophilic Addition Garners_Aldehyde->Nucleophilic_Addition Amino_Alcohols Chiral Amino Alcohols Nucleophilic_Addition->Amino_Alcohols Natural_Products Natural Products (e.g., Sphingosines, Amino Sugars) Amino_Alcohols->Natural_Products Pharmaceuticals Pharmaceutical Intermediates Amino_Alcohols->Pharmaceuticals

Caption: Key applications of Garner's aldehyde in synthesis.

Conclusion

This compound, or Garner's aldehyde, remains a critical tool for synthetic chemists. Its ready commercial availability and the existence of robust and scalable synthetic procedures have solidified its position as a go-to chiral building block. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is paramount for the efficient and stereoselective construction of complex molecular targets.

References

Garner's Aldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, a chiral building block available in both (R) and (S) enantiomeric forms, is a cornerstone in the asymmetric synthesis of a wide array of complex molecules, including amino sugars and other nitrogen-containing therapeutic agents.[1][2] Its configurational stability makes it an invaluable synthon for drug development and natural product synthesis.[1][3] This guide provides an in-depth overview of the essential safety precautions, handling procedures, and experimental protocols associated with Garner's aldehyde to ensure its safe and effective use in the laboratory.

Safety and Hazard Information

While specific toxicity data for Garner's aldehyde is not extensively documented, its chemical nature as an aldehyde necessitates careful handling. Aldehydes, as a class, can be irritating to the skin, eyes, and respiratory system.[4][5] The available Safety Data Sheet (SDS) for the (R)-enantiomer and general knowledge of aldehyde reactivity provide the basis for the following safety recommendations.

Hazard Identification and Classification

Based on available safety data for tert-Butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, the compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[4]

Signal Word: Warning[4]

Hazard Statements: [4][6][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Garner's aldehyde is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2]
Appearance Colorless liquid or semi-transparent white crystals upon freezing[2][3]
Boiling Point 83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg[2]
Density 1.06 g/mL at 25 °C[7]
Refractive Index n20/D 1.445[7]
Optical Rotation ([α]D) (R)-form: +103° (c = 1.0 in CHCl₃); (S)-form: -91.7° (c = 1.34 in CHCl₃)[2]

Handling and Storage Precautions

Adherence to standard laboratory safety protocols is paramount when working with Garner's aldehyde.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

PPE TypeSpecificationRationaleReference
Eye Protection Chemical splash goggles or a face shield.To prevent eye irritation or damage from splashes.[5]
Hand Protection Nitrile or butyl rubber gloves. Inspect gloves for integrity before use.To prevent skin irritation upon contact. Latex gloves are not recommended as they may not provide adequate protection against organic compounds.[5]
Skin and Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.[8]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors should be used.To avoid inhalation and respiratory tract irritation.[4][5]
Safe Handling Practices
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4]

  • Avoid contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling the compound.[4]

  • Keep containers tightly closed when not in use.[4]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[4]

  • Pure Garner's aldehyde may crystallize in the freezer.[3]

Experimental Protocols

Several synthetic routes to Garner's aldehyde have been reported, each with its own set of reagents and conditions. Below are detailed methodologies for two common procedures.

Garner's Original Synthesis of (S)-Garner's Aldehyde

This procedure involves a three-step sequence starting from L-serine.

Step 1: Boc Protection and Esterification

  • Protect the amino group of L-serine with Boc anhydride in dioxane.

  • Esterify the carboxylic acid with iodomethane under basic conditions in dimethylformamide (DMF).

Step 2: Acetonide Formation

  • Form the dimethyloxazolidine ring using catalytic p-toluenesulfonic acid and 2,2-dimethoxypropane (DMP) in refluxing benzene.

Step 3: Reduction to the Aldehyde

  • Reduce the methyl ester to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78 °C.[10]

The Koskinen Procedure for (S)-Garner's Aldehyde

This modified procedure offers an alternative route with different reagents.[11]

Step 1: Esterification and Boc Protection

  • Esterify L-serine with acetyl chloride in methanol at 0 °C to 50 °C.

  • Protect the resulting amine hydrochloride with Boc anhydride and triethylamine in dichloromethane at 0 °C to room temperature.[11]

Step 2: Acetonide Formation

  • Form the acetonide using 2,2-dimethoxypropane and boron trifluoride etherate in dichloromethane at room temperature. The product is purified by high vacuum distillation.[11]

Step 3: Reduction to the Aldehyde

  • Reduce the ester to the aldehyde with DIBAL-H in toluene at -84 °C (using an ethyl acetate/liquid nitrogen bath). The product is purified by high vacuum distillation.[11]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Garner_Original_Synthesis cluster_start Starting Material cluster_step1 Step 1: Protection & Esterification cluster_step2 Step 2: Acetonide Formation cluster_step3 Step 3: Reduction cluster_end Final Product L_Serine L-Serine Boc_Protection Boc Anhydride, Dioxane L_Serine->Boc_Protection Esterification Iodomethane, Base, DMF Boc_Protection->Esterification Acetonide_Formation 2,2-Dimethoxypropane, p-TsOH, Benzene (reflux) Esterification->Acetonide_Formation Reduction DIBAL-H, -78 °C Acetonide_Formation->Reduction Garners_Aldehyde (S)-Garner's Aldehyde Reduction->Garners_Aldehyde

Caption: Garner's Original Synthesis Workflow.

Koskinen_Procedure cluster_start Starting Material cluster_step1 Step 1: Esterification & Protection cluster_step2 Step 2: Acetonide Formation cluster_step3 Step 3: Reduction cluster_end Final Product L_Serine L-Serine Esterification AcCl, MeOH (0 °C to 50 °C) L_Serine->Esterification Boc_Protection Boc Anhydride, Et3N, CH2Cl2 (0 °C to rt) Esterification->Boc_Protection Acetonide_Formation 2,2-Dimethoxypropane, BF3·Et2O, CH2Cl2 (rt) Boc_Protection->Acetonide_Formation Reduction DIBAL-H, Toluene (-84 °C) Acetonide_Formation->Reduction Garners_Aldehyde (S)-Garner's Aldehyde Reduction->Garners_Aldehyde

Caption: The Koskinen Procedure Workflow.

Conclusion

Garner's aldehyde is a powerful tool in the arsenal of synthetic chemists. By understanding and implementing the safety precautions and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and continue to leverage its synthetic utility for the advancement of chemical and pharmaceutical research. Always consult the most up-to-date Safety Data Sheet and relevant literature before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Addition of Organometallic Reagents to Garner's Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garner's aldehyde, a chiral building block derived from serine, is a cornerstone in the asymmetric synthesis of a wide array of natural products and pharmaceuticals, including amino alcohols, iminosugars, and peptide antibiotics.[1][2] The addition of organometallic reagents to Garner's aldehyde is a pivotal transformation, as it creates a new stereocenter. The facial selectivity of this nucleophilic addition can be controlled to favor either the syn or anti diastereomer, providing a versatile entry point to complex chiral molecules. This document provides detailed application notes and protocols for the diastereoselective addition of various organometallic reagents to Garner's aldehyde, summarizing key data and outlining experimental procedures.

Factors Influencing Diastereoselectivity

The stereochemical outcome of the nucleophilic addition to Garner's aldehyde is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram's chelation model.[1][3]

  • Felkin-Anh Model (Non-chelation control): This model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face. This typically leads to the formation of the anti product.[1][3] Reagents that are less coordinating and more reactive, such as organolithium and some Grignard reagents, tend to follow this model.[1]

  • Cram's Chelation Model: In the presence of a chelating metal (e.g., Mg, Zn, Ti), a five-membered chelate can form between the metal, the aldehyde oxygen, and the nitrogen of the oxazolidine ring.[1] This rigidifies the conformation of the aldehyde and forces the nucleophile to attack from the opposite face, leading to the syn product.[1][4]

The choice of organometallic reagent, solvent, temperature, and the presence of additives can significantly influence which pathway is favored.[1]

Data Presentation: Diastereoselectivity of Organometallic Additions

The following table summarizes the diastereoselectivity observed for the addition of various organometallic reagents to (S)-Garner's aldehyde.

EntryOrganometallic ReagentAdditive/Solvent SystemTemp (°C)anti:syn RatioPredominant Model
1VinyllithiumTHF-785:1Felkin-Anh
2Vinylmagnesium bromideTHF-783:1Felkin-Anh
3Ethyl lithiumpropiolateHMPT/THF-7813:1Felkin-Anh
4Lithium 1-pentadecyneTHF-23High antiFelkin-Anh
5Lithium 1-pentadecyneZnBr₂/Et₂O-78 to rt1:12Chelation
6Phenylmagnesium bromideTHF-78 to 0High antiFelkin-Anh
7Phenylboronic acid/RhCl₃·3H₂O-55>30:1Felkin-Anh
8(E)-Octenylboronic acid/RhCl₃·3H₂O-554.6:1Felkin-Anh
9Ethyne/ZnBr₂--1:12Chelation

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Garner's aldehyde is sensitive to epimerization, especially in the presence of base. It is recommended to use freshly prepared or purified aldehyde for best results.[2]

  • Diastereomeric ratios can be determined by techniques such as ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.

Protocol 1: Felkin-Anh Controlled Addition of Vinyllithium

This protocol describes the anti-selective addition of a vinyl nucleophile.[1]

Materials:

  • (S)-Garner's aldehyde

  • Vinyllithium solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-Garner's aldehyde (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinyllithium solution (1.2 equiv) dropwise to the cooled solution of the aldehyde.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-alcohol.

Protocol 2: Chelation-Controlled Addition of a Lithiated Alkyne with Zinc Bromide

This protocol details a syn-selective addition using a zinc additive to promote chelation.[1]

Materials:

  • (S)-Garner's aldehyde

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc bromide (ZnBr₂)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-pentyne (1.1 equiv) in anhydrous Et₂O.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise and stir the mixture for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flask, add ZnBr₂ (1.2 equiv) and dissolve in anhydrous Et₂O.

  • Transfer the lithium acetylide solution to the ZnBr₂ solution via cannula at -78 °C and stir for 30 minutes.

  • Add a solution of (S)-Garner's aldehyde (1.0 equiv) in anhydrous Et₂O to the organozinc reagent at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the syn-propargyl alcohol.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_non_chelation Non-Chelation Control (Felkin-Anh) cluster_chelation Chelation Control (Cram) Garners_Aldehyde Garner's Aldehyde Non_Chelating_Metal Non-Chelating Metal (e.g., Li) Garners_Aldehyde->Non_Chelating_Metal Chelating_Metal Chelating Metal (e.g., Mg, Zn) Garners_Aldehyde->Chelating_Metal Organometallic Organometallic Reagent (R-M) Organometallic->Non_Chelating_Metal Organometallic->Chelating_Metal Anti_Product anti-Adduct Non_Chelating_Metal->Anti_Product Least hindered attack Syn_Product syn-Adduct Chelating_Metal->Syn_Product Attack opposite to chelate

Caption: Diastereoselective addition pathways to Garner's aldehyde.

Experimental Workflow

Experimental_Workflow Start Start: Anhydrous Conditions Setup Dissolve Garner's Aldehyde in Anhydrous Solvent Start->Setup Cool Cool to Reaction Temperature (e.g., -78 °C) Setup->Cool Add_Reagent Slowly Add Organometallic Reagent Cool->Add_Reagent Stir Stir for Specified Time Add_Reagent->Stir Quench Quench Reaction (e.g., with aq. NH₄Cl) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization & Diastereomeric Ratio Determination (NMR, HPLC) Purify->Analyze End End: Pure Diastereomer Analyze->End Factors_Influencing_Selectivity cluster_factors Controlling Factors cluster_models Governing Models cluster_outcomes Stereochemical Outcome Reagent Organometallic Reagent (Li, Mg, Zn, etc.) Felkin_Anh Felkin-Anh (Non-Chelation) Reagent->Felkin_Anh Non-coordinating Cram_Chelate Cram Chelation Reagent->Cram_Chelate Coordinating Solvent Solvent (THF, Et₂O) Temperature Temperature Additives Additives (Lewis Acids, e.g., ZnBr₂) Additives->Cram_Chelate Promotes Anti anti-Diastereomer Felkin_Anh->Anti Syn syn-Diastereomer Cram_Chelate->Syn

References

Application Notes and Protocols for Grignard Reactions with tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is a versatile chiral building block in organic synthesis, particularly for the asymmetric synthesis of amino alcohols and other complex molecules. Grignard reactions with Garner's aldehyde provide a powerful method for carbon-carbon bond formation, allowing for the introduction of a wide range of alkyl, aryl, and vinyl substituents. A critical aspect of this reaction is the control of diastereoselectivity at the newly formed stereocenter. This document provides detailed application notes, experimental protocols, and data on the diastereoselectivity of Grignard reactions with Garner's aldehyde.

Diastereoselectivity in Grignard Additions to Garner's Aldehyde

The stereochemical outcome of the nucleophilic addition of Grignard reagents to Garner's aldehyde can be rationalized by the Felkin-Anh model.[1][2] This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent (the tert-butoxycarbonyl group) to minimize steric hindrance. This generally leads to the formation of the anti diastereomer as the major product.

However, the diastereoselectivity is significantly influenced by the steric bulk of the Grignard reagent and the reaction conditions. While less sterically demanding Grignard reagents typically afford the anti product with good selectivity, bulkier reagents can lead to a reversal of selectivity, favoring the syn diastereomer.[2]

Data Presentation

The following table summarizes the diastereoselectivity and yields for the addition of various Grignard reagents to Garner's aldehyde under different conditions.

Grignard ReagentR GroupConditionsDiastereomeric Ratio (anti:syn)Combined Yield (%)Reference
Phenylmagnesium bromidePhTHF, -78°C to 0°C5:1Not Reported[2]
Isopropylmagnesium bromidei-PrNot Reported1:6Not Reported[2]
Vinylmagnesium bromideCH=CH₂THF3:1Not Reported[3]
Phenylboronic acid derivative (Rh-catalyzed)PhNaOMe, RhCl₃·3H₂O, imidazolium chloride ligand>30:171[2]
(E)-1-Octenylboronic acid derivative (Rh-catalyzed)(E)-CH=CH(CH₂)₅CH₃NaOMe, RhCl₃·3H₂O, imidazolium chloride ligand4.6:178[2]

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use to remove any traces of water.

  • Grignard reagents are highly sensitive to moisture and air. They should be handled with care using appropriate techniques. Commercial solutions of Grignard reagents can be used, or they can be prepared in situ.

  • This compound (Garner's aldehyde) should be pure and free of the corresponding alcohol impurity.

Protocol 1: General Procedure for the Grignard Reaction with Garner's Aldehyde

This protocol provides a general method for the addition of a Grignard reagent to Garner's aldehyde.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of Garner's aldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.5 eq., as a solution in THF or Et₂O) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove any impurities. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.

Mandatory Visualizations

Reaction Mechanism: Felkin-Anh Model

The diastereoselectivity of the Grignard addition to Garner's aldehyde is explained by the Felkin-Anh model, which is illustrated below. The model shows the preferred staggered conformation of the aldehyde and the trajectory of the incoming nucleophile (Grignard reagent).

Caption: Felkin-Anh model illustrating the preferred nucleophilic attack.

Experimental Workflow

The following diagram outlines the general workflow for conducting a Grignard reaction with Garner's aldehyde, from reaction setup to product purification.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) cooling Cool to -78 °C setup->cooling addition Slow Addition of Grignard Reagent cooling->addition reaction Stir at -78 °C, then Warm to Room Temperature addition->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, etc.) purification->analysis

Caption: General experimental workflow for the Grignard reaction.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no product yield Wet glassware or solvents.Ensure all glassware is rigorously dried and use anhydrous solvents.
Inactive Grignard reagent.Use freshly prepared or recently titrated Grignard reagent.
Incomplete reaction.Increase reaction time or temperature after initial addition.
Low diastereoselectivity Reaction temperature too high.Maintain a low temperature (-78 °C) during the addition of the Grignard reagent.
Steric bulk of the Grignard reagent.Consider using a different Grignard reagent or adding a Lewis acid to enhance chelation control if the syn product is desired.
Formation of side products Epimerization of Garner's aldehyde.Use a less bulky base if preparing the Grignard in situ, and maintain low temperatures.
Wurtz coupling of the Grignard reagent.Add the alkyl/aryl halide slowly during the preparation of the Grignard reagent.

These application notes and protocols are intended to serve as a guide for researchers working with Grignard reactions of this compound. The specific reaction conditions may require further optimization depending on the nature of the Grignard reagent and the desired stereochemical outcome.

References

Application Note: Alkene Synthesis via Wittig Reaction Protocol Using Garner's Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction's significance lies in its ability to introduce a double bond with high regioselectivity, a feature that is particularly valuable in the synthesis of complex molecules such as natural products.[5][6] Garner's aldehyde, a versatile chiral building block derived from L-serine, is frequently employed as a starting material in the synthesis of various amino alcohol derivatives.[1][7] The Wittig olefination of Garner's aldehyde provides a key strategic approach for carbon chain elongation while preserving the existing stereocenter.[1][8] However, careful consideration of reaction conditions is crucial to prevent the epimerization of the chiral center adjacent to the aldehyde.[1][8] This application note provides detailed protocols for both Z-selective and E-selective Wittig reactions with Garner's aldehyde, along with relevant quantitative data and a workflow diagram.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[4][9] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, typically bearing alkyl or aryl substituents, generally lead to the formation of (Z)-alkenes.[2][4] Conversely, stabilized ylides, which contain an electron-withdrawing group to delocalize the negative charge, predominantly yield (E)-alkenes.[2][4]

For Garner's aldehyde, the choice of base and reaction conditions for the formation of the ylide is critical to avoid epimerization of the adjacent stereocenter.[1][8]

Experimental Protocols

This section details the experimental procedures for achieving both (Z)- and (E)-alkenes from Garner's aldehyde via the Wittig reaction.

Protocol 1: Z-Selective Wittig Reaction with a Non-Stabilized Ylide

This protocol is adapted from a general procedure for the olefination of Garner's aldehyde with non-stabilized ylides.[7]

Materials:

  • (S)-Garner's aldehyde

  • Alkyltriphenylphosphonium bromide (e.g., n-butyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a stirred suspension of the alkyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add n-BuLi (1.1 equivalents) dropwise.

  • Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of (S)-Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Protocol 2: E-Selective Wittig Reaction with a Non-Stabilized Ylide

This protocol is based on a method for achieving E-selectivity by quenching the reaction with methanol.[10]

Materials:

  • (S)-Garner's aldehyde

  • Alkyltriphenylphosphonium bromide (e.g., n-butyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: Follow steps 1 and 2 from Protocol 1.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of (S)-Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Methanol Quench: Quench the reaction at -78 °C by the rapid addition of a large excess of anhydrous methanol.

  • Allow the mixture to warm to room temperature.

  • Work-up and Purification: Follow steps 5 through 8 from Protocol 1 to isolate and purify the desired (E)-alkene.

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction of Garner's aldehyde with various non-stabilized ylides, highlighting the stereoselectivity of the reaction.

Ylide (from phosphonium salt)BaseSolventTemperature (°C)Quenching AgentZ:E RatioYield (%)Reference
n-Butyltriphenylphosphonium bromiden-BuLiTHF-78 to 25NH₄Cl≥ 10:168-82[7]
Ethyltriphenylphosphonium bromiden-BuLiTHF-78 to 25NH₄Cl> 95:575[7]
Isopropyltriphenylphosphonium iodiden-BuLiTHF-78 to 25NH₄Cl> 95:565[7]
n-Butyltriphenylphosphonium bromiden-BuLiTHF-78MeOH> 1:10N/A[10]

Note: Yields and ratios are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow Workflow for Wittig Reaction of Garner's Aldehyde cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification P_salt Phosphonium Salt Ylide Phosphorus Ylide P_salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent_1 Anhydrous THF Solvent_1->Ylide Reaction Reaction Mixture Ylide->Reaction Garner Garner's Aldehyde Garner->Reaction Solvent_2 Anhydrous THF Solvent_2->Reaction Quench Quenching (NH4Cl or MeOH) Reaction->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Alkene Product Purification->Product

Caption: Experimental workflow for the Wittig reaction.

The Wittig reaction is a highly effective method for the synthesis of alkenes from Garner's aldehyde. By carefully selecting the reaction conditions, particularly the quenching step, it is possible to control the stereochemical outcome to selectively produce either the (Z)- or (E)-alkene. The protocols provided in this application note offer a reliable foundation for researchers and drug development professionals to utilize Garner's aldehyde as a chiral building block for the synthesis of complex target molecules. The key to success lies in the meticulous control of reaction parameters to maximize yield and stereoselectivity while minimizing epimerization.

References

Application Notes and Protocols: Aldol Reaction Conditions with N-Boc-serinal for Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the diastereoselective aldol reaction of N-Boc-serinal with various nucleophiles to synthesize protected amino alcohols, which are valuable chiral building blocks in medicinal chemistry and drug development. Methodologies for enzymatic, Lewis acid-catalyzed (Mukaiyama aldol), and organocatalyzed aldol reactions are presented. Quantitative data from representative studies are summarized in tabular format for easy comparison of reaction outcomes. Detailed experimental protocols and visualizations of the reaction pathways and workflows are included to guide researchers in the successful synthesis of these important intermediates.

Introduction

Chiral amino alcohols are prevalent structural motifs in a wide range of pharmaceuticals and biologically active natural products. The stereoselective synthesis of these compounds is a critical challenge in organic chemistry. The aldol reaction, a powerful carbon-carbon bond-forming transformation, offers a direct route to β-hydroxy carbonyl compounds, which can be readily converted to the desired amino alcohols. N-Boc-serinal, a readily available chiral aldehyde derived from serine, is an excellent electrophile for such reactions. The presence of the α-N-Boc group can influence the stereochemical outcome of the aldol addition, often enabling high levels of diastereoselectivity through chelation control or steric guidance. This document outlines various strategies to control the stereoselectivity of aldol reactions with N-Boc-serinal, providing researchers with the necessary information to select and perform the optimal method for their specific synthetic goals.

Data Presentation

Table 1: Enzymatic Aldol Addition to N-Protected Aminoaldehydes

The following data is adapted from a study on the aldol addition to N-Cbz-protected aminoaldehydes, which are structurally similar to N-Boc-serinal. The reactions were catalyzed by engineered variants of D-fructose-6-phosphate aldolase (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[1]

EntryAldehydeNucleophile (Ketone)Enzyme VariantConversion (%)
1N-Cbz-glycinalPropanoneFSA D6E>99
2N-Cbz-glycinalButanoneFSA A165G85
3N-Cbz-alaninalPropanoneFSA D6E>99
4N-Cbz-alaninalButanoneFSA A165G78
5N-Cbz-valinalPropanoneFSA D6E55
6N-Cbz-phenylalaninalPropanoneFSA D6E45
7N-Cbz-glycinalEthanalDERATma>99
Table 2: Representative Diastereoselective Aldol Reactions of α-Alkoxy Aldehydes
EntryAldehydeSilyl Enol EtherLewis AcidSolventDiastereomeric Ratio (syn:anti)Yield (%)
12-(Benzyloxy)propanal1-(Trimethylsiloxy)cyclohexeneTiCl4CH2Cl2>95:585
22-(Benzyloxy)propanal1-(Trimethylsiloxy)cyclohexeneSnCl4CH2Cl210:9080
32,3-O-Isopropylideneglyceraldehyde1-(tert-Butyldimethylsiloxy)-1-phenyletheneMgBr2·OEt2CH2Cl2>98:292
42,3-O-Isopropylideneglyceraldehyde(Z)-1-(tert-Butyldimethylsiloxy)-1-propeneTiCl4Toluene90:1078
Table 3: Representative Organocatalyzed Aldol Reactions

The following table presents typical results for proline-derived organocatalyzed aldol reactions between aldehydes and ketones, which can be adapted for N-Boc-serinal.[3]

EntryAldehydeKetoneCatalyst (mol%)SolventTemp (°C)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)
1BenzaldehydeCyclohexanone(S)-Proline (20)DMSOrt99:19997
24-NitrobenzaldehydeAcetoneL-Prolinamide derivative (10)Neatrt-9385
3IsovaleraldehydeCyclohexanoneDiarylprolinol silyl ether (10)CH3CN-2097:39992

Experimental Protocols

Protocol 1: Enzymatic Aldol Addition

This protocol is based on the methodology for aldol additions to N-Cbz-aminoaldehydes and can be adapted for N-Boc-serinal.[1]

Materials:

  • N-Boc-serinal

  • Ketone nucleophile (e.g., propanone, butanone)

  • Engineered aldolase (e.g., FSA or DERA variant)

  • Triethanolamine (TEA) buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, prepare a solution of N-Boc-serinal (e.g., 80 mM final concentration) in a minimal amount of DMSO.

  • Add the ketone nucleophile. For propanone, a final concentration of up to 2.6 M (15% v/v) can be used. For other ketones, a concentration of around 0.5-0.7 M (5% v/v) is typical.[1]

  • Add the TEA buffer to the desired final volume.

  • Initiate the reaction by adding the lyophilized powder of the selected aldolase variant.

  • Incubate the reaction mixture at 25 °C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired protected amino alcohol.

Protocol 2: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

This is a general protocol for a diastereoselective Mukaiyama aldol reaction that can be optimized for N-Boc-serinal.[4]

Materials:

  • N-Boc-serinal

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Lewis acid (e.g., TiCl4, SnCl4, MgBr2·OEt2) as a solution in a dry solvent

  • Dry, inert solvent (e.g., dichloromethane, toluene)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-serinal in the dry solvent and cool the solution to -78 °C.

  • Slowly add the Lewis acid solution (1.1 equivalents) to the stirred solution of the aldehyde. Stir for 15-30 minutes to allow for chelation.

  • Add the silyl enol ether (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with the appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired aldol adduct. The diastereoselectivity can be determined by 1H NMR analysis of the crude product.

Protocol 3: Organocatalyzed Aldol Reaction

This protocol describes a representative (S)-proline-catalyzed aldol reaction that can be adapted for N-Boc-serinal.[3]

Materials:

  • N-Boc-serinal

  • Ketone (e.g., cyclohexanone, acetone)

  • (S)-Proline

  • Solvent (e.g., DMSO, neat ketone)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-serinal in the chosen solvent, add the ketone (if not used as the solvent).

  • Add (S)-proline (typically 10-30 mol%).

  • Stir the reaction mixture at the desired temperature (from room temperature down to -25 °C to improve selectivity) and monitor by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1N HCl to remove the catalyst.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to yield the aldol product. Determine the diastereomeric ratio and enantiomeric excess (via chiral HPLC) of the purified product.

Visualizations

Aldol_Reaction_Pathway NBocSerinal N-Boc-serinal (Electrophile) Intermediate Aldolate Intermediate NBocSerinal->Intermediate Aldol Addition Nucleophile Nucleophile (e.g., Ketone Enolate) Nucleophile->Intermediate Catalyst Catalyst (Enzyme, Lewis Acid, or Organocatalyst) Catalyst->Intermediate Workup Work-up/ Purification Intermediate->Workup Product Protected Amino Alcohol (Aldol Adduct) Workup->Product

Caption: General pathway of the aldol reaction with N-Boc-serinal.

Experimental_Workflow Start Start: Select Reaction Type (Enzymatic, Lewis Acid, Organocatalytic) ReactionSetup Reaction Setup: - Prepare Reagents - Add Catalyst/Enzyme - Control Temperature Start->ReactionSetup Monitoring Reaction Monitoring (TLC, HPLC) ReactionSetup->Monitoring Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - NMR (Yield, d.r.) - Chiral HPLC (ee) - Mass Spectrometry Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols: The Use of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, as a versatile chiral building block in the stereoselective synthesis of complex natural products. Garner's aldehyde, available in both (R) and (S) enantiomeric forms, serves as a crucial starting material for the introduction of a protected β-amino alcohol moiety, a common structural feature in a wide array of biologically active molecules.

This document outlines key applications of Garner's aldehyde in the total synthesis of representative natural products, including the indolizidine alkaloid (-)-swainsonine and the atypical 1-deoxysphingolipid (+)-spisulosine. Detailed experimental protocols for pivotal transformations, quantitative data summaries, and visual representations of synthetic pathways and experimental workflows are provided to facilitate the practical application of this valuable synthetic intermediate.

Key Applications in Natural Product Synthesis

Garner's aldehyde is a cornerstone in asymmetric synthesis, enabling the construction of intricate stereochemical architectures. Its aldehyde functionality allows for a variety of carbon-carbon bond-forming reactions, including nucleophilic additions and olefinations, while the oxazolidine ring serves as a protecting group for the adjacent amine and alcohol functionalities and directs the stereochemical outcome of subsequent transformations.

Synthesis of (-)-Swainsonine

(-)-Swainsonine is a potent inhibitor of α-mannosidase and has garnered significant interest for its potential as an anticancer agent. The synthesis of (-)-swainsonine often utilizes (S)-Garner's aldehyde to establish the initial stereocenters of the indolizidine core. A key strategic bond disconnection reveals a synthetic pathway involving a stereoselective allylation to extend the carbon chain, followed by an intramolecular cyclization to form the bicyclic ring system.

Key Transformations:

  • Stereoselective Allylation: The addition of an allyl nucleophile to Garner's aldehyde sets the stereochemistry at the newly formed carbinol center. The diastereoselectivity of this reaction is crucial for the overall success of the synthesis.

  • Ozonolysis and Reductive Amination: Cleavage of the allyl group's double bond followed by intramolecular reductive amination is a common strategy to construct the piperidine ring of the indolizidine core.

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is employed to introduce an ester-bearing side chain, which is a precursor to the final ring closure.

Synthesis of (+)-Spisulosine

(+)-Spisulosine is a marine-derived 1-deoxysphingolipid that exhibits potent cytotoxic activity against various cancer cell lines. Its synthesis from (R)-Garner's aldehyde highlights the utility of this chiral building block in constructing long-chain amino alcohols.

Key Transformations:

  • Grignard Addition: The addition of a long-chain alkyl Grignard reagent to Garner's aldehyde is a key step to introduce the lipophilic tail of the sphingolipid. The diastereoselectivity of this addition is controlled by the existing stereocenter of the aldehyde.

  • Deprotection and Functional Group Manipulation: Subsequent removal of the oxazolidine and Boc protecting groups, followed by any necessary functional group interconversions, completes the synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations involving Garner's aldehyde in the synthesis of the highlighted natural products.

Table 1: Diastereoselective Allylation in the Synthesis of a (-)-Swainsonine Precursor

EntryAllylating AgentLewis AcidSolventTemp (°C)Diastereomeric Ratio (anti:syn)Yield (%)
1AllylMgBr-THF-7895:585
2AllylSnBu₃BF₃·OEt₂CH₂Cl₂-7890:1082
3AllylSiMe₃TiCl₄CH₂Cl₂-7888:1280

Table 2: Grignard Addition to Garner's Aldehyde for (+)-Spisulosine Synthesis

EntryGrignard ReagentAdditiveSolventTemp (°C)Diastereomeric Ratio (anti:syn)Yield (%)
1C₁₅H₃₁MgBr-THF-78 to 085:1578
2C₁₅H₃₁MgBrCeCl₃THF-7892:885
3C₁₅H₃₁MgBrZnCl₂THF-7889:1181

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Allylation of (S)-Garner's Aldehyde

This protocol describes a typical procedure for the diastereoselective addition of allylmagnesium bromide to (S)-Garner's aldehyde, a key step in the synthesis of a (-)-swainsonine intermediate.

Materials:

  • (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate ((S)-Garner's aldehyde)

  • Allylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • Allylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for Grignard Addition to (R)-Garner's Aldehyde

This protocol outlines a general procedure for the addition of a long-chain alkyl Grignard reagent to (R)-Garner's aldehyde, a crucial step in the synthesis of (+)-spisulosine.

Materials:

  • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate ((R)-Garner's aldehyde)

  • Pentadecylmagnesium bromide (prepared from 1-bromopentadecane and magnesium turnings)

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Anhydrous CeCl₃ (1.5 eq) is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature under an argon atmosphere.

  • The suspension is cooled to -78 °C, and the Grignard reagent (1.5 eq) is added dropwise. The mixture is stirred for 1 hour at -78 °C.

  • A solution of (R)-Garner's aldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 3 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the desired secondary alcohol.

Visualizations

G cluster_synthesis Synthetic Pathway to (-)-Swainsonine Garner (S)-Garner's Aldehyde Allyl_Adduct Homoallylic Alcohol Garner->Allyl_Adduct Stereoselective Allylation Aldehyde_Intermediate Aldehyde Intermediate Allyl_Adduct->Aldehyde_Intermediate Ozonolysis Cyclized_Intermediate Indolizidine Precursor Aldehyde_Intermediate->Cyclized_Intermediate Intramolecular Reductive Amination Swainsonine (-)-Swainsonine Cyclized_Intermediate->Swainsonine Further Transformations G cluster_workflow Experimental Workflow for Grignard Addition Start Start Prep_Grignard Prepare Grignard Reagent Start->Prep_Grignard Reaction_Setup Set up reaction under inert atmosphere Prep_Grignard->Reaction_Setup Cooling Cool to -78 °C Reaction_Setup->Cooling Addition Add Grignard Reagent to Garner's Aldehyde Cooling->Addition Stirring Stir at -78 °C Addition->Stirring Quench Quench Reaction Stirring->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product G cluster_hwe Horner-Wadsworth-Emmons Reaction Logic Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Garner's Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Garner's Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Garner's aldehyde, a crucial chiral building block in the synthesis of enantiopure natural products and pharmaceuticals. Particular attention is given to strategies for mitigating epimerization, a common challenge associated with this substrate.

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[2][3] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

However, when employing chiral and base-sensitive substrates like Garner's aldehyde, which possesses an acidic proton alpha to the carbonyl group, there is a significant risk of epimerization.[3][4] The choice of base and reaction conditions is therefore critical to preserving the stereochemical integrity of the product.[3][4] Mild reaction conditions, such as the use of lithium chloride (LiCl) with an amine base like 1,8-diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA), have been shown to be effective in preventing epimerization.[3][5] Other methods to avoid loss of chiral integrity include the use of barium hydroxide (Ba(OH)₂) in aqueous tetrahydrofuran (THF) or lithium hexafluoroisopropoxide as a mild base.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction with Garner's aldehyde under various conditions.

Phosphonate ReagentBase / AdditivesSolventTemperature (°C)Yield (%)E/Z RatioDiastereoselectivity/Epimerization
Triethyl phosphonoacetateLiCl / DBUAcetonitrile-15 to rtNot specifiedNot specifiedEffective in avoiding epimerization
Triethyl phosphonoacetateBa(OH)₂THF / H₂ONot specifiedNot specifiedNot specifiedAdvocated to prevent epimerization
Not specifiedLithium hexafluoroisopropoxideNot specifiedNot specifiedNot specifiedNot specifiedReported as superior for epimerizable aldehydes
Not specifiedNot specifiedNot specifiedNot specifiedNot specified95:5Practically no degradation of chiral integrity

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction with Garner's Aldehyde (Masamune-Roush Conditions)

This protocol is adapted from conditions known to be effective for base-sensitive aldehydes, aiming to minimize epimerization.

Materials:

  • Garner's aldehyde

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Lithium chloride (LiCl), flame-dried under vacuum

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile.

  • Add Garner's aldehyde (1.0 equivalent), lithium chloride (1.5 equivalents), and triethyl phosphonoacetate (1.2 equivalents).

  • Cool the vigorously stirred suspension to -15 °C.

  • Slowly add DBU (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction

For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed, which utilizes phosphonates with electron-withdrawing groups.

Materials:

  • Garner's aldehyde

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (2.0 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS solution (2.1 equivalents) dropwise.

  • Slowly add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 equivalents) in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate R'O-P(=O)(OR')-CH₂-EWG Carbanion Phosphonate Carbanion Base Base Base->Carbanion Deprotonation GarnerAldehyde Garner's Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Alkene α,β-Unsaturated Ester (R-CH=CH-EWG) Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Start Start: Reactant Preparation ReactionSetup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Add Garner's Aldehyde,  Phosphonate, and Base/Additives Start->ReactionSetup Reaction Reaction: - Controlled Temperature - Stirring for specified time - Monitor by TLC ReactionSetup->Reaction Workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extraction with Organic Solvent Reaction->Workup Purification Purification: - Drying of Organic Layer - Filtration - Concentration - Flash Column Chromatography Workup->Purification Analysis Product Analysis: - NMR Spectroscopy - Mass Spectrometry - Determination of Yield and  Diastereoselectivity Purification->Analysis End End: Purified Product Analysis->End

Caption: Experimental workflow for the HWE reaction with Garner's aldehyde.

References

Asymmetric Synthesis of Non-Proteinogenic Amino Acids Using Garner's Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garner's aldehyde, a chiral, non-racemic serine-derived building block, has emerged as a cornerstone in the asymmetric synthesis of a diverse array of complex molecules, most notably non-proteinogenic amino acids.[1][2] These unnatural amino acids are of significant interest in medicinal chemistry and drug development due to their potential to enhance the pharmacological properties of peptides and other bioactive compounds, such as metabolic stability, conformational constraint, and receptor affinity. The aldehyde's inherent chirality and the presence of a protected amino alcohol moiety make it an exceptionally versatile scaffold for the stereocontrolled introduction of various side chains.[1][2] This document provides detailed application notes and experimental protocols for the use of Garner's aldehyde in the synthesis of non-proteinogenic amino acids, focusing on key carbon-carbon bond-forming reactions.

Key Applications and Synthetic Strategies

The primary utility of Garner's aldehyde in this context lies in its diastereoselective reactions with a wide range of nucleophiles. The stereochemical outcome of these additions can often be predicted and controlled, leading to the synthesis of enantiomerically enriched amino acid precursors. Key synthetic transformations include:

  • Organometallic Additions: Grignard reagents, organolithiums, and organozincs readily add to the aldehyde to introduce alkyl, aryl, and vinyl groups.

  • Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide access to α,β-unsaturated amino acid precursors.

  • Aldol and Related Additions: Enolates and other carbon nucleophiles can be employed to construct more complex side chains with high diastereoselectivity.

The resulting products can be further elaborated through standard functional group manipulations to yield the desired non-proteinogenic amino acids.

Data Presentation: Diastereoselective Reactions of Garner's Aldehyde

The following tables summarize quantitative data for various nucleophilic addition reactions to Garner's aldehyde, highlighting the yields and diastereoselectivities achieved under different reaction conditions.

Table 1: Addition of Organometallic Reagents to Garner's Aldehyde

NucleophileReagent/ConditionsSolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
VinylVinyllithium/ZnBr₂Diethyl ether-78 to RT90>24:1 (syn favored)[3]
PhenylPhMgBrTHF-78 to 0-5:1[1]
1-Octenyl(E)-octenylboronic acid, RhCl₃·3H₂O, NaOMe-55784.6:1[1]
PhenylPhenylboronic acid, RhCl₃·3H₂O, NaOMe--71>30:1[1]

Table 2: Olefination Reactions of Garner's Aldehyde

Reaction TypeReagentConditionsYield (%)ProductReference
Wittig Reaction(Triphenylphosphoranylidene)acetaldehyde-86(E)-α,β-unsaturated aldehyde[3]

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of non-proteinogenic amino acids from Garner's aldehyde.

reaction_pathway garners_aldehyde Garner's Aldehyde amino_alcohol Amino Alcohol Precursor garners_aldehyde->amino_alcohol Organometallic Addition unsaturated_ester Unsaturated Amino Acid Precursor garners_aldehyde->unsaturated_ester Wittig/HWE Reaction beta_hydroxy β-Hydroxy Amino Acid Precursor garners_aldehyde->beta_hydroxy Aldol Addition organometallic Organometallic Reagent (e.g., R-MgX, R-Li) organometallic->amino_alcohol wittig_reagent Wittig/HWE Reagent wittig_reagent->unsaturated_ester enolate Enolate enolate->beta_hydroxy final_product Non-proteinogenic Amino Acid amino_alcohol->final_product Further Elaboration unsaturated_ester->final_product Further Elaboration beta_hydroxy->final_product Further Elaboration

Caption: Synthetic routes from Garner's aldehyde.

experimental_workflow start Start: Garner's Aldehyde & Nucleophile reaction Reaction under Inert Atmosphere (e.g., N2, Ar) start->reaction quench Reaction Quenching (e.g., sat. NH4Cl) reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Isolated Product analysis->product

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from published literature and should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of (4R, 1'R)-4-(1-Hydroxy-allyl)-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (syn-8) via Vinylzinc Addition[3]

This protocol describes the highly diastereoselective addition of a vinylzinc reagent to Garner's aldehyde.

Materials:

  • Garner's aldehyde (D-form, 7)

  • Tetravinyltin

  • Methyllithium (1.6 M in Et₂O)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of tetravinyltin (1.0 eq) in anhydrous Et₂O at 0 °C under an inert atmosphere, add methyllithium (4.0 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Add anhydrous ZnBr₂ (4.0 eq) to the mixture and stir for 1 hour at room temperature to generate the vinylzinc bromide reagent.

  • In a separate flask, prepare a suspension of Garner's aldehyde (1.0 eq) and anhydrous ZnBr₂ (1.0 eq) in anhydrous Et₂O at -78 °C.

  • Slowly add the prepared vinylzinc bromide solution to the suspension of Garner's aldehyde at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization to afford the pure syn-alcohol.

Protocol 2: Synthesis of (E)-α,β-Unsaturated Aldehyde via Wittig Reaction[3]

This protocol details the olefination of Garner's aldehyde to an (E)-α,β-unsaturated aldehyde using a stabilized Wittig ylide.

Materials:

  • Garner's aldehyde (D-form, 7)

  • (Triphenylphosphoranylidene)acetaldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Garner's aldehyde (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Add (triphenylphosphoranylidene)acetaldehyde (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the (E)-α,β-unsaturated aldehyde.

Protocol 3: General Procedure for Horner-Wadsworth-Emmons Reaction with Aldehydes[4][5][6]

This protocol provides a general method for the (E)-selective olefination of aldehydes using a phosphonate reagent.

Materials:

  • Aldehyde (e.g., Garner's aldehyde) (1.0 eq)

  • Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 - 1.5 eq)

  • Base (e.g., NaH, DBU, or KHMDS) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure using NaH as base:

  • Wash sodium hydride (1.2 eq) with anhydrous hexanes to remove mineral oil and carefully decant the hexanes under an inert atmosphere.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of the phosphonate reagent (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion

Garner's aldehyde is a powerful and versatile chiral building block for the asymmetric synthesis of non-proteinogenic amino acids. The stereoselective addition of a wide variety of nucleophiles allows for the construction of diverse and complex amino acid side chains. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this important synthetic intermediate in their pursuit of novel therapeutic agents and research tools. Careful attention to reaction conditions, particularly temperature and the choice of reagents and solvents, is crucial for achieving high yields and diastereoselectivities.

References

Protecting Group Strategies for Reactions Involving tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of enantiopure natural products and pharmaceuticals.[1][2][3] Its structure incorporates two inherent protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and an acetonide protecting the 1,2-diol functionality derived from L- or D-serine. The aldehyde group provides a reactive handle for a wide array of chemical transformations. However, the interplay between the reactivity of the aldehyde and the stability of the protecting groups necessitates careful strategic planning, often requiring additional protection of the formyl group to achieve desired chemical outcomes.

This document provides detailed application notes and protocols for protecting group strategies in reactions involving Garner's aldehyde. It covers the protection of the aldehyde functionality, discusses the stability and selective deprotection of the inherent Boc and acetonide groups, and offers experimental procedures for key transformations.

Inherent Protecting Groups: Stability and Reactivity

Garner's aldehyde possesses two built-in protecting groups:

  • N-Boc Group: The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. It is, however, readily cleaved under acidic conditions.

  • Acetonide Group: The isopropylidene ketal, or acetonide, protects the vicinal amino alcohol functionality. This group is stable to basic and nucleophilic conditions but is also susceptible to cleavage under acidic conditions.

The stability of these groups allows for a variety of reactions to be performed on the aldehyde without affecting the protected amine and diol. However, strongly acidic conditions will lead to the removal of both protecting groups.

Protecting the Aldehyde Functionality

In many synthetic routes, the aldehyde group of Garner's aldehyde needs to be protected to prevent its reaction with nucleophiles or under conditions that would otherwise lead to undesired side reactions. The most common strategy is the formation of a dithiane.

Dithiane Protection

The conversion of the aldehyde to a 1,3-dithiane is a robust method for protection. Dithianes are stable to a wide range of nucleophilic and basic reagents, including Grignard reagents and ylides used in Wittig reactions.

Experimental Protocol: Dithiane Protection of Garner's Aldehyde

  • Reagents:

    • Garner's aldehyde

    • 1,3-Propanedithiol

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Garner's aldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,3-propanedithiol (1.1 equivalents) dropwise to the stirred solution.

    • Slowly add BF₃·OEt₂ (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dithiane-protected Garner's aldehyde.

It is important to note that treatment of the 1,3-dithiane derivative of Garner's aldehyde with alkyllithiums can lead to an unusual ring-opening reaction of the dithiane.[4] Therefore, for subsequent reactions involving deprotonation of the dithiane, alternative bases or reaction conditions should be considered.

Key Reactions and Protecting Group Strategies

Grignard Reactions

The addition of organometallic reagents, such as Grignard reagents, to Garner's aldehyde is a common method for carbon-carbon bond formation.[2] The inherent protecting groups are generally stable to these reagents. The stereochemical outcome of the reaction is often predictable, following the Felkin-Anh model, leading to the anti diastereomer as the major product.[2]

Grignard ReagentDiastereomeric Ratio (anti:syn)Yield (%)Reference
Phenylmagnesium bromide>95:585[2]
Isopropylmagnesium chloride10:9070[2]
Vinylmagnesium bromide>95:580[2]
Allylmagnesium bromide90:1092[2]

Note: The diastereoselectivity can be influenced by the solvent and the nature of the Grignard reagent.

Wittig Reactions

The Wittig reaction is a powerful tool for converting the aldehyde functionality of Garner's aldehyde into an alkene.[5][6] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used.

  • Non-stabilized Ylides: Generally lead to the formation of (Z)-alkenes as the major product. However, for Garner's aldehyde, it has been shown that quenching the reaction with methanol at low temperatures can favor the formation of the (E)-alkene.[7]

  • Stabilized Ylides: Typically yield (E)-alkenes with high selectivity.[8][9]

YlideConditionsE/Z RatioYield (%)Reference
Ph₃P=CH(CH₂)₂CH₃THF, -78 °C to rt6:9485[7]
Ph₃P=CH(CH₂)₂CH₃THF, -78 °C, then MeOH quench>91:982[7]
Ph₃P=CHCO₂EtRefluxing THF>95:5 (E)90[8][9]

Selective Deprotection Strategies

The orthogonal nature of the protecting groups in Garner's aldehyde and its derivatives allows for their selective removal, which is a key aspect of its utility in multi-step synthesis.

Selective Deprotection of the N-Boc Group

The N-Boc group can be selectively removed under acidic conditions while retaining the acetonide and other functionalities.

Experimental Protocol: Selective N-Boc Deprotection

  • Reagents:

    • N-Boc protected Garner's aldehyde derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected compound (1 equivalent) in DCM.

    • Cool the solution to 0 °C.

    • Add TFA (10-20 equivalents) dropwise.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

Various other reagents can be employed for N-Boc deprotection under mild conditions, such as using oxalyl chloride in methanol.[10]

Selective Deprotection of the Acetonide Group

The acetonide group can be selectively hydrolyzed under milder acidic conditions than those required for N-Boc removal.

Experimental Protocol: Selective Acetonide Deprotection

  • Reagents:

    • Acetonide-protected Garner's aldehyde derivative

    • Aqueous acetic acid (e.g., 80%) or a catalytic amount of a Lewis acid like CeCl₃·7H₂O in acetonitrile.[11]

  • Procedure (Aqueous Acetic Acid):

    • Dissolve the acetonide-protected compound in aqueous acetic acid.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, remove the acetic acid under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to remove residual acid.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the diol product by column chromatography.

The choice of deprotection conditions will depend on the overall substitution pattern and the presence of other acid-sensitive functional groups in the molecule.

Visualization of Protecting Group Strategies

Logical Workflow for Utilizing Garner's Aldehyde

workflow start Garner's Aldehyde reaction_choice Desired Reaction? start->reaction_choice protect_aldehyde Protect Aldehyde (e.g., as dithiane) reaction_choice->protect_aldehyde Aldehyde needs protection main_reaction Perform Main Reaction (e.g., Grignard, Wittig) reaction_choice->main_reaction Aldehyde is reactive center protect_aldehyde->main_reaction deprotect_aldehyde Deprotect Aldehyde main_reaction->deprotect_aldehyde If aldehyde was protected selective_deprotection Selective Deprotection (N-Boc or Acetonide) main_reaction->selective_deprotection Further transformation needed deprotect_aldehyde->selective_deprotection deprotect_boc Deprotect N-Boc selective_deprotection->deprotect_boc Remove N-Boc deprotect_acetonide Deprotect Acetonide selective_deprotection->deprotect_acetonide Remove Acetonide final_product Final Product selective_deprotection->final_product No further deprotection deprotect_boc->final_product deprotect_acetonide->final_product

Caption: Decision workflow for reactions with Garner's aldehyde.

Reaction Scheme: Grignard Addition and Subsequent Deprotectiondot

grignard_reaction cluster_0 Grignard Addition cluster_1 Selective Deprotection Garner's Aldehyde Garner's Aldehyde Product Product Garner's Aldehyde->Product 1. RMgX 2. H₃O⁺ Final Product Final Product Product->Final Product Acidic Conditions ga prod prod2 final Diol-amine

References

Synthesis of Chiral Amines from Garner's Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garner's aldehyde, a chiral building block derived from serine, is a versatile intermediate in the asymmetric synthesis of a wide array of nitrogen-containing compounds, including chiral amines and amino alcohols.[1][2] These motifs are crucial components of many pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the synthesis of chiral amines from Garner's aldehyde, focusing on two primary strategies: diastereoselective addition of organometallic reagents and reductive amination.

The stereochemical outcome of nucleophilic additions to Garner's aldehyde is governed by well-established models. Non-chelating reagents typically follow the Felkin-Anh model, leading to anti-products, while reactions under chelation control, often facilitated by Lewis acidic metals, yield syn-products.[1][3] This predictable stereoselectivity makes Garner's aldehyde a powerful tool for the synthesis of enantiomerically pure compounds.

I. Diastereoselective Addition of Organometallic Reagents to Garner's Aldehyde

The addition of organometallic reagents to Garner's aldehyde provides a reliable method for the synthesis of chiral β-amino alcohols, which are valuable precursors to chiral amines or can be considered chiral amines in their own right. The diastereoselectivity of this reaction can be controlled by the choice of the organometallic reagent and the reaction conditions.

A. Chelation-Controlled Addition (Formation of syn-Amino Alcohols)

Under chelation control, a Lewis acidic metal center coordinates to both the aldehyde carbonyl and the nitrogen of the oxazolidine ring, forcing the nucleophile to attack from a specific face of the aldehyde, leading to the syn diastereomer.[2][3]

Experimental Protocol: Synthesis of a syn-Amino Alcohol using a Grignard Reagent with Zinc Bromide

This protocol is adapted from the work of Herold and demonstrates a chelation-controlled addition.[3]

Materials:

  • (S)-Garner's aldehyde

  • 1-Pentadecyne

  • n-Butyllithium (in hexanes)

  • Zinc bromide (ZnBr₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of 1-pentadecyne (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flask, a solution of (S)-Garner's aldehyde (1.0 equivalent) in anhydrous Et₂O is treated with a solution of ZnBr₂ (1.2 equivalents) in Et₂O at room temperature.

  • The solution of Garner's aldehyde and ZnBr₂ is then cooled to -78 °C.

  • The freshly prepared lithium acetylide solution is added dropwise to the Garner's aldehyde/ZnBr₂ mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with Et₂O.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-amino alcohol.

Quantitative Data:

Product ConfigurationDiastereomeric Ratio (syn:anti)Yield
syn>95:587%
B. Non-Chelation-Controlled Addition (Formation of anti-Amino Alcohols)

In the absence of a chelating metal, or with highly reactive organometallic reagents, the addition proceeds via the Felkin-Anh model, where the nucleophile attacks from the least sterically hindered face, resulting in the anti diastereomer.[1]

Experimental Protocol: Synthesis of an anti-Amino Alcohol using a Vinyllithium Reagent

This protocol is based on the findings of Coleman and Carpenter.

Materials:

  • (S)-Garner's aldehyde

  • Vinyl bromide

  • tert-Butyllithium (t-BuLi) (in pentane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of vinyl bromide (2.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • tert-Butyllithium (2.2 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to generate the vinyllithium reagent.

  • A solution of (S)-Garner's aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the vinyllithium solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data:

Product ConfigurationDiastereomeric Ratio (anti:syn)Yield
anti5:175%

II. Reductive Amination of Garner's Aldehyde

Reductive amination is a versatile method to form C-N bonds and allows for the synthesis of secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced by a suitable reducing agent.

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

Materials:

  • (S)-Garner's aldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-Garner's aldehyde (1.0 equivalent) in dichloromethane (DCM) are added benzylamine (1.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • The reaction is quenched by the careful addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.

Quantitative Data:

ProductYield
N-Benzyl protected secondary amine>85%

Visualizations

Diastereoselective_Addition cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) GA_C Garner's Aldehyde Syn_Product syn-Amino Alcohol GA_C->Syn_Product 1. ZnBr₂ 2. R-MgX RMgX_C R-MgX RMgX_C->Syn_Product ZnBr2 ZnBr₂ ZnBr2->GA_C GA_NC Garner's Aldehyde Anti_Product anti-Amino Alcohol GA_NC->Anti_Product R-Li RLi_NC R-Li RLi_NC->Anti_Product

Caption: Control of Diastereoselectivity in Nucleophilic Addition.

Reductive_Amination_Workflow Start Garner's Aldehyde + Primary Amine Imine_Formation Imine Formation (cat. Acetic Acid, DCM) Start->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Chiral Secondary Amine Purification->Product

Caption: Workflow for Reductive Amination.

References

Troubleshooting & Optimization

Preventing racemization of Garner's aldehyde during Swern oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of Garner's aldehyde. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its preparation, specifically addressing the prevention of racemization during Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization of Garner's aldehyde during Swern oxidation?

A1: The primary cause of racemization, or epimerization at the α-carbon, is the use of triethylamine (Et₃N) as the base in the standard Swern oxidation protocol.[1][2] Triethylamine can act as a nucleophile, leading to the formation of an enolate intermediate which can then be protonated from either face, resulting in a loss of enantiomeric purity.

Q2: How can racemization be minimized or prevented during the Swern oxidation of the precursor alcohol to Garner's aldehyde?

A2: The most effective method to prevent racemization is to substitute triethylamine with a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), also known as Hünig's base.[1][2][3] The steric hindrance of DIPEA inhibits the undesirable side reaction that leads to racemization. Maintaining strict temperature control, typically at -78 °C, is also crucial.[1][4][5]

Q3: Are there alternative oxidation methods that avoid racemization of Garner's aldehyde?

A3: Yes, several non-basic oxidation methods can be employed to avoid epimerization of the α-center. These include using Dess-Martin periodinane (DMP), 2-Iodoxybenzoic acid (IBX), or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (NaOCl).[1][2]

Q4: What is the expected enantiomeric excess (ee) when using different bases in the Swern oxidation?

A4: The choice of base significantly impacts the enantiomeric purity of the final product. Using triethylamine has been reported to result in partial racemization, yielding Garner's aldehyde with an enantiomeric excess of approximately 85% ee.[1][2] In contrast, employing N,N-diisopropylethylamine (DIPEA) can yield the aldehyde with a much higher enantiomeric purity of 96-98% ee.[1][3][6]

Troubleshooting Guide: Racemization During Swern Oxidation

This guide provides a systematic approach to troubleshooting and preventing the loss of stereochemical integrity during the synthesis of Garner's aldehyde via Swern oxidation.

Problem: Significant racemization is observed in the final Garner's aldehyde product.

Troubleshooting Workflow:

G start Start: Racemization Observed check_base Step 1: Identify the Base Used start->check_base is_et3n Is the base Triethylamine (Et3N)? check_base->is_et3n use_dipea Solution: Replace Et3N with N,N-diisopropylethylamine (DIPEA) is_et3n->use_dipea Yes check_temp Step 2: Verify Temperature Control is_et3n->check_temp No use_dipea->check_temp is_temp_low Was the temperature maintained at or below -60°C? check_temp->is_temp_low improve_cooling Action: Ensure consistent cooling (e.g., dry ice/acetone bath) is_temp_low->improve_cooling No consider_alternatives Step 3: Consider Alternative Non-Basic Oxidation Methods is_temp_low->consider_alternatives Yes improve_cooling->consider_alternatives alternatives Options: - Dess-Martin Periodinane (DMP) - IBX Oxidation - TEMPO/NaOCl consider_alternatives->alternatives end End: Racemization Minimized alternatives->end

Caption: Troubleshooting workflow for preventing racemization.

Quantitative Data Summary

The following table summarizes the impact of the base selection on the enantiomeric excess of Garner's aldehyde during Swern oxidation.

Base UsedEnantiomeric Excess (ee)Reference
Triethylamine (Et₃N)85%[1][2]
N,N-diisopropylethylamine (DIPEA)96-98%[1][3][6]

Experimental Protocols

Modified Swern Oxidation Protocol to Prevent Racemization

This protocol is adapted from procedures that successfully minimize racemization during the oxidation of the N-Boc-L-serinol derivative to Garner's aldehyde.[1][3]

Materials:

  • N-Boc-L-serinol derivative

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

Procedure:

  • Activation of DMSO:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C.

    • Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Addition of the Alcohol:

    • Dissolve the N-Boc-L-serinol derivative (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂.

    • Add this solution dropwise to the activated DMSO mixture at -78 °C.

    • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Base Addition and Aldehyde Formation:

    • Slowly add N,N-diisopropylethylamine (DIPEA, 5.0 equivalents) to the reaction mixture dropwise, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at -78 °C, then slowly warm to -55 °C.[2]

  • Work-up:

    • Quench the reaction by adding water.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Garner's aldehyde.

    • The crude product can be purified by flash chromatography if necessary.

Signaling Pathway of Swern Oxidation and Racemization

The following diagram illustrates the key steps of the Swern oxidation and the point at which racemization can occur with a basic amine like triethylamine.

G cluster_swern Swern Oxidation Pathway cluster_racemization Racemization Pathway alcohol Primary Alcohol alkoxysulfonium Alkoxysulfonium Salt alcohol->alkoxysulfonium Reacts with dmso_oxalyl DMSO + (COCl)2 dmso_oxalyl->alkoxysulfonium Activates ylide Sulfur Ylide alkoxysulfonium->ylide Deprotonation by Base aldehyde Garner's Aldehyde (Desired Product) ylide->aldehyde Elimination base Triethylamine (Et3N) enolate Enolate Intermediate base->enolate Causes racemic Racemic Aldehyde enolate->racemic Reprotonation aldehyde_rac Garner's Aldehyde aldehyde_rac->enolate Deprotonation

Caption: Key steps in Swern oxidation and the racemization side-pathway.

References

Optimizing diastereoselectivity in nucleophilic additions to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with nucleophilic additions to tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing diastereoselectivity in nucleophilic additions to Garner's aldehyde?

A1: The diastereoselectivity of nucleophilic additions to Garner's aldehyde is primarily governed by the interplay between the Felkin-Anh model (non-chelation control) and chelation control.[1][2] Key factors include the nature of the nucleophile's metal cation, the solvent, the presence of chelating or non-chelating additives, and the reaction temperature.[1]

Q2: How can I favor the anti diastereomer?

A2: To favor the anti diastereomer, conditions that promote the Felkin-Anh model should be employed. This typically involves using non-chelating metals (like lithium, sodium, or potassium) and Lewis basic solvents such as THF.[1] The addition of aggregation-breaking additives like HMPA or DMPU can also enhance anti-selectivity.[1] For instance, high anti-selectivity has been observed with organorhodium nucleophiles.[2]

Q3: How can I favor the syn diastereomer?

A3: The syn diastereomer is favored under chelation-controlled conditions. This is achieved by using chelating metals such as magnesium, zinc, or titanium. The metal coordinates to both the aldehyde oxygen and the carbamate oxygen, forcing the nucleophile to attack from the opposite face, leading to the syn product.[3] The use of chelating agents like ZnBr₂ or ZnCl₂ can significantly enhance syn-selectivity.[1][3]

Q4: Does the choice of nucleophile impact the diastereoselectivity?

A4: Yes, the nucleophile plays a crucial role. Less coordinating metals and more reactive nucleophiles tend to favor the anti product according to the Felkin-Anh model.[1] For example, the addition of lithiated alkynes in THF typically yields the anti-adduct.[3] Conversely, the choice of metal counter-ion with the nucleophile can switch the selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low anti-selectivity when targeting the anti-product 1. The metal cation of the organometallic reagent is too chelating (e.g., Mg, Zn).2. The solvent is not sufficiently Lewis basic to disrupt chelation.3. Presence of chelating impurities.1. Switch to a less coordinating metal cation (e.g., use an organolithium or organosodium reagent).2. Use a strongly Lewis basic solvent like THF.[1]3. Add an aggregation-breaking additive such as HMPA or DMPU, which can increase anti-selectivities from 4-5:1 to >20:1.[1]4. Ensure all reagents and glassware are scrupulously dry.
Low syn-selectivity when targeting the syn-product 1. The metal cation is not sufficiently chelating.2. The solvent is too strongly coordinating, preventing chelation with the aldehyde.3. The reaction temperature is too high, leading to a breakdown of the chelation complex.1. Use a strongly chelating metal such as Mg(II), Zn(II), or Ti(IV). Add a Lewis acid like ZnBr₂ or ZnCl₂.[1][3]2. Use a less coordinating solvent like toluene or dichloromethane.3. Run the reaction at a lower temperature (e.g., -78 °C to -95 °C).[1]
Poor overall yield 1. Decomposition of Garner's aldehyde (epimerization or degradation).2. Instability of the organometallic nucleophile.3. Incomplete reaction.1. Ensure the Garner's aldehyde is of high purity and has not epimerized. It is recommended to use freshly prepared or properly stored aldehyde.2. Prepare the nucleophile in situ and use it immediately. Ensure anhydrous and inert reaction conditions.3. Increase the reaction time or temperature slightly, but monitor for decreased diastereoselectivity. Use a more reactive nucleophile if possible.
Inconsistent results 1. Variability in the quality of Garner's aldehyde.2. Variability in the activity of the organometallic reagent.3. Presence of moisture or other impurities.1. Use a consistent and reliable source or synthesis protocol for Garner's aldehyde.[1]2. Titrate the organometallic reagent before use to determine its exact concentration.3. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity

NucleophileMetal/AdditiveSolventanti:syn RatioYield (%)Reference
Phenyl (from boronic acid)RhCl₃·3H₂O->30:171[2]
1-Octenyl (from boronic acid)RhCl₃·3H₂O-4.6:178[2]
LithiopropiolateLiTHFHigh anti-[3]
AcetylideZnBr₂-1:12Good[1][3]
VinyllithiumTiCl₄THF5:1-[3]
Alkynyl (lithiated)NoneTHFHigh anti-[3]
Alkynyl (lithiated)DMPUToluene17:157[1]
Alkynyl (lithiated)ZnCl₂Toluene1:672[1]

Experimental Protocols

General Procedure for Nucleophilic Addition under Non-Chelation Control (Favoring anti-Product)

  • To a solution of Garner's aldehyde (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add the organolithium reagent (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

General Procedure for Nucleophilic Addition under Chelation Control (Favoring syn-Product)

  • To a solution of Garner's aldehyde (1.0 equiv) in anhydrous toluene at -78 °C under an argon atmosphere, add a solution of ZnCl₂ in Et₂O (1.5 equiv).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the organometallic reagent (e.g., a Grignard or organolithium reagent) (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Follow steps 4-7 from the non-chelation control procedure for workup, purification, and analysis.

Visualizations

Felkin_Anh_vs_Chelation cluster_non_chelation Felkin-Anh Model (Non-Chelation) cluster_chelation Chelation Control Model Garner_Aldehyde_FA Garner's Aldehyde Transition_State_FA Transition_State_FA Garner_Aldehyde_FA->Transition_State_FA Nu⁻ (e.g., R-Li) THF Anti_Product anti-Product Transition_State_FA->Anti_Product Garner_Aldehyde_C Garner's Aldehyde Chelated_Intermediate Chelated_Intermediate Garner_Aldehyde_C->Chelated_Intermediate M²⁺ (e.g., Zn²⁺) Toluene Syn_Product syn-Product Chelated_Intermediate->Syn_Product Nu⁻

Caption: Diastereoselectivity models for nucleophilic additions.

Experimental_Workflow Start Start Setup Setup Reaction (Anhydrous, Inert Atm.) Start->Setup Cool Cool to Low Temp (-78 °C) Setup->Cool Add_Reagents Add Garner's Aldehyde & Solvent Cool->Add_Reagents Chelation_Choice Chelation Control? Add_Reagents->Chelation_Choice Add_Lewis_Acid Add Lewis Acid (e.g., ZnCl₂) Chelation_Choice->Add_Lewis_Acid Yes Add_Nucleophile Add Nucleophile Chelation_Choice->Add_Nucleophile No Add_Lewis_Acid->Add_Nucleophile Monitor Monitor Reaction (TLC) Add_Nucleophile->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for nucleophilic addition.

Troubleshooting_Tree Start Low Diastereoselectivity Target_Product Target Product? Start->Target_Product Anti_Issue Low anti-selectivity Target_Product->Anti_Issue anti Syn_Issue Low syn-selectivity Target_Product->Syn_Issue syn Check_Metal_Anti Is Metal Non-Chelating? (e.g., Li, Na) Anti_Issue->Check_Metal_Anti Check_Metal_Syn Is Metal Chelating? (e.g., Zn, Mg) Syn_Issue->Check_Metal_Syn Check_Solvent_Anti Is Solvent Lewis Basic? (e.g., THF) Check_Metal_Anti->Check_Solvent_Anti Yes Change to Li/Na Reagent Change to Li/Na Reagent Check_Metal_Anti->Change to Li/Na Reagent Change to Li/Na Reagent Use_Additive Consider Additive (e.g., DMPU) Check_Solvent_Anti->Use_Additive Yes Switch to THF Switch to THF Check_Solvent_Anti->Switch to THF Switch to THF Check Purity of Aldehyde Check Purity of Aldehyde Use_Additive->Check Purity of Aldehyde Check Purity of Aldehyde Check_Solvent_Syn Is Solvent Non-Coordinating? (e.g., Toluene) Check_Metal_Syn->Check_Solvent_Syn Yes Add Lewis Acid\n(e.g., ZnCl₂) Add Lewis Acid (e.g., ZnCl₂) Check_Metal_Syn->Add Lewis Acid\n(e.g., ZnCl₂) Add Lewis Acid (e.g., ZnCl₂) Lower_Temp Lower Reaction Temp. Check_Solvent_Syn->Lower_Temp Yes Switch to Toluene Switch to Toluene Check_Solvent_Syn->Switch to Toluene Switch to Toluene Lower_Temp->Check Purity of Aldehyde Check Purity of Aldehyde

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Overcoming epimerization of the alpha-stereocenter in Garner's aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Garner's Aldehyde Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of α-stereocenter epimerization during reactions involving Garner's aldehyde.

Troubleshooting Guide: Epimerization of Garner's Aldehyde

This guide addresses common issues of epimerization encountered during the preparation and subsequent reactions of Garner's aldehyde.

Issue 1: Loss of Enantiomeric Purity During the Preparation of Garner's Aldehyde via Oxidation.

  • Question: I am preparing Garner's aldehyde by oxidizing the corresponding alcohol using a Swern oxidation, and I am observing significant epimerization (low enantiomeric excess). How can I prevent this?

  • Answer: Epimerization during Swern oxidation of the alcohol precursor to Garner's aldehyde is often caused by the base used to deprotonate the intermediate. Triethylamine (Et₃N), a common base in this procedure, can lead to partial racemization, reducing the enantiomeric excess to as low as 85%.[1][2][3] To mitigate this, consider the following:

    • Solution 1: Use a Bulkier Base: Replace triethylamine with a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base). The bulkiness of DIPEA inhibits the epimerization process, allowing for the isolation of Garner's aldehyde with a high enantiopurity of 96–98% ee.[1][2][3]

    • Solution 2: Employ Non-Basic Oxidation Methods: To completely avoid base-induced epimerization, you can use non-basic oxidation methods. Suitable alternatives include oxidation with 2-Iodoxybenzoic acid (IBX) in DMSO or using (Diacetoxyiodo)benzene (DMP). Another effective method is the TEMPO/NaOCl system.[1][3]

Issue 2: Epimerization During DIBAL-H Reduction to Form Garner's Aldehyde.

  • Question: My synthesis of Garner's aldehyde involves the DIBAL-H reduction of the corresponding methyl ester. I am noticing a 5-7% loss of enantiomeric excess. How can I improve the stereochemical integrity?

  • Answer: The DIBAL-H reduction of the ester to Garner's aldehyde is sensitive to temperature. Even slight elevations in temperature can lead to epimerization.[1][2][3]

    • Solution: It is crucial to maintain a very low reaction temperature, specifically below -75 °C, throughout the addition of DIBAL-H and the subsequent quenching of the reaction.[1][2] Performing the reduction at -84 °C using an EtOAc/N₂ bath has been shown to be effective.[1][2] Following this stringent temperature control can afford the aldehyde with a high enantiomeric excess (e.g., 97% ee).[1][2]

Issue 3: Significant Epimerization During Wittig Olefination Reactions.

  • Question: I am performing a Wittig reaction with Garner's aldehyde to elongate the carbon chain, but I am observing substantial epimerization at the α-stereocenter. What can I do to minimize this?

  • Answer: Olefination reactions, particularly the Wittig reaction, are known to be prone to causing epimerization of Garner's aldehyde.[1] This is often due to the basic nature of the ylide and the reaction conditions.

    • Troubleshooting Steps:

      • Use Stabilized Ylides if Possible: Stabilized ylides are less basic and may cause less epimerization. However, they are also less reactive and may not be suitable for all substrates.

      • Employ Salt-Free Conditions: The presence of lithium salts from the ylide generation can influence the stereochemical outcome and potentially contribute to epimerization. "Salt-free" ylides, prepared by filtration after formation, can sometimes give cleaner reactions.

      • Consider Alternative Olefination Methods: If epimerization remains a significant issue, explore alternative olefination protocols that proceed under milder conditions, such as the Horner-Wadsworth-Emmons reaction.

Issue 4: Poor Diastereoselectivity or Epimerization in Nucleophilic Addition Reactions.

  • Question: When adding organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to Garner's aldehyde, I am getting a mixture of diastereomers and some epimerization. How can I control the stereoselectivity and maintain the integrity of the α-stereocenter?

  • Answer: While nucleophilic additions to Garner's aldehyde can be highly selective, the outcome is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, these additions proceed with little to no epimerization of the α-carbon.[1][2][3] The diastereoselectivity is typically governed by the Felkin-Anh model, favoring the anti-isomer via attack from the sterically least hindered re-face.[1][2]

    • To Enhance Diastereoselectivity and Prevent Epimerization:

      • Chelation Control: For certain nucleophiles, adding a Lewis acid can enforce chelation control, leading to the syn-adduct. For instance, in the addition of acetylides, using ZnBr₂ can reverse the facial selectivity to favor the syn-product with good diastereoselectivity (e.g., 1:12 anti/syn).[1][2]

      • Temperature Control: As with the aldehyde's preparation, maintaining low temperatures (e.g., -78 °C) during the nucleophilic addition is critical to prevent side reactions, including potential epimerization.[1][2][3]

      • Choice of Nucleophile: The choice of the organometallic reagent is crucial. For example, using TMS-ethyneCuI has been shown to provide high syn-selectivity with no observed epimerization.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization at the α-stereocenter of Garner's aldehyde?

A1: The primary cause of epimerization is the presence of a base, which can abstract the acidic α-proton to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to racemization. This is particularly problematic during base-mediated oxidation reactions (like the Swern oxidation with triethylamine) and certain olefination reactions.[1][2][3]

Q2: Is Garner's aldehyde stable during purification?

A2: Garner's aldehyde can be purified by high vacuum distillation. If small amounts of the over-reduced alcohol are present, a single distillation is usually sufficient. For larger amounts of alcohol impurity, two distillations may be necessary. The pure aldehyde is a crystalline solid at low temperatures.[1][2] Care should be taken to avoid prolonged exposure to basic or acidic conditions during workup and purification to prevent epimerization.

Q3: How can I confirm the enantiomeric purity of my Garner's aldehyde?

A3: The enantiomeric excess (ee) of Garner's aldehyde can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by converting the aldehyde to a diastereomeric derivative (e.g., a Mosher ester) and analyzing the mixture by ¹H NMR or HPLC.[1]

Q4: Can the protecting group on the nitrogen influence the stereochemical outcome of reactions?

A4: Yes, the N-protecting group (typically a Boc group) plays a crucial role. In nucleophilic additions, it can participate in chelation with a Lewis acid and the aldehyde's carbonyl oxygen, thereby directing the incoming nucleophile to one face of the aldehyde and altering the diastereoselectivity of the product.

Quantitative Data Summary

Table 1: Enantiomeric Excess of Garner's Aldehyde Under Different Preparation Conditions.

Synthetic StepReagent/ConditionEnantiomeric Excess (ee)Reference
Swern OxidationEt₃N (Triethylamine)~85%[1][2][3]
Swern Oxidationi-Pr₂NEt (DIPEA)96-98%[1][2][3]
DIBAL-H ReductionMaintained at -78 °C93-95%[1][2][3]
DIBAL-H ReductionMaintained below -75 °C97%[1][2]

Table 2: Diastereoselectivity in Nucleophilic Additions to Garner's Aldehyde.

NucleophileAdditive/ConditionsDiastereomeric Ratio (anti:syn)Reference
Lithium ethyl propiolateHMPT/THF, -78 °C13:1[1][2]
AcetylideZnBr₂1:12[1][2]
TMS-ethyneCuI->1:20[1][2][3]
Phenylboronic acidRh catalyst>30:1[2][3]
(E)-Octenylboronic acidRh catalyst4.6:1[2][3]

Experimental Protocols

Protocol 1: Preparation of Garner's Aldehyde via Swern Oxidation with DIPEA (Minimized Epimerization)

This protocol is adapted from the procedure described by Dondoni and coworkers, which minimizes epimerization.[1][3]

  • Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous dichloromethane (DCM) at -78 °C (acetone/dry ice bath). To this solution, add oxalyl chloride (1.1 eq) dropwise, ensuring the temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve the alcohol precursor to Garner's aldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Base Quench: Add N,N-diisopropylethylamine (DIPEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Garner's aldehyde.

  • Purification: Purify the crude product by high vacuum distillation to obtain the enantiomerically pure aldehyde.

Protocol 2: Chelation-Controlled Addition of an Acetylide to Garner's Aldehyde

This protocol is based on the work of Hanessian et al. for achieving syn-selective addition.[1][2]

  • Preparation of Lewis Acid-Aldehyde Complex: In a flame-dried flask under an inert atmosphere, dissolve Garner's aldehyde (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF and cool to -78 °C. Add a solution of zinc bromide (ZnBr₂) (1.1 eq) in the same solvent dropwise. Stir the mixture for 30 minutes at -78 °C to allow for complex formation.

  • Nucleophile Addition: In a separate flask, generate the desired lithium acetylide by deprotonating the terminal alkyne with n-BuLi at -78 °C. Add the freshly prepared lithium acetylide solution dropwise to the aldehyde-ZnBr₂ complex at -78 °C.

  • Reaction Monitoring and Quench: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric alcohol products.

Visualizations

Epimerization_Troubleshooting start Start: Epimerization Observed in Garner's Aldehyde Reaction reaction_type Identify Reaction Type start->reaction_type prep_oxidation Preparation: Oxidation of Alcohol reaction_type->prep_oxidation Oxidation prep_reduction Preparation: DIBAL-H Reduction reaction_type->prep_reduction Reduction olefination Olefination (e.g., Wittig) reaction_type->olefination Olefination nucleophilic_add Nucleophilic Addition reaction_type->nucleophilic_add Addition sol_swern Solution: 1. Use DIPEA instead of Et3N 2. Use non-basic oxidation (IBX, DMP) prep_oxidation->sol_swern sol_dibal Solution: Maintain temperature < -75 °C (e.g., -84 °C EtOAc/N2 bath) prep_reduction->sol_dibal sol_wittig Solution: 1. Use stabilized ylides 2. Employ salt-free conditions 3. Consider HWE reaction olefination->sol_wittig sol_nuc_add Solution: 1. Maintain low temp (-78 °C) 2. Use chelation control (e.g., ZnBr2) for diastereoselectivity nucleophilic_add->sol_nuc_add end_node End: Epimerization Minimized sol_swern->end_node sol_dibal->end_node sol_wittig->end_node sol_nuc_add->end_node

Caption: Troubleshooting workflow for epimerization in Garner's aldehyde reactions.

References

Chelation control versus non-chelation control in reactions of N-Boc-serinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on controlling the stereochemical outcome of nucleophilic addition reactions to N-Boc-serinal. It addresses common experimental challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols. The information is designed to help you achieve predictable and high diastereoselectivity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors determining the stereoselectivity in nucleophilic additions to N-Boc-serinal?

A1: The stereochemical outcome of nucleophilic additions to N-Boc-serinal is primarily governed by the competition between two stereochemical models: chelation control and non-chelation (Felkin-Anh) control. The dominant pathway is influenced by the choice of organometallic reagent, the presence and type of Lewis acid, the solvent, and the reaction temperature.

Q2: How does chelation control lead to the syn product?

A2: In chelation control, a divalent metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) coordinates to both the carbonyl oxygen and the oxygen of the Boc-protecting group. This forms a rigid five-membered ring intermediate. This conformation locks the aldehyde in a specific orientation, forcing the nucleophile to attack from the less sterically hindered face, which results in the syn diastereomer.

Q3: What is the Felkin-Anh model and how does it predict the anti product?

A3: The Felkin-Anh model describes the preferred transition state geometry in the absence of a chelating metal. The largest substituent on the α-carbon (in this case, the N-Boc protected aminomethyl group) orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the least hindered trajectory, which is typically past the smallest substituent (hydrogen), leading to the formation of the anti diastereomer.[1][2][3][4][5]

Q4: Which organometallic reagents favor non-chelation control?

A4: Organometallic reagents with monovalent cations that are poor chelators, such as organolithium (RLi) and potassium-based reagents (RK), typically favor the Felkin-Anh pathway, leading to the anti product.

Q5: How can I switch the selectivity from anti to syn?

A5: To switch from the kinetically favored anti product (Felkin-Anh) to the syn product (chelation), you can introduce a chelating Lewis acid or use an organometallic reagent with a divalent cation. For example, adding a Lewis acid like magnesium bromide (MgBr₂), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) to a reaction with an organolithium reagent can promote chelation and favor the formation of the syn product. Similarly, using Grignard reagents (RMgX) or organozinc reagents (R₂Zn) inherently favors the chelation pathway.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Chelation Ensure the use of an appropriate excess of a strong chelating Lewis acid (e.g., TiCl₄, MgBr₂). Use of stoichiometric amounts is often necessary.Increased proportion of the syn product.
Competing Felkin-Anh Pathway Lower the reaction temperature. This will favor the transition state with the lower activation energy, which is often the more ordered chelated intermediate.Improved diastereomeric ratio in favor of the syn product.
Nature of Nucleophile Highly reactive and sterically undemanding nucleophiles may react before chelation is fully established. Consider using a less reactive organometallic reagent.Enhanced diastereoselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can affect the stability of the chelated intermediate. Screen different anhydrous ethereal solvents like THF, Et₂O, or DME.Optimization of the diastereomeric ratio.
Incorrect Organometallic Reagent for Desired Outcome For anti selectivity, ensure the use of non-chelating reagents like organolithiums. For syn selectivity, use Grignard or organozinc reagents.The desired diastereomer becomes the major product.
Issue 2: Epimerization of N-Boc-serinal
Potential Cause Troubleshooting Step Expected Outcome
Presence of a Brønsted or Lewis Acid/Base in Excess Ensure that all reagents and solvents are pure and that the reaction is performed under strictly anhydrous and inert conditions. Use freshly distilled solvents and titrated organometallic reagents.Minimized epimerization of the starting material, leading to a higher enantiomeric excess of the product.
Prolonged Reaction Times at Elevated Temperatures Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially if gentle heating is applied.Preservation of the stereochemical integrity of the product.
Workup Conditions Use a buffered aqueous quench (e.g., saturated NH₄Cl) to neutralize the reaction mixture and avoid exposure to strongly acidic or basic conditions during extraction.Reduced risk of epimerization during the purification process.

Data Presentation: Diastereoselectivity in Nucleophilic Additions to N-Boc-serinal

The following table summarizes typical diastereomeric ratios (syn:anti) observed in the addition of various organometallic reagents to N-Boc-serinal under different conditions.

Nucleophile Conditions Solvent Temperature (°C) d.r. (syn:anti) Reference
MeMgBrNo additiveEt₂O-7885:15[6]
MeMgBr + TMEDATMEDA (1.2 eq)Et₂O-7860:40[6]
MeTiCl₃No additiveCH₂Cl₂-78>95:5[6]
MeLiNo additiveTHF-7810:90[6]
MeLiMgBr₂ (1.1 eq)Et₂O-7890:10[6]
AllylMgBrNo additiveTHF-7880:20[7]
AllylSnBu₃BF₃·OEt₂CH₂Cl₂-785:95
Bu₂CuLiNo additiveTHF-7815:85

Note: These values are representative and can vary based on specific substrate concentrations and reaction workup procedures.

Experimental Protocols

Protocol 1: Chelation-Controlled (syn-Selective) Addition of a Grignard Reagent

Objective: To synthesize the syn diastereomer of the corresponding alcohol via a chelation-controlled pathway.

Materials:

  • N-Boc-serinal

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-serinal (1.0 eq) in anhydrous Et₂O or THF (to a concentration of 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC (e.g., every 30 minutes).

  • Upon completion (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Non-Chelation-Controlled (anti-Selective) Addition of an Organolithium Reagent

Objective: To synthesize the anti diastereomer of the corresponding alcohol via a Felkin-Anh controlled pathway.

Materials:

  • N-Boc-serinal

  • Organolithium reagent (e.g., Methyllithium, 1.6 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-serinal (1.0 eq) in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion (typically 30-60 minutes), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To further clarify the concepts of chelation and non-chelation control, the following diagrams illustrate the key transition states that dictate the stereochemical outcome.

Caption: Chelation control model for syn-diastereoselectivity.

Caption: Felkin-Anh model for anti-diastereoselectivity.

workflow start Start with N-Boc-serinal decision Desired Diastereomer? start->decision chelation Chelation Control (Grignard, Organozinc, or Lewis Acid + Organolithium) decision->chelation syn non_chelation Non-Chelation Control (Organolithium) decision->non_chelation anti syn_product syn-Product chelation->syn_product anti_product anti-Product non_chelation->anti_product

Caption: Decision workflow for stereoselective synthesis.

References

Technical Support Center: Purification of Garner's Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Garner's aldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities encountered during the synthesis and purification of Garner's aldehyde?

A1: The primary impurities depend on the synthetic route but commonly include:

  • Over-reduced alcohol: Formed during the reduction of the parent ester (e.g., with DIBAL-H).[1]

  • Epimerized aldehyde: Loss of stereochemical purity at the α-carbon, which can be caused by certain bases or reaction conditions.[1][2]

  • Unreacted starting materials: Such as the fully protected serine ester.[3]

  • Gelatinous aluminum salts: A byproduct from the workup of DIBAL-H reductions, which can trap the product.[1][2]

  • Carboxylic acid: Formed by the oxidation of the aldehyde upon exposure to air.[4]

Q2: My Garner's aldehyde is contaminated with the corresponding alcohol from over-reduction. How can I remove it?

A2: High vacuum distillation is an effective method for removing the alcohol impurity.[1]

  • If the alcohol is present in small amounts (<10%), a single high vacuum distillation is usually sufficient.[1]

  • For amounts greater than 10%, two distillations may be necessary to achieve high purity.[1] Pure Garner's aldehyde will crystallize in a freezer, appearing as semi-transparent white crystals.[1][2]

Q3: I'm observing epimerization or a loss of enantiomeric excess (ee) in my product. What are the likely causes and how can I prevent this?

A3: The stereocenter α to the aldehyde is sensitive to epimerization, especially under basic conditions.

  • Cause: Using bases like triethylamine (Et₃N) during a Swern oxidation step has been shown to cause partial racemization (e.g., down to 85% ee).[1][2]

  • Prevention:

    • Use a bulkier base, such as N,N-diisopropylethylamine (DIPEA, Hünig's base), which inhibits epimerization and can yield the aldehyde with 96-98% ee.[1][2]

    • When performing reductions with DIBAL-H, maintain a very low temperature (below -75 °C) to preserve chiral integrity.[1]

    • Alternatively, use non-basic oxidation methods like IBX/DMP or TEMPO/NaOCl if the synthesis involves a reduction-oxidation sequence.[1]

Q4: The workup of the DIBAL-H reduction is difficult due to the formation of gelatinous aluminum salts. How can I improve this step?

A4: The formation of insoluble, gel-like aluminum salts is a common issue in large-scale DIBAL-H reductions, making extraction challenging and potentially trapping the product.[1][2] While specific workup procedures for Garner's aldehyde that completely avoid this are not detailed, standard methods to address this issue include:

  • Fieser workup: Involves the careful sequential addition of water, followed by 15% aqueous NaOH, and then more water, with vigorous stirring until a granular precipitate forms, which can be filtered off.

  • Rochelle's salt workup: Adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously can break up the emulsion by chelating the aluminum salts, leading to better phase separation.

Q5: Can I use column chromatography to purify Garner's aldehyde? What conditions are recommended?

A5: Yes, flash column chromatography on silica gel is a viable purification method.

  • Recommended Eluent: A common solvent system is a mixture of cyclohexane and ethyl acetate, for example, in a 4:1 ratio.[3]

  • General Advice: For aliphatic aldehydes, a mobile phase of hexane with a small percentage (e.g., 3%) of diethyl ether or ethyl acetate is often effective, as the aldehyde elutes while more polar impurities like alcohols and acids remain on the column.[4]

Q6: Is it possible to accidentally deprotect the N-Boc group during purification? What conditions should be avoided?

A6: The N-Boc group is sensitive to acidic conditions. Accidental deprotection can occur if the purification conditions are not carefully controlled.

  • Conditions to Avoid: Avoid strongly acidic conditions during workup or chromatography. Traditional N-Boc deprotection often involves strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents.[5][6] Even mild Lewis acids, if present on a stationary phase like silica gel, could potentially compromise the Boc group, although this is less common.[7]

  • Precaution: If you suspect the silica gel is too acidic, it can be deactivated by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[7]

Q7: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A7: Aldehydes can be sensitive and may degrade on silica gel, which can act as a mild Lewis acid.[7]

  • Acetal Formation: If using an alcohol in the solvent system, there is a risk of forming acetals or hemiacetals on the acidic silica surface.[7]

  • Solutions:

    • Deactivate Silica Gel: Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica.[7]

    • Switch Stationary Phase: Consider using a different stationary phase, such as alumina, which is available in neutral, basic, or acidic forms.[7]

    • Alternative Purification: If decomposition is severe, methods like high vacuum distillation[1] or purification via a reversible bisulfite adduct[4][8] may be better alternatives.

Data Presentation

Table 1: Comparison of Synthetic Procedures for (S)-Garner's Aldehyde

ProcedureKey StepsOverall YieldEnantiomeric Excess (ee)Reference(s)
Original Garner 1. Boc protection 2. Esterification (MeI) 3. Acetonide formation (p-TsOH) 4. DIBAL-H reduction46–58%93–95%[1]
Dondoni 1. Esterification 2. Boc protection 3. Acetonide formation 4. Reduction (LiAlH₄) followed by Swern oxidation (DIPEA)75–85%96–98%[1][2]
Koskinen 1. Esterification (AcCl, MeOH) 2. Boc protection 3. Acetonide formation (BF₃·Et₂O) 4. DIBAL-H reduction66–71%97%[1][2]

Experimental Protocols

Protocol 1: Purification by High Vacuum Distillation

This method is particularly effective for removing the over-reduced alcohol impurity.[1]

  • Setup: Assemble a Kugelrohr or other suitable short-path distillation apparatus. Ensure the system can achieve a high vacuum.

  • Sample Preparation: Place the crude Garner's aldehyde, which may be an oil or a semi-solid, into the distillation flask.

  • Distillation:

    • Begin heating the apparatus gently under high vacuum.

    • Collect the fractions as they distill. Garner's aldehyde has a reported boiling point of 83-88 °C at 1.0-1.4 mmHg.[9]

    • The less volatile alcohol impurity will remain in the distillation flask.

  • Post-Treatment: The purified aldehyde can be stored in a freezer, where it should crystallize into semi-transparent white crystals.[1] If necessary, a second distillation can be performed for higher purity.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is adapted from a reported procedure for purifying Garner's aldehyde.[3]

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with the initial eluent.

    • Optional: If aldehyde sensitivity is a concern, pre-elute the column with the mobile phase containing 0.5% triethylamine to neutralize the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with a mixture of cyclohexane and ethyl acetate (e.g., starting with a 9:1 or 4:1 ratio).[3]

    • Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure aldehyde and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified Garner's aldehyde.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Crude Product from DIBAL-H Reduction workup Aqueous Workup (e.g., Rochelle's Salt) start->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration crude_aldehyde Crude Garner's Aldehyde concentration->crude_aldehyde purification_choice Choose Purification Method crude_aldehyde->purification_choice distillation High Vacuum Distillation purification_choice->distillation  Alcohol impurity >5-10% chromatography Flash Chromatography purification_choice->chromatography  Multiple impurities analysis Purity & ee Analysis (NMR, Chiral GC/HPLC) distillation->analysis chromatography->analysis product Pure Garner's Aldehyde analysis->product

Caption: Workflow for the purification of Garner's aldehyde.

troubleshooting_guide start Problem with Purified Aldehyde? q_purity Low Purity? start->q_purity Yes q_ee Low Enantiomeric Excess (ee)? start->q_ee No impurity_id Identify Impurity (NMR) q_purity->impurity_id cause_base Cause: Non-bulky base in oxidation (e.g., triethylamine) q_ee->cause_base Swern Oxidation Used? cause_temp Cause: Reduction temp > -75°C q_ee->cause_temp DIBAL-H Reduction? is_alcohol Over-reduced Alcohol? impurity_id->is_alcohol Check ~3.5-4.0 ppm is_ester Starting Ester? impurity_id->is_ester Check ~3.7 ppm (OMe) is_acid Oxidized to Acid? impurity_id->is_acid Check broad peak >10 ppm is_alcohol->is_ester No sol_distill Solution: High Vacuum Distillation is_alcohol->sol_distill Yes is_ester->is_acid No sol_chrom Solution: Repeat Flash Chromatography is_ester->sol_chrom Yes sol_wash Solution: Aqueous Bicarbonate Wash is_acid->sol_wash Yes sol_base Prevention: Use bulky base (DIPEA) cause_base->sol_base sol_temp Prevention: Maintain low temperature cause_temp->sol_temp

Caption: Troubleshooting impurities in Garner's aldehyde.

References

Effect of Lewis acids on the stereoselectivity of Garner's aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Garner's aldehyde in stereoselective synthesis, with a focus on the influence of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using Lewis acids to control stereoselectivity in reactions with Garner's aldehyde?

A1: Lewis acids are used to modulate the stereochemical outcome of nucleophilic additions to Garner's aldehyde by influencing the conformation of the aldehyde in the transition state. The two primary models are the Felkin-Anh (non-chelation) model and the Cram's chelation model.[1] In the absence of a strongly chelating Lewis acid, the reaction often proceeds via the Felkin-Anh model to yield the anti product.[1][2] When a suitable Lewis acid is introduced, it can coordinate to both the aldehyde's carbonyl oxygen and the oxygen of the oxazolidine ring or the nitrogen of the Boc-protecting group. This chelation creates a rigid cyclic transition state, forcing the nucleophile to attack from the opposite face, leading to the syn product.[1]

Q2: Which Lewis acids favor the syn product and which favor the anti product?

A2:

  • Syn-selective Lewis acids: Strongly chelating Lewis acids like zinc bromide (ZnBr₂) are known to reverse selectivity and favor the syn-adduct.[1][2]

  • Anti-selective conditions: Non-chelating conditions, often involving organometallic reagents with less coordinating metals (e.g., lithium), tend to produce the anti-adduct as the major product.[2] The addition of monodentate Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can enhance anti-selectivity.[1]

Q3: Can the choice of solvent affect the stereoselectivity?

A3: Yes, the solvent can play a crucial role. For example, coordinating solvents like tetrahydrofuran (THF) can interact with the Lewis acid, potentially reducing its ability to chelate with Garner's aldehyde.[1][3] This can diminish the desired syn-selectivity when that is the goal.

Q4: My reaction is showing epimerization at the α-carbon of Garner's aldehyde. What could be the cause?

A4: Epimerization of the chiral center is a known potential issue, though Garner's aldehyde is generally considered configurationally stable.[1] It can sometimes occur during the synthesis of the aldehyde itself, for instance, during the reduction of the corresponding methyl ester if the temperature is not carefully controlled.[2] During subsequent reactions, strongly basic conditions or elevated temperatures could potentially lead to epimerization.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Obtaining a ~1:1 Mixture of syn and anti Products)
Possible Cause Suggested Solution
Ineffective Chelation/Non-Chelation Control Verify the choice and stoichiometry of your Lewis acid. For syn selectivity, ensure a strongly chelating Lewis acid like ZnBr₂ is used in sufficient quantity. For anti selectivity, consider a non-chelating metal or a monodentate Lewis acid like BF₃·Et₂O.[1][2]
Solvent Interference If aiming for syn selectivity via chelation, consider switching from a highly coordinating solvent like THF to a less coordinating one like diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂).[1]
Incorrect Temperature Temperature can significantly impact selectivity.[1] Try running the reaction at a lower temperature to enhance the energy difference between the diastereomeric transition states.
Lewis Acid Quality Ensure the Lewis acid is anhydrous and of high purity. Moisture can deactivate the Lewis acid.
Issue 2: Unexpected Reversal of Stereoselectivity (e.g., obtaining the anti product when the syn was expected)
Possible Cause Suggested Solution
Lewis Acid Not Chelating Effectively The chosen Lewis acid may not be strong enough to induce chelation. For instance, TiCl₄ with vinyllithium in THF did not significantly alter the inherent anti-selectivity.[1][3] Consider switching to a known chelating agent like ZnBr₂.[1][2]
Steric Hindrance A very bulky nucleophile might override the directing effect of the Lewis acid-aldehyde complex.
Solvent Coordination As mentioned, a coordinating solvent like THF can compete with the aldehyde for binding to the Lewis acid, preventing the formation of the chelated transition state.[1][3]
Issue 3: Low Reaction Yield or Incomplete Conversion
Possible Cause Suggested Solution
Deactivated Lewis Acid Use freshly opened or properly stored anhydrous Lewis acids. Consider using a supra-stoichiometric amount if trace water is suspected in the reagents or solvents.
Insufficient Nucleophilicity The Lewis acid can sometimes complex with the nucleophile, reducing its reactivity. Consider altering the order of addition (e.g., adding the nucleophile to the aldehyde-Lewis acid complex).
Low Reaction Temperature While low temperatures are good for selectivity, they can also slow down the reaction rate. A gradual increase in temperature after the initial addition might be necessary.
Incorrect Stoichiometry Re-evaluate the molar equivalents of the nucleophile and Lewis acid relative to Garner's aldehyde.

Data Presentation: Effect of Lewis Acids on Diastereoselectivity

The following table summarizes the diastereomeric ratios (d.r.) obtained in various nucleophilic additions to (S)-Garner's aldehyde under different Lewis acidic conditions.

Nucleophile Lewis Acid / Additive Solvent Temperature (°C) d.r. (anti : syn) Reference
Lithium 1-pentadecyneZnBr₂Et₂O-78 to rt1 : 20[2]
Lithium 1-pentadecyneHMPTTHF-78>20 : 1[2]
VinyllithiumTiCl₄ (100 mol%)THF-5 : 1[1][3]
VinyllithiumNoneTHF-5 : 1[2][3]
VinylMgBrNoneTHF-3 : 1[1][2]
Lithiated dithianeBF₃·Et₂O (6 equiv) / CuITHF-50>99 : 1[1]
Electron-deficient acetylideZnBr₂--1 : 12[1][2]
Phenyl nucleophile (from boronic acid)RhCl₃·3H₂O / ligand-->30 : 1[2]
1-HexenylzirconoceneAgAsF₆CH₂Cl₂rt1 : 1[1]

Experimental Protocols

Key Experiment: Syn-Selective Addition using a Chelating Lewis Acid

This protocol is a generalized procedure based on the successful use of ZnBr₂ to achieve high syn-selectivity.[1][2]

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents and reagents. Diethyl ether (Et₂O) is a suitable non-coordinating solvent.

  • Procedure: a. Dissolve Garner's aldehyde (1.0 equiv) in anhydrous Et₂O in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add solid anhydrous zinc bromide (ZnBr₂, 1.1-1.5 equiv) to the solution with stirring. d. In a separate flask, prepare the nucleophile (e.g., a lithiated alkyne, 1.2 equiv) in Et₂O. e. Add the nucleophile solution dropwise to the cold solution of Garner's aldehyde and ZnBr₂ over 30 minutes. f. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC. g. Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). h. Allow the mixture to warm to room temperature. i. Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). j. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography. l. Determine the diastereomeric ratio using ¹H NMR spectroscopy or HPLC.

Visualizations

Chelation_vs_NonChelation cluster_0 Felkin-Anh Model (Non-Chelation Control) cluster_1 Cram's Chelation Model Felkin Garner's Aldehyde (Anti-periplanar conformation) Anti_Product Anti-Product (Major) Felkin->Anti_Product re-face attack (least hindered) Nu1 Nucleophile (Nu⁻) Nu1->Felkin Chelated Chelated Intermediate (Rigid 5-membered ring) Syn_Product Syn-Product (Major) Chelated->Syn_Product si-face attack LA Lewis Acid (e.g., Zn²⁺) LA->Chelated Coordinates to O=C and N-Boc/O-ring Nu2 Nucleophile (Nu⁻) Nu2->Chelated

Caption: Stereochemical models for nucleophilic addition to Garner's aldehyde.

Experimental_Workflow start Start prep 1. Prepare Anhydrous Setup (Dry glassware, inert atmosphere) start->prep reagents 2. Dissolve Garner's Aldehyde & Lewis Acid in Solvent prep->reagents cool 3. Cool to Reaction Temp. (e.g., -78 °C) reagents->cool add_nu 4. Add Nucleophile Solution (Dropwise) cool->add_nu react 5. Stir & Monitor Reaction (TLC) add_nu->react quench 6. Quench Reaction (e.g., sat. aq. NH₄Cl) react->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Analyze Stereoselectivity (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for Lewis acid-mediated reactions.

Troubleshooting_Tree start Poor Stereoselectivity? q_la Correct Lewis Acid for Desired Isomer? start->q_la Yes ok Selectivity OK start->ok No q_solvent Solvent Non-Coordinating? q_la->q_solvent Yes fix_la Action: Change Lewis Acid (e.g., ZnBr₂ for syn, BF₃·Et₂O for anti) q_la->fix_la No q_temp Temperature Optimized? q_solvent->q_temp Yes fix_solvent Action: Switch to Et₂O or CH₂Cl₂ q_solvent->fix_solvent No fix_temp Action: Lower Temperature q_temp->fix_temp No q_temp->ok Yes

Caption: Troubleshooting decision tree for poor stereoselectivity.

References

Technical Support Center: Synthesis of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, a critical chiral building block often referred to as Garner's aldehyde.

Troubleshooting Guides

This section is designed to help researchers identify and resolve specific problems that can lead to low yields or impure products.

Low Yield After Swern Oxidation of tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
Symptom Possible Cause Suggested Solution
Low yield of aldehyde with significant starting material remaining. Incomplete reaction.- Ensure all reagents are anhydrous, particularly DMSO and the solvent (typically dichloromethane).- Verify the stoichiometry of oxalyl chloride and DMSO. An excess of the activating agent is often necessary.[1][2][3]- Maintain the reaction temperature at or below -78 °C during the addition of all reagents to ensure the stability of the reactive intermediates.[1][3]
Low yield with the presence of unexpected byproducts. Epimerization at the C4 position.- Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine (TEA). TEA can be basic enough to cause epimerization of the acidic proton alpha to the newly formed aldehyde.[4]- Ensure the base is added after the alcohol has fully reacted with the activated DMSO complex.
Difficult purification leading to product loss. Formation of side products from reaction at non-ideal temperatures.- Strictly maintain the reaction temperature at -78 °C. Allowing the reaction to warm prematurely can lead to the formation of mixed thioacetals and other byproducts.[5]
No reaction or very slow reaction. Poor quality or decomposed reagents.- Use freshly opened or properly stored anhydrous solvents and reagents.- Oxalyl chloride can decompose over time; use a fresh bottle if in doubt.
Low Yield After DIBAL-H Reduction of a Carboxylate Precursor
Symptom Possible Cause Suggested Solution
Low yield with the presence of the corresponding primary alcohol. Over-reduction of the ester or aldehyde.- Strictly control the stoichiometry of DIBAL-H; use 1.0-1.2 equivalents.[6]- Maintain the reaction temperature at -78 °C throughout the addition and reaction time.[6][7][8]- Quench the reaction at low temperature with a proton source like methanol before warming.[7][9]
Low yield after workup, with product potentially lost in a gelatinous precipitate. Formation of aluminum hydroxide precipitate that traps the product.- During workup, after quenching with methanol, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the precipitate dissolves, forming a biphasic mixture.[9][10]- Alternatively, perform a Fieser workup by sequentially adding water, 15% aqueous NaOH, and then more water, followed by stirring and filtration through Celite.[11]
Incomplete reaction with significant starting material remaining. Insufficient DIBAL-H or inactive reagent.- Ensure the DIBAL-H solution has not decomposed. Titrate if necessary.- Use a slight excess (1.05-1.2 equivalents) of DIBAL-H.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low enantiopurity (epimerization) in the synthesis of Garner's aldehyde?

A1: The most common cause of epimerization is the use of a base that is too strong or not sterically hindered enough during the final step of a Swern-type oxidation. Triethylamine (TEA) can deprotonate the acidic proton at the chiral center adjacent to the newly formed aldehyde, leading to racemization. Using a bulkier base like diisopropylethylamine (DIPEA) can significantly mitigate this side reaction.[4]

Q2: My DIBAL-H reduction workup results in a thick, gelatinous precipitate that is difficult to filter and seems to retain my product. How can I improve this?

A2: The gelatinous precipitate is aluminum salts. To resolve this, a common and effective method is to use a Rochelle's salt (potassium sodium tartrate) workup. After quenching the reaction at low temperature, add a saturated aqueous solution of Rochelle's salt and stir the mixture vigorously at room temperature. This will form a soluble complex with the aluminum salts, resulting in a clear biphasic mixture that is much easier to separate.[9][10] Another option is the Fieser workup, which involves the careful sequential addition of water and aqueous sodium hydroxide to form a granular, filterable precipitate.[11]

Q3: I am observing over-reduction to the alcohol in my DIBAL-H reduction. What are the key parameters to control?

A3: To prevent over-reduction, it is crucial to maintain a low temperature, typically -78 °C, throughout the reaction and quenching process.[6][7][8] Additionally, precise control over the stoichiometry of DIBAL-H is essential; use only a slight excess (around 1.0 to 1.2 equivalents).[6] Adding the DIBAL-H solution dropwise to the ester solution at -78 °C helps to maintain control over the reaction.

Q4: Can I purify Garner's aldehyde using silica gel column chromatography?

A4: Yes, but with caution. Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition or side reactions. To minimize this risk, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. It is also advisable to use a less polar eluent system and to perform the chromatography as quickly as possible.

Q5: What are the main synthetic routes to Garner's aldehyde, and how do their yields compare?

A5: The two primary routes both start from serine. One involves the reduction of the corresponding methyl or ethyl ester with DIBAL-H. The other route involves a two-step process of reducing the ester to the primary alcohol, followed by oxidation (e.g., Swern oxidation) to the aldehyde. The choice of route can impact the overall yield and purity.

Synthetic Route Key Reagents Typical Overall Yield Reference
Garner's Original ProcedureBoc₂O, MeI, K₂CO₃; DMP, p-TsOH; DIBAL-H46-58%[13][14]
Dondoni's ModificationLiAlH₄; Swern Oxidation (DIPEA)75-85%[13][14]
Koskinen's ProcedureAcCl, MeOH; Boc₂O, Et₃N; DMP, BF₃·OEt₂; DIBAL-H66-71%[13]
Burke's Asymmetric HydroformylationRh-catalyzed hydroformylation70-71%[13][14]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (S)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate[15]
  • Esterification of L-Serine: In an inert atmosphere, dissolve L-Serine (9.59 mmol) in methanol (2 mL/mmol) and cool to < 0 °C. Slowly add thionyl chloride (56.69 mmol, 5.9 eq.). Reflux the reaction mixture for 3 hours, then concentrate and co-evaporate with ether. The yield of (S)-methyl 2-amino-3-hydroxypropanoate is typically around 80%.

  • N-Boc Protection: Protect the amino group of the serine methyl ester with di-tert-butyl dicarbonate (Boc₂O).

  • Cyclization: Reflux the N-Boc protected serine methyl ester with 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid (PTSA) in benzene to form the oxazolidine ring.

  • Reduction to the Alcohol: Reduce the methyl ester of the oxazolidine intermediate to the primary alcohol using a suitable reducing agent like sodium borohydride.

Protocol 2: Swern Oxidation of tert-Butyl (S)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate[1][3][16][17]
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 eq.) in DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Slowly add a solution of tert-butyl (S)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq.) in DCM.

  • Stir for another 30-45 minutes at -78 °C.

  • Add diisopropylethylamine (DIPEA) (5.0-7.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: DIBAL-H Reduction of tert-Butyl (S)-2,2-dimethyl-4-(methoxycarbonyl)oxazolidine-3-carboxylate[6][7][12]
  • Dissolve the ester (1.0 eq.) in anhydrous diethyl ether or toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H (1.0 M solution in hexanes, 1.05 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1.5-3 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • For the workup, add a saturated aqueous solution of ammonium chloride or Rochelle's salt and allow the mixture to warm to room temperature.

  • Filter the resulting precipitate through a pad of Celite® and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate and concentrate in vacuo. The aldehyde is often used in the next step without further purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Garner's Aldehyde cluster_route1 Route 1: DIBAL-H Reduction cluster_route2 Route 2: Swern Oxidation serine L- or D-Serine protected_serine Protected Serine Ester serine->protected_serine Protection & Esterification alcohol Garner's Alcohol protected_serine->alcohol aldehyde Garner's Aldehyde protected_serine->aldehyde DIBAL-H (-78 °C) alcohol->aldehyde Swern Oxidation (-78 °C, DIPEA)

Caption: Synthetic routes to Garner's aldehyde from serine.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed reaction_step Identify Reaction Step: Swern or DIBAL-H? start->reaction_step swern_symptoms Analyze Swern Byproducts: Epimerization or Starting Material? reaction_step->swern_symptoms Swern dibal_symptoms Analyze DIBAL-H Byproducts: Over-reduction or Workup Loss? reaction_step->dibal_symptoms DIBAL-H swern_solution Swern Fix: - Use DIPEA instead of TEA - Check reagent quality - Maintain -78 °C swern_symptoms->swern_solution dibal_solution DIBAL-H Fix: - Control stoichiometry - Maintain -78 °C - Use Rochelle's salt workup dibal_symptoms->dibal_solution

Caption: Troubleshooting logic for low yields.

References

Deprotection of the Boc group in the presence of an oxazolidine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the tert-butyloxycarbonyl (Boc) group in molecules that also contain an oxazolidine ring.

Frequently Asked Questions (FAQs)

Q1: Is it possible to selectively remove a Boc group while keeping an oxazolidine ring intact?

A1: Yes, it is possible. The key to this selectivity lies in the differential acid lability of the two groups. The Boc group is generally one of the most sensitive protecting groups to acid, allowing for its removal under mildly acidic conditions that leave the more stable oxazolidine ring unaffected.[1][2]

Q2: What are the primary challenges in this deprotection?

A2: The main challenge is to find reaction conditions that are strong enough to cleave the Boc group efficiently without causing the hydrolysis or cleavage of the oxazolidine ring. Strong acids, such as concentrated HCl, H2SO4, or trifluoroacetic acid (TFA), which are commonly used for Boc deprotection, can readily cleave the oxazolidine moiety.[3][4]

Q3: Which type of reagents are recommended for this selective transformation?

A3: Mildly acidic reagents are highly recommended. These include aqueous solutions of weaker acids like phosphoric acid, or Brønsted acids like p-toluenesulfonic acid (p-TsOH) under controlled conditions.[3][5][6] The use of Lewis acids or catalyst systems that operate under non-hydrolytic conditions can also be effective.[5]

Q4: Can I use common strong acids like TFA or HCl at lower concentrations or temperatures?

A4: While lowering the concentration and temperature can reduce the rate of oxazolidine cleavage, it is often difficult to achieve high selectivity. These strong acids typically generate highly reactive carbocations and create a strongly acidic environment that can still promote unwanted side reactions.[1][4] It is generally safer to start with a milder acidic reagent.

Q5: How can I monitor the reaction to ensure selectivity?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. You should run three lanes: your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture). The disappearance of the starting material spot and the appearance of a single new product spot indicate a successful reaction. If you observe multiple product spots, it may indicate cleavage of the oxazolidine ring.

Troubleshooting Guide

Problem 1: The Boc group deprotection is slow or incomplete.

  • Possible Cause: The acidic conditions are too mild for your specific substrate.

  • Solution 1: Slightly increase the reaction temperature (e.g., from 0 °C to room temperature) while carefully monitoring for byproduct formation via TLC.

  • Solution 2: Increase the concentration of the mild acid or the number of equivalents.

  • Solution 3: Switch to a slightly stronger, yet still controlled, acid system. For example, if aqueous phosphoric acid is ineffective, consider using p-TsOH in a non-aqueous solvent.[5][6]

Problem 2: The oxazolidine ring is cleaving along with the Boc group.

  • Possible Cause: The reaction conditions are too harsh.

  • Solution 1: Immediately lower the reaction temperature. Many deprotections can be run effectively at 0 °C or even lower.

  • Solution 2: Switch to a milder reagent. If you are using p-TsOH, consider trying aqueous phosphoric acid, which is noted for its mildness and selectivity.[5]

  • Solution 3: Reduce the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction and decomposition of the desired product.

  • Solution 4: Explore alternative methods, such as using a deep eutectic solvent (DES) which can offer a different reaction environment and enhanced selectivity.[3]

Problem 3: I am observing t-butylation of my molecule as a side reaction.

  • Possible Cause: The tert-butyl cation generated during deprotection is being trapped by nucleophilic sites on your substrate.[1][5]

  • Solution: Add a scavenger to the reaction mixture. Common scavengers like anisole or thiophenol can effectively trap the tert-butyl cation and prevent unwanted alkylation of your product.[5]

Comparative Data on Selective Deprotection Methods

The following table summarizes various mild conditions suitable for the selective deprotection of the Boc group in the presence of an oxazolidine ring.

Reagent SystemSolventTypical TemperatureTypical TimeYieldsSelectivity Notes
Aqueous Phosphoric AcidWater / Co-solventRoom Temp.1-6 hHighExcellent selectivity for Boc over Cbz, esters, and ethers. Considered very mild and environmentally benign.[5]
p-Toluenesulfonic Acid (p-TsOH)Dichloromethane / AcetonitrileRoom Temp.10-30 minQuantitativeFast and effective. Can be performed solvent-free via mechanochemistry, which may enhance selectivity.[6]
Choline Chloride:p-TsOH (DES)Neat (DES as solvent)Room Temp.10-30 minExcellentGreen and sustainable method. The DES acts as both catalyst and medium, often leading to high purity without column chromatography.[3]
Oxalyl Chloride / MethanolMethanolRoom Temp.1-4 hUp to 90%A mild, non-traditional method that may offer different selectivity profiles compared to standard Brønsted acids.[7]
Montmorillonite K10 ClayDichloromethaneRoom Temp.0.5-2 hGood to ExcellentA heterogeneous catalyst that can be easily filtered off, simplifying workup. Mildly acidic conditions.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure using Aqueous Phosphoric Acid

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv.) in a suitable co-solvent if it is not soluble in water.

  • Reagent Addition: Add aqueous phosphoric acid (85 wt. % in H₂O, 5-10 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure using a Deep Eutectic Solvent (DES)

  • Preparation of DES: Prepare the choline chloride:p-toluenesulfonic acid (ChCl:pTSA) DES by mixing the two solids in a 1:1 molar ratio and heating gently (~60 °C) with stirring until a clear, homogeneous liquid forms. Allow to cool to room temperature.

  • Reaction Setup: In a round-bottomed flask, add the N-Boc protected substrate (1 mmol) to the prepared DES (1 mL).[3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast.

  • Monitoring: Monitor the reaction by TLC (spotting a small aliquot of the reaction mixture diluted with an organic solvent). The reaction is often complete within 10-30 minutes.[3]

  • Workup: Upon completion, add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the flask.[3]

  • Extraction: Extract the product with ethyl acetate (3 x 5 mL).[3]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected amine, often in high purity.

Visual Guides

Deprotection_Workflow start Start: N-Boc Substrate with Oxazolidine Ring q1 Are other acid-sensitive groups present? start->q1 method_mild Use Mild Brønsted Acid (e.g., aq. H3PO4, p-TsOH) q1->method_mild No method_des Consider Alternative: Deep Eutectic Solvent (DES) q1->method_des Yes, or seeking green method monitor Monitor reaction by TLC at low temperature (0 °C to RT) method_mild->monitor method_des->monitor q2 Is reaction selective? monitor->q2 success Success: Isolate Product q2->success Yes troubleshoot Troubleshoot: - Lower Temperature - Use Milder Reagent - Add Scavenger q2->troubleshoot No (side reactions or ring cleavage)

Caption: Decision workflow for selecting a selective Boc deprotection strategy.

Caption: General reaction scheme for selective Boc deprotection.

Lability_Concept cluster_conditions Acidity Level cluster_groups Protecting Group Lability mild Mild Acid (e.g., p-TsOH, aq. H3PO4) strong Strong Acid (e.g., TFA, conc. HCl) boc Boc Group boc->mild Cleaved boc->strong Cleaved oxa Oxazolidine Ring oxa->mild Stable oxa->strong Cleaved

References

Technical Support Center: Managing Garner's Aldehyde Stability During Chromatographic Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the stability of Garner's aldehyde during chromatographic purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the purification of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with Garner's aldehyde during purification?

A1: The main stability concern with Garner's aldehyde is its susceptibility to epimerization at the C4 stereocenter, which can lead to a loss of enantiomeric purity.[1][2] This chiral aldehyde can also be sensitive to acidic or basic conditions, which may be present on the stationary phase (e.g., silica gel) or in the mobile phase, potentially leading to decomposition or side reactions.[3] Additionally, like many aldehydes, it can be prone to oxidation.

Q2: Is flash column chromatography a suitable method for purifying Garner's aldehyde?

A2: Yes, flash column chromatography is a commonly used and effective method for the purification of Garner's aldehyde.[4][5] However, careful consideration of the stationary phase, mobile phase, and overall procedure is necessary to minimize degradation and epimerization.

Q3: What are the recommended storage conditions for Garner's aldehyde?

A3: To maintain its integrity, Garner's aldehyde should be stored in a cool, dry place, preferably in a freezer.[1][2] It is often a colorless oil that may solidify upon cold storage.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

Q4: Can I use an alternative to column chromatography for purification?

A4: While flash chromatography is common, other purification techniques can be employed. For instance, aldehydes can be purified by forming a bisulfite adduct, which is water-soluble and allows for extraction of impurities. The aldehyde can then be regenerated by basification.[6][7] However, the basic conditions for regeneration may pose a risk of epimerization for Garner's aldehyde. High vacuum distillation can also be used, especially to remove over-reduced alcohol byproducts from the synthesis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of Garner's aldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Enantiomeric Purity (Epimerization) Acidic or basic sites on silica gel.Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et3N in the eluent).[4] Alternatively, use a less acidic stationary phase like alumina.[3]
Prolonged contact time with the stationary phase.Increase the flow rate of the mobile phase during flash chromatography to minimize the residence time of the aldehyde on the column. A flow rate of about 2 inches/minute is often recommended for flash chromatography.[8]
Product Decomposition on the Column Presence of acidic impurities in the solvent.Use high-purity, distilled solvents for the mobile phase.
Formation of acetals or hemiacetals with alcohol-based solvents.Avoid using alcohol-based solvents (e.g., methanol, ethanol) in the mobile phase, as silica can act as a mild Lewis acid and promote their formation with the aldehyde.[3]
Poor Separation of Garner's Aldehyde from Impurities Inappropriate mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of approximately 0.3 for Garner's aldehyde.[8][9] Common solvent systems include mixtures of hexanes and ethyl acetate.[5][8]
Streaking or Tailing of the Product on the Column Overloading the column with the crude sample.Use an appropriate ratio of silica gel to crude product. For moderately difficult separations, a ratio of 50:1 to 100:1 (w/w) is a good starting point.[9]
The sample was not applied in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and apply it carefully to the top of the column.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography of Garner's Aldehyde

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel (Silica Gel 60, 230-400 mesh) in the initial, low-polarity mobile phase.
  • Alternatively, for dry packing, add the dry silica gel to the column and then flush with the mobile phase.[8]
  • To mitigate epimerization, consider pre-treating the silica gel by flushing the packed column with the mobile phase containing 0.5-1% triethylamine.

2. Sample Preparation and Loading:

  • Dissolve the crude Garner's aldehyde in a minimal volume of the mobile phase or a non-polar solvent like dichloromethane or toluene.
  • Carefully apply the concentrated sample solution to the top of the packed silica gel bed.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) if necessary (gradient elution).[5][9]
  • Maintain a constant flow rate, for example, by applying positive pressure with air or nitrogen.[9]
  • Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure Garner's aldehyde.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified aldehyde under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Chromatographic Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions concentrate Concentrate & Dry Product combine->concentrate

Caption: Workflow for the purification of Garner's aldehyde via flash column chromatography.

Potential Degradation Pathways of Garner's Aldehyde

degradation_pathways GA Garner's Aldehyde (S-enantiomer) Epimer Epimerized Aldehyde (R-enantiomer) GA->Epimer Base or Acid (on silica) Oxidized Carboxylic Acid GA->Oxidized Air (O2) Acetal Acetal/Hemiacetal GA->Acetal Alcohol Solvent + Acid Catalyst Epimer->GA Equilibration

References

Technical Support Center: Wittig Olefination of Chiral α-Amino Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the Wittig olefination of chiral α-amino aldehydes.

FAQs and Troubleshooting Guides

Here are some common issues and their solutions when performing Wittig olefination on chiral α-amino aldehydes:

1. Why am I observing significant loss of stereochemical purity (epimerization/racemization) in my product?

This is the most common side reaction with chiral α-amino aldehydes. The α-proton is acidic and can be abstracted by the basic conditions of the Wittig reaction, leading to a loss of stereochemical integrity.

  • Cause: The primary cause is the acidity of the α-proton, which is exacerbated by electron-withdrawing N-protecting groups.

  • Solution:

    • Choice of Protecting Group: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like Boc and Fmoc increase the acidity of the α-proton, making the aldehyde prone to epimerization. In contrast, bulky, electron-donating protecting groups like N-triisopropylsilyl (TIPS) can significantly suppress or eliminate racemization.[1]

    • Reaction Conditions: Use of strong, non-nucleophilic bases and low temperatures can help minimize epimerization. However, the choice of protecting group is often the more effective solution.

2. My reaction yield is low. What are the possible reasons and how can I improve it?

Low yields in Wittig reactions can stem from several factors, from the stability of the reagents to the reaction conditions.

  • Cause:

    • Aldehyde Instability: α-Amino aldehydes can be unstable and prone to decomposition or polymerization.[2]

    • Ylide Decomposition: The phosphorus ylide can be unstable, especially if it is not a stabilized ylide.

    • Steric Hindrance: Sterically hindered aldehydes or ylides can react slowly, leading to lower yields.

    • Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can lead to poor conversion.

  • Solution:

    • Use Freshly Prepared Aldehyde: Ensure the α-amino aldehyde is pure and used promptly after preparation or purification.

    • In Situ Ylide Generation: Generate the ylide in the presence of the aldehyde. This can be particularly useful for unstable ylides.

    • Optimize Reaction Conditions:

      • Base: Use a sufficiently strong base to ensure complete deprotonation of the phosphonium salt (e.g., n-BuLi, NaH, KHMDS).

      • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are typically used.

      • Temperature: While lower temperatures can help with stereoselectivity, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.

3. I am getting a mixture of E/Z isomers. How can I control the stereoselectivity of the double bond?

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.

  • Cause:

    • Stabilized Ylides: Ylides with an electron-withdrawing group (e.g., an ester or ketone) are stabilized and generally lead to the formation of the (E)-alkene.[3]

    • Unstabilized Ylides: Ylides with alkyl or aryl substituents are unstabilized and typically yield the (Z)-alkene.[3]

    • Semi-stabilized Ylides: Ylides with aryl substituents can often give mixtures of (E) and (Z)-alkenes.

  • Solution:

    • Choose the Appropriate Ylide: Select a stabilized or unstabilized ylide based on the desired alkene geometry.

    • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be used to favor the formation of the (E)-alkene. This involves using a strong base like phenyllithium at low temperatures to equilibrate the betaine intermediate.[2]

Data Presentation

Table 1: Impact of N-Protecting Group on Stereochemical Integrity

N-Protecting GroupElectron-Donating/WithdrawingSteric BulkObserved Racemization/EpimerizationReference
Boc (tert-Butoxycarbonyl)Electron-withdrawingModerateProne to epimerization[1]
Fmoc (Fluorenylmethyloxycarbonyl)Electron-withdrawingHighProne to epimerization[1]
Cbz (Carboxybenzyl)Electron-withdrawingModerateProne to epimerization[1]
N,N-dibenzyl Electron-donatingHighCan still lead to decomposition and epimerization[1]
N-TIPS (Triisopropylsilyl)Electron-donatingHigh≤2% racemization (≥98% ee)[1]

Experimental Protocols

Protocol 1: Wittig Olefination of N-TIPS Protected α-Amino Aldehydes with Minimal Racemization

This protocol is adapted from a procedure shown to minimize racemization.[1]

  • Ylide Generation:

    • To a solution of the desired phosphonium salt (1.2 equiv.) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 equiv.) dropwise.

    • Stir the resulting colored solution at 0 °C for 1 hour.

  • Olefination:

    • Cool the ylide solution to -78 °C.

    • Add a solution of the N-TIPS protected α-amino aldehyde (1.0 equiv.) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase to be used for HPLC analysis.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of enantiomers of your product class (e.g., a polysaccharide-based column like Chiralpak or a macrocyclic glycopeptide-based column).

    • Mobile Phase: A mixture of hexane and a polar solvent like isopropanol or ethanol is commonly used for normal-phase chromatography. The exact ratio will need to be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte has strong absorbance.

  • Analysis:

    • Inject a small volume of the sample onto the column.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100

Visualizations

Wittig_Olefination_Pathway Desired Wittig Olefination Pathway aldehyde Chiral α-Amino Aldehyde (R-enantiomer) betaine Betaine Intermediate aldehyde->betaine + Ylide ylide Phosphorus Ylide (Ph3P=CHR') ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Desired Alkene Product (R-enantiomer) oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Desired Wittig Olefination Pathway.

Epimerization_Side_Reaction Epimerization Side Reaction Pathway start_aldehyde Chiral α-Amino Aldehyde (R-enantiomer) enolate Achiral Enolate Intermediate start_aldehyde->enolate Base (e.g., Ylide) abstracts α-proton racemic_aldehyde Racemic Aldehyde (R and S) enolate->racemic_aldehyde Reprotonation wittig_product Racemic Alkene Product racemic_aldehyde->wittig_product Wittig Reaction Troubleshooting_Workflow Troubleshooting Workflow start Start: Wittig Olefination check_purity Check Stereochemical Purity (Chiral HPLC) start->check_purity high_purity High Purity (≥98% ee) check_purity->high_purity Yes low_purity Low Purity (<98% ee) check_purity->low_purity No check_yield Check Reaction Yield high_yield High Yield check_yield->high_yield Yes low_yield Low Yield check_yield->low_yield No high_purity->check_yield change_pg Change to Bulky Protecting Group (e.g., N-TIPS) low_purity->change_pg end_success Success high_yield->end_success optimize_conditions Optimize Reaction Conditions (Base, Temp, Solvent) low_yield->optimize_conditions check_reagents Check Reagent Quality (Aldehyde, Ylide) low_yield->check_reagents change_pg->start optimize_conditions->start check_reagents->start end_fail Further Optimization Needed

References

Validation & Comparative

A Comparative Guide to the Stereochemical Outcomes of Aldol Reactions: Garner's Aldehyde vs. Other Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The choice of a chiral aldehyde is paramount in dictating the stereochemistry of the resulting β-hydroxy carbonyl adduct. Among the plethora of available chiral aldehydes, Garner's aldehyde, a protected form of serine, has emerged as a particularly versatile and predictable building block. This guide provides an objective comparison of the stereochemical outcomes of aldol reactions involving Garner's aldehyde with those of other common chiral aldehydes, supported by experimental data and detailed protocols.

Executive Summary

Garner's aldehyde typically exhibits high diastereoselectivity in aldol reactions, the direction of which is highly dependent on the reaction conditions, specifically the choice of the enolate's metal cation and the solvent. This predictable behavior stems from the influence of the α-amino group and the protecting groups on the transition state of the reaction. In non-chelating conditions, the reaction proceeds via a Felkin-Anh model to yield the anti-diastereomer as the major product. Conversely, under chelating conditions, a Cram-chelate model is favored, leading to the selective formation of the syn-diastereomer. This tunable selectivity offers a significant advantage in complex molecule synthesis. Other chiral aldehydes, such as those derived from glyceraldehyde, also exhibit stereocontrol, but the interplay of steric and electronic factors can lead to different selectivity profiles.

Data Presentation: Stereoselectivity in Aldol Reactions of Garner's Aldehyde

The following table summarizes the diastereomeric ratios (d.r.) observed in aldol-type additions of various nucleophiles to Garner's aldehyde under different conditions. This data highlights the switchable selectivity that can be achieved.

Nucleophile (Enolate Precursor)Metal CationSolventAdditiveanti:syn RatioReference
Phenylacetylenen-BuLiTHF-8:1[1]
1-Hexynen-BuLiTHF-7:1[1]
1-Hexynen-BuLiTHFHMPT>20:1[1]
Vinyl ananei-Bu₂AlHTHF-1:2[2]
Ethyl propiolateLi⁺THFHMPT13:1[1]
PropyneCuI--1:16[1]
TMS-ethyneCuI--1:>20[1]
Ethyne--ZnBr₂1:12[3]
Phenylboronic acidRhCl₃·3H₂O-->30:1[2]
(E)-Octenylboronic acidRhCl₃·3H₂O--4.6:1[2]

Theoretical Framework: Predicting Stereochemical Outcomes

The stereoselectivity of nucleophilic additions to chiral aldehydes is primarily governed by the interplay between steric and electronic effects in the transition state. Two key models are used to predict the major diastereomer formed in aldol reactions of Garner's aldehyde and its analogs.

The Felkin-Anh Model (Non-Chelation Control)

In the absence of a strongly coordinating metal cation (e.g., with lithium enolates in a non-coordinating solvent like THF), the reaction is under non-chelation control. The Felkin-Anh model predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of Garner's aldehyde, the bulky N-Boc protected amino group is considered the largest substituent. This leads to the nucleophile attacking from the less hindered face, resulting in the formation of the anti-diastereomer.[3]

The Cram-Chelate Model (Chelation Control)

When a Lewis acidic metal cation capable of chelation (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) is used, the reaction proceeds under chelation control. The metal cation coordinates to both the carbonyl oxygen and the oxygen of the Boc-protecting group (or the nitrogen of the oxazolidine ring), forming a rigid five-membered ring. This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the Felkin-Anh model. This results in the preferential formation of the syn-diastereomer.[2][3]

The ability to switch between these two models by simply changing the metal cation or solvent provides a powerful tool for controlling the stereochemical outcome of aldol reactions with Garner's aldehyde.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Aldol Reactions cluster_reactants Reactant Preparation cluster_reaction Aldol Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Enolate_Generation Enolate Generation (e.g., Ketone + LDA) Reaction_Mixture Combine Enolate and Aldehyde (Low Temperature, e.g., -78 °C) Enolate_Generation->Reaction_Mixture Chiral_Aldehyde Chiral Aldehyde (e.g., Garner's Aldehyde) Chiral_Aldehyde->Reaction_Mixture Quench Quench Reaction (e.g., with sat. aq. NH4Cl) Reaction_Mixture->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Stereochemical_Analysis Determination of Diastereomeric Ratio (d.r.) Characterization->Stereochemical_Analysis

Caption: General workflow for a typical aldol reaction.

transition_states Comparison of Transition State Models cluster_felkin Felkin-Anh Model (Non-Chelation) cluster_cram Cram-Chelate Model (Chelation) Felkin_Aldehyde Garner's Aldehyde Felkin_Transition Transition State (Nu⁻ attacks from less hindered face) Felkin_Aldehyde->Felkin_Transition Felkin_Nucleophile Nucleophile (Nu⁻) Felkin_Nucleophile->Felkin_Transition Felkin_Product anti-Product Felkin_Transition->Felkin_Product Cram_Aldehyde Garner's Aldehyde Cram_Chelate Rigid Chelate Intermediate Cram_Aldehyde->Cram_Chelate Cram_Metal Chelating Metal (M²⁺) Cram_Metal->Cram_Chelate Cram_Transition Transition State (Nu⁻ attacks from dictated face) Cram_Chelate->Cram_Transition Cram_Nucleophile Nucleophile (Nu⁻) Cram_Nucleophile->Cram_Transition Cram_Product syn-Product Cram_Transition->Cram_Product

Caption: Transition state models for aldol reactions.

Experimental Protocols

While direct side-by-side comparative studies are not abundant in the literature, the following represents a typical protocol for a non-chelation-controlled (Felkin-Anh selective) aldol reaction of Garner's aldehyde with a ketone enolate.

Objective: To synthesize the anti-aldol adduct from Garner's aldehyde and acetone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • (S)-N-Boc-2,2-dimethyl-1,3-oxazolidine-4-carbaldehyde (Garner's aldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add acetone (1.0 equivalent) dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Dissolve Garner's aldehyde (1.0 equivalent) in a separate flask with anhydrous THF.

    • Slowly add the solution of Garner's aldehyde to the pre-formed lithium enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the anti- and syn-aldol adducts.

  • Analysis:

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio by analysis of the ¹H NMR spectrum of the crude product or the purified fractions.

Comparison with Other Chiral Aldehydes

  • Glyceraldehyde Acetonide: This is another widely used chiral α-alkoxy aldehyde. Similar to Garner's aldehyde, it can undergo both chelation and non-chelation-controlled additions. However, the absence of the bulky N-Boc group can lead to different levels of diastereoselectivity. The stereochemical outcome is still dictated by the Felkin-Anh and chelation models, but the facial bias may be less pronounced compared to Garner's aldehyde due to reduced steric hindrance.

  • Other α-Amino Aldehydes: The stereochemical outcome of aldol reactions with other N-protected α-amino aldehydes is also highly dependent on the nature of the nitrogen protecting group. Bulky protecting groups that do not chelate strongly will favor the anti-product via the Felkin-Anh model. Protecting groups that can participate in chelation can lead to the syn-product under appropriate conditions.

Conclusion

Garner's aldehyde is a powerful tool in asymmetric synthesis due to the predictable and tunable stereochemical outcomes of its aldol reactions. The ability to selectively generate either the anti- or syn-diastereomer by judicious choice of reaction conditions (non-chelating vs. chelating) provides a significant advantage over many other chiral aldehydes. While other chiral aldehydes also offer stereocontrol, the well-defined influence of the protected amino group in Garner's aldehyde makes it a highly reliable and versatile substrate for the construction of complex, stereochemically rich molecules. Further side-by-side comparative studies under identical conditions would be beneficial to quantify the relative stereodirecting abilities of different chiral aldehydes.

References

Efficacy of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate as a chiral auxiliary compared to Evans auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical development and complex molecule synthesis, the stereochemical control of reactions is paramount. Chiral auxiliaries and chiral building blocks are two cornerstone strategies employed by chemists to achieve high levels of enantiopurity. This guide provides an in-depth comparison of one of the most reliable classes of chiral auxiliaries, the Evans auxiliaries, with a widely used chiral building block, tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.

This comparison will elucidate the distinct strategic advantages of each approach, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Two Divergent Strategies for Stereocontrol

FeatureEvans AuxiliariesThis compound (Garner's Aldehyde)
Strategy Chiral Auxiliary: Temporarily attached to a substrate to direct the stereochemistry of a reaction on that substrate. It is subsequently removed and can be recovered.[1][2]Chiral Building Block: A stereochemically defined molecule that is incorporated into the final product.[3][4][5]
Point of Chirality Induces chirality at the α- or β-carbon of an acyl group attached to the auxiliary.The inherent chirality of the molecule is transferred to the product through reactions at its functional groups (primarily the aldehyde).[3][4][5]
Typical Reactions Asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[6]Nucleophilic additions to the aldehyde, such as Grignard reactions, organolithium additions, and Wittig reactions.[3][4][5]
Key Advantage High diastereoselectivity, predictable stereochemical outcomes, and the auxiliary is recyclable.[1][6]Provides a pre-defined stereocenter, enabling the synthesis of complex targets with known absolute stereochemistry.[3][4][5]
Considerations Requires additional steps for attachment and cleavage of the auxiliary.The auxiliary is consumed as part of the final product.

Visualizing the Synthetic Pathways

The fundamental difference in how Evans auxiliaries and Garner's aldehyde direct stereochemistry can be visualized in their respective reaction workflows.

cluster_0 Evans Auxiliary Workflow Prochiral Acid Prochiral Acid Acyl Oxazolidinone Acyl Oxazolidinone Prochiral Acid->Acyl Oxazolidinone Attachment Evans Auxiliary Evans Auxiliary Evans Auxiliary->Acyl Oxazolidinone Diastereoselective Reaction Diastereoselective Reaction Acyl Oxazolidinone->Diastereoselective Reaction e.g., Alkylation, Aldol Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Chiral Product Chiral Product Diastereomeric Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary Cleavage

Evans Auxiliary Reaction Workflow

cluster_1 Garner's Aldehyde Workflow Garner's Aldehyde Garner's Aldehyde Nucleophilic Addition Nucleophilic Addition Garner's Aldehyde->Nucleophilic Addition e.g., Grignard, Wittig Diastereomeric Product (Incorporated Chirality) Diastereomeric Product (Incorporated Chirality) Nucleophilic Addition->Diastereomeric Product (Incorporated Chirality) Further Transformations Further Transformations Diastereomeric Product (Incorporated Chirality)->Further Transformations Final Chiral Product Final Chiral Product Further Transformations->Final Chiral Product

Garner's Aldehyde Reaction Workflow

Performance in Key Asymmetric Reactions

Asymmetric Alkylation

The alkylation of enolates is a powerful C-C bond-forming reaction. Evans auxiliaries provide excellent stereocontrol at the α-carbon.

Chiral DirectorSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromide>99:192[7]
(4S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl iodide98:261-77[8]

Note: Garner's aldehyde does not undergo alkylation in the same manner as it does not form an enolate at the chiral center.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Evans auxiliaries are renowned for their high diastereoselectivity in this transformation.[6][9]

Chiral DirectorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[6]
(4S)-4-Benzyl-2-oxazolidinoneBenzaldehyde>99:185[10]

In contrast, nucleophilic addition to Garner's aldehyde provides access to 2-amino-1,3-dihydroxypropyl structures, with stereoselectivity being dependent on the nucleophile and reaction conditions. The Felkin-Anh model often predicts the major diastereomer.[3][4][5]

Chiral DirectorNucleophileDiastereomeric Ratio (anti:syn)Yield (%)Reference
(R)-Garner's aldehydeEthyl propiolate (lithium salt)13:175[5]

Experimental Protocols

Diastereoselective Alkylation using an Evans Auxiliary

This protocol is a representative example of an asymmetric alkylation using an Evans-type oxazolidinone.[8]

1. Acylation of the Auxiliary:

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add propionic anhydride (1.2 eq) and stir the mixture overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the enolate.

  • Add allyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major diastereomer is isolated by flash chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite.

  • Adjust the pH to ~10 with sodium bicarbonate and extract with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Nucleophilic Addition to Garner's Aldehyde

This protocol describes a typical nucleophilic addition to Garner's aldehyde.[5]

1. Reaction Setup:

  • Dissolve Garner's aldehyde (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

2. Nucleophilic Addition:

  • In a separate flask, prepare the organometallic nucleophile (e.g., Grignard reagent or organolithium) (1.2 eq) in an appropriate anhydrous solvent.

  • Add the nucleophile solution dropwise to the solution of Garner's aldehyde at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric alcohols are purified by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

Both Evans auxiliaries and Garner's aldehyde are powerful tools in the arsenal of the synthetic chemist for constructing chiral molecules. The choice between them is dictated by the overall synthetic strategy.

Evans auxiliaries are the preferred choice when the goal is to create stereocenters α or β to a carbonyl group with high and predictable diastereoselectivity, with the added benefit of being able to recover and reuse the valuable chiral source. This approach is particularly powerful in the early stages of a synthesis where multiple C-C bonds are being formed.

Garner's aldehyde , on the other hand, is an ideal chiral building block when a specific, pre-existing stereocenter is to be incorporated into a target molecule. It serves as a versatile starting material for the synthesis of a wide range of natural products and pharmaceuticals containing the amino alcohol motif.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical applications of both methodologies allows researchers and drug development professionals to design more efficient and elegant synthetic routes to complex, enantiomerically pure molecules.

References

Felkin-Anh vs. Cram-Chelation Models: Predicting Stereochemistry in Nucleophilic Additions to Garner's Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

The stereoselective addition of nucleophiles to chiral aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of complex stereochemically-defined molecules. Garner's aldehyde, a versatile chiral building block derived from serine, is frequently employed in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of nucleophilic additions to Garner's aldehyde is primarily governed by two predictive models: the Felkin-Anh model and the Cram-chelation model. This guide provides a detailed comparison of these models, supported by experimental data, to aid researchers in predicting and controlling the stereochemistry of these crucial reactions.

The Competing Models: Felkin-Anh Non-Chelation vs. Cram-Chelation

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes like Garner's aldehyde is dictated by the conformational arrangement of the aldehyde in the transition state. The Felkin-Anh and Cram-chelation models offer frameworks for predicting this arrangement and, consequently, the stereochemical outcome.

The Felkin-Anh Model operates under non-chelating conditions. In this model, the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). For Garner's aldehyde, which possesses a Boc-protected nitrogen and an acetonide, the Felkin-Anh model generally predicts the formation of the anti diastereomer. This high anti-selectivity is often rationalized by the attack of the nucleophile from the sterically least hindered side.[1][2]

The Cram-Chelation Model , conversely, is applicable under conditions where a Lewis acid can form a five-membered chelate ring involving the carbonyl oxygen and the nitrogen atom of the Boc protecting group.[1] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the Felkin-Anh model, leading to the formation of the syn diastereomer. The effectiveness of chelation control is highly dependent on the nature of the Lewis acid and the reaction conditions.

Experimental Data: A Head-to-Head Comparison

The predictive power of these models is best illustrated by experimental results. The following table summarizes the diastereoselectivity of various nucleophilic additions to Garner's aldehyde under different reaction conditions.

NucleophileLewis Acid/ConditionsSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Predominant ModelReference
PhMgBr-THF-785:1Felkin-Anh[1]
i-PrMgBr-THF-781:6Cram-Chelation[1]
Vinyllithium-THF-785:1Felkin-Anh[1]
VinylMgBr-THF-783:1Felkin-Anh[1]
Phenylboronic acid/Rh(I)-Toluene55>30:1Felkin-Anh[3]
(E)-1-Octenylboronic acid/Rh(I)-Toluene554.6:1Felkin-Anh[3]
Ethyne/ZnBr₂ZnBr₂THF-781:12Cram-Chelation[2]
Organotitanium reagentsTi(O-i-Pr)₄/i-PrMgClTHF-78High anti-selectivityFelkin-Anh[4]
Lithiated dithiane/CuIBF₃·OEt₂THF-50High anti-selectivityFelkin-Anh[1]
Lithiated alkyne-THF-40anti onlyFelkin-Anh[1]
Lithiated alkyne-THF-15syn onlyCram-Chelation[1]

Key Experimental Protocols

The following are representative experimental protocols for achieving either Felkin-Anh or Cram-chelation controlled additions to Garner's aldehyde.

General Procedure for Felkin-Anh Controlled Addition (Organotitanium Reagent): To a solution of Garner's aldehyde in anhydrous THF at -78 °C under an inert atmosphere is added a solution of the pre-formed organotitanium reagent (prepared from Ti(O-i-Pr)₄ and an appropriate Grignard reagent). The reaction mixture is stirred at -78 °C for a specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the desired diastereomer is isolated by column chromatography.[4]

General Procedure for Cram-Chelation Controlled Addition (Alkynylation with ZnBr₂): To a solution of the terminal alkyne in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium, and the mixture is stirred for 30 minutes. A solution of anhydrous ZnBr₂ in THF is then added, and the mixture is stirred for another 30 minutes. A solution of Garner's aldehyde in THF is then added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product, followed by purification of the major diastereomer by flash chromatography.[2]

Visualizing the Transition States

The following diagrams, generated using the DOT language, illustrate the key transition state conformations for the Felkin-Anh and Cram-chelation models as applied to nucleophilic additions to Garner's aldehyde.

Felkin_Anh_Model Felkin-Anh Model for Garner's Aldehyde cluster_aldehyde Garner's Aldehyde Conformation cluster_attack Nucleophilic Attack cluster_product Predicted Product C=O O || C alpha-C C=O->alpha-C H_alpha H alpha-C->H_alpha N-Boc N(Boc)R alpha-C->N-Boc Large_Group Large Group (Acetonide Ring) alpha-C->Large_Group perpendicular Nu Nu⁻ Nu->C=O Bürgi-Dunitz Trajectory (less hindered face) anti-product anti-Diastereomer

Caption: Felkin-Anh transition state for Garner's aldehyde.

Cram_Chelation_Model Cram-Chelation Model for Garner's Aldehyde cluster_chelate Chelated Garner's Aldehyde cluster_attack Nucleophilic Attack cluster_product Predicted Product C=O O || C alpha-C C=O->alpha-C Lewis_Acid M C=O->Lewis_Acid chelation N-Boc N(Boc)R alpha-C->N-Boc Nu Nu⁻ N-Boc->Lewis_Acid chelation Nu->C=O Attack from opposite face syn-product syn-Diastereomer

Caption: Cram-chelation transition state for Garner's aldehyde.

Conclusion

The choice between the Felkin-Anh and Cram-chelation models for predicting the stereochemical outcome of nucleophilic additions to Garner's aldehyde is contingent upon the reaction conditions. In the absence of a strong chelating Lewis acid, the Felkin-Anh model accurately predicts the formation of the anti-diastereomer, driven by steric factors. Conversely, in the presence of a suitable Lewis acid capable of forming a five-membered chelate with the carbonyl oxygen and the Boc-protected nitrogen, the Cram-chelation model prevails, leading to the syn-diastereomer. A thorough understanding of these models and the influence of reaction parameters is paramount for researchers aiming to control the stereochemistry in their synthetic endeavors involving Garner's aldehyde. The judicious selection of reagents and conditions allows for the selective synthesis of either the syn or anti addition product, providing access to a wide array of stereochemically rich molecules for drug discovery and development.

References

A comparative study of chiral building blocks for the synthesis of sphingosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of sphingosines, a critical component of sphingolipids involved in various cellular processes, presents a significant challenge in organic chemistry. The precise arrangement of stereocenters in the sphingosine backbone is crucial for its biological activity, making the choice of chiral starting materials a key determinant of synthetic efficiency and success. This guide provides an objective comparison of the three main classes of chiral building blocks for the synthesis of D-erythro-sphingosine: L-serine, carbohydrates, and those employed in asymmetric synthesis. We present a summary of quantitative data, detailed experimental protocols for key reactions, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the most suitable strategy for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different chiral building blocks in the synthesis of D-erythro-sphingosine, focusing on overall yield, the number of synthetic steps, and the stereoselectivity achieved.

Chiral Building BlockApproachOverall Yield (%)Number of StepsStereoselectivityKey Intermediate(s)
L-Serine Chiral Pool~15-25%7-10High (Diastereoselective Reduction)Garner's Aldehyde
Carbohydrates (e.g., D-Galactose) Chiral PoolNot explicitly stated, but described as "chirospecific" leading to "highly homogeneous" product.VariableHigh (inherent chirality)Azidosphingosine intermediate
Asymmetric Synthesis De novo~42%~6High (e.g., >95% ee)Chiral epoxides or amino alcohols

Synthetic Pathways and Logical Workflow

To visualize the different synthetic strategies and aid in the selection process, the following diagrams illustrate the general pathways from each class of chiral building block to D-erythro-sphingosine and a logical workflow for choosing a synthetic route.

Sphingosine_Synthesis_Pathways cluster_serine From L-Serine cluster_carbohydrate From Carbohydrates cluster_asymmetric Asymmetric Synthesis Serine L-Serine Garner Garner's Aldehyde Serine->Garner Protection & Reduction Keto N-Boc-3-keto-sphingosine Garner->Keto Wittig or Grignard Reaction Sphingosine D-erythro-Sphingosine Keto->Sphingosine Diastereoselective Reduction & Deprotection Carb D-Galactose Azido Azidosphingosine Intermediate Carb->Azido Multi-step transformation Azido->Sphingosine Reduction & Deprotection Achiral Achiral Starting Material ChiralInt Chiral Intermediate (e.g., Epoxide) Achiral->ChiralInt Asymmetric Reaction ChiralInt->Sphingosine Further Transformations

Caption: Synthetic pathways to D-erythro-sphingosine.

Chiral_Building_Block_Selection Start Start: Need to Synthesize D-erythro-Sphingosine Decision1 Primary Consideration? Start->Decision1 Cost Cost-effectiveness & Availability of Starting Material Decision1->Cost Low Cost Flexibility Synthetic Flexibility & Access to Analogs Decision1->Flexibility Flexibility Stereo Highest Stereocontrol Decision1->Stereo Stereocontrol LSerine L-Serine Route Cost->LSerine Carbohydrate Carbohydrate Route Cost->Carbohydrate Asymmetric Asymmetric Synthesis Route Flexibility->Asymmetric Stereo->Asymmetric

Caption: Workflow for selecting a chiral building block.

A Deeper Dive into the Chiral Building Blocks

L-Serine: The Prevalent and Economical Choice

L-serine stands out as a popular and cost-effective chiral building block for sphingosine synthesis. Its inherent chirality at the C-2 position provides a solid foundation for establishing the correct stereochemistry.

Advantages:

  • Readily Available and Inexpensive: L-serine is a common amino acid, making it an economically viable starting material for large-scale synthesis.

  • Well-established Synthetic Routes: Numerous synthetic strategies starting from L-serine have been developed and optimized over the years.

Disadvantages:

  • Multi-step Synthesis: The conversion of L-serine to sphingosine typically involves a relatively high number of steps, which can impact the overall yield.

  • Potential for Racemization: Some reaction conditions can lead to the erosion of stereochemical integrity if not carefully controlled.

A common strategy involves the conversion of L-serine to a key intermediate known as Garner's aldehyde . This aldehyde can then be elaborated through various carbon-carbon bond-forming reactions, such as the Wittig or Grignard reaction, to introduce the long aliphatic chain of sphingosine. A subsequent diastereoselective reduction of the resulting keto group is crucial for setting the correct stereochemistry at the C-3 position. One reported synthesis of a protected aminodiol derivative from L-serine proceeds in 7 steps with an overall yield of 21%.[1] A large-scale synthesis of D-sphingosine from L-serine has also been reported with high yields in the initial protection steps (98%) and subsequent transformations (81-95%).[2]

Carbohydrates: Nature's Chiral Templates

Carbohydrates, such as D-galactose, offer a rich source of stereocenters and serve as excellent chiral templates for the synthesis of sphingosines.[3] This "chirospecific" approach leverages the inherent chirality of the sugar backbone to control the stereochemical outcome of the synthesis.

Advantages:

  • High Stereochemical Control: The multiple stereocenters in carbohydrates can be manipulated to produce sphingosine with high stereopurity.[3]

  • Access to Diverse Stereoisomers: Different sugar precursors can be utilized to access various stereoisomers of sphingosine.

Disadvantages:

  • Complex Protecting Group Manipulations: The multiple hydroxyl groups on carbohydrates often necessitate a series of protection and deprotection steps, which can be cumbersome and reduce overall efficiency.

  • Potentially Longer Synthetic Routes: The transformation of a carbohydrate into the sphingosine backbone can involve a significant number of synthetic steps.

A synthesis starting from D-galactose has been described as a "chirospecific method" that yields a "highly homogeneous" sphingosine product via an azidosphingosine intermediate.[3] While specific overall yields are not always detailed in the literature for this approach, the emphasis is on the high fidelity of stereochemical transfer.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers a powerful and flexible alternative to the chiral pool approach. This strategy involves the creation of the desired stereocenters from achiral or prochiral starting materials using chiral catalysts or reagents.

Advantages:

  • High Flexibility: This approach allows for the synthesis of a wide range of sphingosine analogs and derivatives by simply modifying the starting materials or catalysts.

  • Potentially Shorter Routes: Asymmetric methods can sometimes offer more convergent and shorter synthetic routes compared to chiral pool approaches.

  • Excellent Stereocontrol: Modern asymmetric reactions often provide very high levels of enantioselectivity and diastereoselectivity.

Disadvantages:

  • Cost of Catalysts and Reagents: Chiral catalysts and reagents can be expensive, which may be a limiting factor for large-scale synthesis.

  • Optimization Required: The development and optimization of asymmetric reactions can be time-consuming and require specialized expertise.

A notable example is the asymmetric synthesis of D-erythro-sphingosine using an asymmetric sulfur ylide reaction as the key step, which achieves an overall isolated yield of 42% with high enantioselectivity.[4][5] Other powerful asymmetric methods, such as the Sharpless asymmetric epoxidation, have also been successfully employed in the synthesis of sphingosine and its analogs.

Experimental Protocols for Key Reactions

The following are generalized protocols for key transformations commonly employed in the synthesis of sphingosines from different chiral building blocks. Researchers should consult the original literature for specific substrate-dependent conditions.

Protocol 1: Wittig Reaction for Chain Elongation (from L-Serine derived Garner's Aldehyde)

This protocol describes the formation of the carbon-carbon double bond in the sphingosine backbone.

Materials:

  • (n-Tridecyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Garner's aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of (n-tridecyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-BuLi (1.1 eq) is added dropwise, and the resulting deep red-orange solution of the ylide is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.

  • The reaction mixture is re-cooled to -78 °C, and a solution of Garner's aldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Grignard Reaction for Chain Elongation (from Garner's Aldehyde)

This protocol outlines an alternative method for introducing the aliphatic chain.

Materials:

  • 1-Bromotridecane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Garner's aldehyde

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether.

  • A solution of 1-bromotridecane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.

  • A solution of Garner's aldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 3: Sharpless Asymmetric Epoxidation (for Asymmetric Synthesis)

This protocol describes the enantioselective epoxidation of an allylic alcohol, a key step in many asymmetric syntheses of sphingosine.

Materials:

  • Allylic alcohol precursor

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Aqueous solution of ferrous sulfate (FeSO₄)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • A flame-dried flask is charged with anhydrous DCM and cooled to -20 °C.

  • Titanium(IV) isopropoxide (1.0 eq) is added, followed by the dropwise addition of the chiral tartrate ester (1.2 eq).

  • The allylic alcohol (1.0 eq) is then added to the mixture.

  • After stirring for a few minutes, a solution of TBHP (1.5-2.0 eq) is added dropwise while maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of an aqueous solution of FeSO₄ to decompose the excess peroxide.

  • The mixture is stirred vigorously for at least 30 minutes, and then the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude epoxy alcohol is purified by column chromatography.

Conclusion

The choice of a chiral building block for the synthesis of sphingosines is a critical decision that significantly impacts the overall efficiency and practicality of the synthetic route.

  • L-serine offers a reliable and cost-effective starting point, making it suitable for large-scale production, although it may require a greater number of synthetic steps.

  • Carbohydrates provide a high degree of stereocontrol due to their inherent chirality but can involve complex protecting group chemistry.

  • Asymmetric synthesis provides the greatest flexibility for creating diverse analogs and can offer shorter, more convergent routes, though the cost of catalysts and reagents may be a consideration.

By carefully evaluating the comparative data, synthetic pathways, and experimental considerations presented in this guide, researchers can make an informed decision to select the most appropriate chiral building block strategy to achieve their sphingosine synthesis goals.

References

A Comparative Guide to Validating the Enantiopurity of Garner's Aldehyde Derivatives: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks and their derivatives is of paramount importance. Garner's aldehyde, a versatile chiral starting material derived from serine, is extensively used in the synthesis of a wide array of complex molecules, including pharmaceuticals. Consequently, the accurate determination of the enantiomeric excess (ee) of its reaction products is a critical step in synthetic chemistry and drug development.

This guide provides an objective comparison of the two primary methods for validating the enantiopurity of products derived from Garner's aldehyde: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents. We present supporting experimental data, detailed methodologies, and a comparative analysis to assist researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. For derivatives of Garner's aldehyde, which are typically N-Boc protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated excellent efficacy.

Recommended Chiral Stationary Phases:
  • Polysaccharide-Based CSPs: Columns such as the CHIRALPAK® series (e.g., IA, IB, IC) are frequently employed. These phases, often based on cellulose or amylose derivatives, provide a broad range of selectivity for N-protected amino alcohols. Separations are typically achieved in normal-phase mode using eluents like hexane/isopropanol.

  • Macrocyclic Glycopeptide-Based CSPs: Columns like the CHIROBIOTIC® series (e.g., T, V) are also highly effective, particularly in reversed-phase or polar organic modes. These CSPs can offer unique selectivity based on multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.

Experimental Protocol: Chiral HPLC Analysis

Below is a representative protocol for the chiral HPLC analysis of a generic product from a Grignard reaction with Garner's aldehyde, resulting in an N-Boc protected amino alcohol.

Instrumentation:

  • HPLC system equipped with a UV detector.

Method 1: Normal Phase Chromatography

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of the analyte at approximately 1 mg/mL in the mobile phase.

Method 2: Reversed-Phase Chromatography

  • Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol and water with 0.1% formic acid. A typical starting ratio is 80:20 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: A solution of the analyte at approximately 1 mg/mL in methanol.

NMR Spectroscopy with Chiral Derivatizing Agents

An alternative and often complementary technique to chiral HPLC is NMR spectroscopy. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Mosher's Acid Analysis: A classic and reliable method involves the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, as a chiral derivatizing agent.[1][2][3][4][5] The alcohol derivative of the Garner's aldehyde product is converted into diastereomeric Mosher's esters by reaction with both (R)- and (S)-MTPA chlorides. The resulting diastereomers will exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the enantiomeric excess by integrating the signals corresponding to each diastereomer.

Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR using Mosher's Acid

This protocol outlines the steps for determining the enantiomeric excess of a secondary alcohol derivative of Garner's aldehyde.

  • Preparation of Mosher's Esters:

    • Divide the amino alcohol sample (approx. 5 mg) into two dry NMR tubes.

    • To one tube, add a solution of (R)-(-)-MTPA chloride (1.2 equivalents) in anhydrous pyridine-d5.

    • To the second tube, add a solution of (S)-(+)-MTPA chloride (1.2 equivalents) in anhydrous pyridine-d5.

    • Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

    • Identify well-resolved signals corresponding to protons near the newly formed chiral center. Protons on the carbon bearing the Mosher's ester and on adjacent carbons are often the most informative.

    • Carefully integrate the signals for both diastereomers in each spectrum. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Comparison of Chiral HPLC and NMR Spectroscopy

FeatureChiral HPLCNMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)
Principle Physical separation of enantiomers based on differential interaction with a chiral stationary phase.Formation of diastereomers with distinct NMR spectra, allowing for quantification by signal integration.
Sample Preparation Simple dissolution in a suitable solvent.Chemical derivatization is required, which may introduce impurities or kinetic resolution.
Analysis Time Typically 10-30 minutes per sample after method development.Can be faster for a single sample if a standard protocol is available (approx. 1-2 hours including reaction time).
Method Development Can be time-consuming, requiring screening of different columns and mobile phases.Requires selection of an appropriate chiral derivatizing agent and optimization of reaction conditions.
Quantitative Accuracy High accuracy and precision, with detection limits in the low ng range.Generally good accuracy, but can be affected by incomplete derivatization or overlapping signals.
Information Provided Provides enantiomeric excess and can be used for preparative separation of enantiomers.Provides enantiomeric excess and can also be used to determine the absolute configuration (Mosher's method).[1]
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires access to an NMR spectrometer.
Cost Chiral columns can be expensive, and solvent consumption can be significant.Chiral derivatizing agents can be costly, and deuterated solvents are required.

Workflow Diagrams

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Garner's Aldehyde Derivative dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Garner's Aldehyde Derivative (Alcohol) derivatize React with (R)- and (S)-Mosher's Acid Chloride start->derivatize acquire Acquire 1H NMR Spectra derivatize->acquire spectra Analyze Diastereomeric Spectra acquire->spectra integrate Integrate Distinct Signals spectra->integrate calculate Calculate % ee integrate->calculate

References

Comparing the utility of Garner's aldehyde with Weinreb amides for ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ketone Synthesis: Garner's Aldehyde vs. Weinreb Amides

In the landscape of modern organic synthesis, the preparation of ketones is a fundamental transformation. For researchers and professionals in drug development, the choice of synthetic methodology can significantly impact efficiency, yield, and stereochemical control, particularly in the synthesis of complex chiral molecules such as α-amino ketones. This guide provides a detailed comparison of two prominent methods for ketone synthesis: the use of Garner's aldehyde, a chiral building block derived from serine, and the Weinreb amide approach.

Garner's aldehyde serves as a chiral electrophile for the introduction of new stereocenters via nucleophilic addition. The resulting secondary alcohol can then be oxidized to the corresponding ketone. In contrast, the Weinreb amide, a stable N-methoxy-N-methyl amide, reacts directly with organometallic reagents to afford the ketone in a single step, circumventing over-addition to a tertiary alcohol. This comparison will delve into the utility of both methods, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal route for their synthetic targets.

Data Presentation: A Quantitative Comparison

The following table summarizes typical yields and diastereoselectivities for the synthesis of α-amino ketones using Garner's aldehyde (a two-step process) and a serine-derived Weinreb amide (a one-step process). The data is representative of reactions with Grignard reagents.

FeatureGarner's Aldehyde RouteWeinreb Amide Route
Starting Material (S)-Garner's AldehydeN-Boc-L-serine Weinreb Amide
Overall Transformation Two steps: 1. Nucleophilic Addition 2. OxidationOne step: Nucleophilic Acyl Substitution
Nucleophilic Addition Yield 70-95% (for Grignard addition)Not Applicable
Diastereoselectivity (anti:syn) Typically high (e.g., >20:1 to 4.6:1)[1]Not directly applicable (product is achiral at the carbonyl carbon)
Oxidation Yield 85-99% (e.g., Swern or Dess-Martin)[1][2]Not Applicable
Overall Yield (approx.) 60-94%80-95%
Key Advantage High diastereocontrol in the addition step.Avoids over-addition, high yielding, one-pot from the amide.[3]
Key Disadvantage Requires an additional oxidation step. Potential for epimerization.[1][2]Requires preparation of the Weinreb amide from the corresponding carboxylic acid.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Garner's Aldehyde Route: Synthesis of an α-Amino Ketone

This protocol describes the addition of a Grignard reagent to Garner's aldehyde, followed by a Swern oxidation of the resulting alcohol.

Step 1: Grignard Addition to (S)-Garner's Aldehyde

  • Materials: (S)-Garner's aldehyde, Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • A solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • The Grignard reagent (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the corresponding secondary alcohol.[1]

Step 2: Swern Oxidation of the Secondary Alcohol

  • Materials: The alcohol from Step 1, oxalyl chloride, dimethyl sulfoxide (DMSO), diisopropylethylamine (Hünig's base), anhydrous dichloromethane (DCM).

  • Procedure:

    • A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO (2.4 eq) in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.

    • A solution of the alcohol (1.0 eq) in anhydrous DCM is added dropwise over 20 minutes, keeping the internal temperature below -65 °C. The reaction is stirred for 30 minutes.

    • Diisopropylethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.[4]

    • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ketone, which can be purified by flash chromatography.[4]

Weinreb Amide Route: Direct Synthesis of an α-Amino Ketone

This protocol describes the synthesis of a ketone from an N-protected amino acid-derived Weinreb amide and a Grignard reagent.

  • Materials: N-Boc-L-serine Weinreb amide, Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a solution of the N-Boc-L-serine Weinreb amide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, the Grignard reagent (1.2 eq) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the desired ketone.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for ketone synthesis via Garner's aldehyde and a Weinreb amide.

Garner_Aldehyde_Workflow cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Oxidation Garner's Aldehyde Garner's Aldehyde Secondary Alcohol Intermediate Secondary Alcohol Intermediate Garner's Aldehyde->Secondary Alcohol Intermediate  Grignard Reagent, THF, -78 °C Alpha-Amino Ketone Alpha-Amino Ketone Secondary Alcohol Intermediate->Alpha-Amino Ketone  Swern or Dess-Martin Oxidation

Caption: Workflow for ketone synthesis from Garner's aldehyde.

Weinreb_Amide_Workflow cluster_start Starting Material cluster_product Product Weinreb Amide Weinreb Amide Alpha-Amino Ketone Alpha-Amino Ketone Weinreb Amide->Alpha-Amino Ketone  Grignard Reagent, THF, 0 °C

Caption: Workflow for ketone synthesis from a Weinreb amide.

Objective Comparison and Utility

Garner's Aldehyde: A Tool for Stereocontrolled Synthesis

The primary utility of Garner's aldehyde lies in its role as a chiral building block for asymmetric synthesis.[1] The addition of nucleophiles to the aldehyde carbonyl is often highly diastereoselective, governed by Felkin-Anh or chelation-controlled models, allowing for the predictable formation of a new stereocenter.[1] This makes it an excellent choice when the stereochemistry of the resulting alcohol is crucial for the final target molecule.

However, the synthesis of a ketone via this route necessitates a subsequent oxidation step. While modern oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidations are generally high-yielding and reliable, they add an extra step to the synthetic sequence.[2][6] A significant concern is the potential for epimerization of the α-stereocenter under basic conditions, although this can often be mitigated by using sterically hindered bases like diisopropylethylamine in the Swern oxidation.[2]

Weinreb Amides: A Robust and Direct Approach

The Weinreb ketone synthesis is a powerful and widely used method for the preparation of ketones from carboxylic acid derivatives.[3] Its main advantage is the prevention of over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other acylating agents like esters or acid chlorides.[3] This is achieved through the formation of a stable, chelated tetrahedral intermediate that does not collapse to the ketone until aqueous workup.[3]

This method provides a more direct route to ketones, often in high yields and with excellent functional group tolerance. The Weinreb amide itself is a stable, often crystalline solid that can be prepared from the corresponding carboxylic acid using various coupling reagents.[3] For the synthesis of α-amino ketones, a Weinreb amide derived from an N-protected amino acid can be directly converted to the desired product in a single step from the amide.

The choice between Garner's aldehyde and a Weinreb amide for ketone synthesis depends largely on the specific synthetic goals.

  • Choose Garner's aldehyde when:

    • The primary objective is to create a new stereocenter with high diastereoselectivity at the carbon that will become the alcohol (and subsequently the ketone).

    • The intermediate alcohol is itself a valuable synthetic target.

    • A two-step sequence is acceptable.

  • Choose the Weinreb amide route when:

    • A direct, high-yielding synthesis of a ketone is desired, without the risk of over-addition.

    • The starting material is a carboxylic acid that can be readily converted to the Weinreb amide.

    • Diastereoselectivity at the carbon adjacent to the newly formed ketone is not a factor in the ketone-forming step itself (though the starting material can be chiral).

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry and medicinal chemistry. The addition of Grignard reagents to chiral α-amino aldehydes, such as Garner's aldehyde, represents a fundamental and powerful method for the construction of chiral amino alcohols, key building blocks in numerous natural products and pharmaceuticals. The diastereoselectivity of this reaction is highly dependent on the nature of the aldehyde, the Grignard reagent, and the reaction conditions, primarily governed by the principles of Felkin-Anh (non-chelation) and Cram's chelation control.

This guide provides a comparative analysis of diastereomeric ratios obtained in Grignard additions to Garner's aldehyde and the related N-Boc-L-prolinal. It includes a summary of experimental data, detailed experimental protocols for key reactions, and a visualization of the underlying stereochemical models.

Understanding the Stereochemical Models

The diastereoselectivity of nucleophilic additions to chiral α-amino aldehydes can be rationalized by two primary models: the Felkin-Anh model and the Cram's chelation model. The operative model is largely determined by the ability of the metal cation of the Grignard reagent to form a chelate with the α-amino group and the carbonyl oxygen.

  • Felkin-Anh Model (Non-chelation control): In the absence of a strongly chelating metal, the conformation of the aldehyde is dictated by steric and electronic factors. The largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This generally leads to the formation of the anti diastereomer. Organolithium reagents and Grignard reagents in non-coordinating solvents often follow this model.[1][2]

  • Cram's Chelation Model: When the Grignard reagent's magnesium ion can coordinate with both the carbonyl oxygen and the nitrogen of the N-Boc protecting group, a rigid five-membered chelate is formed. This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the less hindered face, typically leading to the formation of the syn diastereomer.[1][3]

Diastereomeric Ratios in Grignard Additions

The following table summarizes the diastereomeric ratios observed in the addition of various Grignard reagents to Garner's aldehyde and N-Boc-L-prolinal. The ratios are presented as anti:syn or syn:anti, indicating the major diastereomer.

AldehydeGrignard ReagentSolventAdditiveTemperature (°C)Diastereomeric Ratio (anti:syn)Reference
Garner's AldehydeVinylmagnesium bromideTHF--78 to 03:1[2]
Garner's AldehydePhenylmagnesium bromideTHF--78 to 05:1[2]
Garner's AldehydeEthylmagnesium bromideTHF--5.5:1[4]
N-Boc-L-prolinalPhenylmagnesium bromideEt₂O-0 to rt-[5]

Note: The diastereomeric ratio for the addition of phenylmagnesium bromide to N-Boc-L-prolinal was not explicitly stated in the provided search results, but the procedure implies a diastereoselective reaction.

Experimental Protocols

Synthesis of Garner's Aldehyde

Garner's aldehyde can be prepared from L-serine through a multi-step sequence involving N-protection, esterification, acetonide formation, and finally, reduction of the ester to the aldehyde.[2]

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Iodomethane (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection: To a solution of L-serine in aqueous dioxane and 1.0 N NaOH (to maintain pH > 10), add Boc₂O at 5 °C and allow the mixture to warm to room temperature.

  • Esterification: To the N-Boc-L-serine, add K₂CO₃ and MeI in DMF at 0 °C and stir, allowing the reaction to warm to room temperature.

  • Acetonide Formation: Reflux the N-Boc-L-serine methyl ester with 2,2-dimethoxypropane and a catalytic amount of p-TsOH in benzene.

  • DIBAL-H Reduction: Dissolve the resulting ester in toluene and cool to -78 °C. Add a solution of DIBAL-H in toluene dropwise.

  • Workup: Quench the reaction by the slow addition of methanol, followed by water. Allow the mixture to warm to room temperature and filter through Celite. The filtrate is washed with saturated aqueous NH₄Cl, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield Garner's aldehyde.

General Procedure for Grignard Addition to a Chiral α-Amino Aldehyde

The following is a general protocol for the addition of a Grignard reagent to a chiral N-Boc protected α-amino aldehyde. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Chiral N-Boc α-amino aldehyde (e.g., Garner's aldehyde or N-Boc-L-prolinal)

  • Grignard reagent (e.g., Phenylmagnesium bromide in Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the chiral N-Boc α-amino aldehyde (1.0 eq) in anhydrous Et₂O or THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to the desired temperature (typically -78 °C or 0 °C) in an appropriate cooling bath.

  • Addition of Grignard Reagent: Transfer the Grignard reagent solution (1.1 - 1.5 eq) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture at the reaction temperature to quench any unreacted Grignard reagent.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Visualization of Stereochemical Control

The following diagrams illustrate the key transition states that dictate the diastereomeric outcome of Grignard additions to chiral α-amino aldehydes.

Felkin_Anh_Model cluster_0 Felkin-Anh Transition State (Non-chelation) Aldehyde R-CHO Transition_State [Transition State] Aldehyde->Transition_State Nucleophilic Attack Nucleophile R'-MgX Nucleophile->Transition_State Anti_Product anti-Diastereomer Transition_State->Anti_Product Major Product Chelation_Model cluster_1 Cram's Chelation Model Aldehyde_Chelate Chelated Aldehyde Transition_State_Chelate [Chelated Transition State] Aldehyde_Chelate->Transition_State_Chelate Nucleophilic Attack Nucleophile_Chelate R'-MgX Nucleophile_Chelate->Transition_State_Chelate Syn_Product syn-Diastereomer Transition_State_Chelate->Syn_Product Major Product

References

Performance of different protecting groups on the oxazolidine nitrogen in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, chiral oxazolidinones, pioneered by David A. Evans, have established themselves as exceptionally reliable and versatile chiral auxiliaries. The stereochemical outcome of reactions involving these auxiliaries, such as aldol additions and alkylations, is profoundly influenced by the substituent at the nitrogen atom. While N-acyl derivatives are most common, the use of carbamate protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) offers distinct advantages in terms of stability, cleavage conditions, and compatibility with subsequent synthetic steps. This guide provides an objective comparison of the performance of these three key protecting groups on the oxazolidine nitrogen, supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for a given synthetic strategy.

Performance Comparison in Asymmetric Reactions

The primary function of the N-protecting group on an oxazolidinone auxiliary is to influence the conformation of the enolate intermediate, thereby directing the approach of the electrophile and controlling the stereochemistry of the newly formed stereocenters. The choice of protecting group can impact reaction yields and diastereoselectivity.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, typically affording syn-aldol products with high diastereoselectivity. The reaction proceeds through a chair-like transition state, where the substituent on the chiral auxiliary dictates the facial selectivity.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehyde>98:2~85-95[1]
PropionylBenzaldehyde>98:2~80-90[1]
PropionylPropionaldehyde>95:5~85[1]
AcetylBenzaldehyde>99:181

Discussion of N-Carbamate Protecting Groups in Aldol Reactions:

  • N-Boc: The bulky tert-butyl group of the Boc protecting group is expected to provide excellent steric shielding, similar to or greater than that of common acyl groups. This would likely lead to high diastereoselectivity in aldol reactions. The electron-donating nature of the Boc group could potentially modulate the nucleophilicity of the enolate.

  • N-Cbz: The Cbz group is sterically less demanding than the Boc group. While still effective, it might offer slightly lower diastereoselectivity in cases where steric bulk is the primary controlling factor. Its electronic properties are influenced by the benzyl group.

  • N-Fmoc: The Fmoc group is the largest of the three and would be expected to provide the highest level of steric hindrance, potentially leading to very high diastereoselectivity. However, its lability to basic conditions requires careful consideration of the reaction conditions, especially during enolate formation.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from N-substituted oxazolidinones is a reliable method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is shielded by the chiral auxiliary.

N-Acyl GroupElectrophileDiastereomeric RatioYield (%)Reference
Phenylacetylt-BuBr>95:582[2]
PropionylBenzyl bromide>99:190-95
PropionylMethyl iodide95:585

Discussion of N-Carbamate Protecting Groups in Alkylation Reactions:

  • N-Boc: Similar to aldol reactions, the steric bulk of the Boc group is anticipated to enforce high diastereoselectivity in alkylation reactions.

  • N-Cbz: The Cbz group should also provide good to excellent levels of stereocontrol in alkylation reactions.

  • N-Fmoc: The large Fmoc group is expected to be highly effective in directing the alkylation, although its base sensitivity must be managed.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. The following are representative protocols for the key steps in an asymmetric synthesis campaign using N-protected oxazolidinones.

Protocol 1: N-Acylation of an Oxazolidinone

This procedure describes the general method for attaching an acyl group to the oxazolidinone nitrogen, which is a prerequisite for subsequent enolization and reaction. A similar procedure would be followed for the introduction of the carbamate protecting groups, typically using the corresponding chloroformate (e.g., Cbz-Cl) or anhydride (e.g., Boc₂O).

Materials:

  • (4R)-4-Benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R)-4-benzyl-2-oxazolidinone and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.[1]

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(4R)-4-benzyl-2-oxazolidinone.[1]

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction

This protocol details a highly diastereoselective syn-aldol reaction using an N-acyl oxazolidinone.

Materials:

  • N-Propionyl oxazolidinone (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.[1]

  • Cool the solution back down to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.[1]

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents and proceed with workup and purification.

Protocol 3: Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary is typically removed to yield the desired chiral product.

Materials:

  • syn-Aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (typically a 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[1]

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF and proceed with an appropriate workup to isolate the chiral product and recover the auxiliary.[1]

Visualization of Key Processes

To further elucidate the role of the protecting group and the overall workflow, the following diagrams are provided.

G cluster_0 Asymmetric Synthesis Workflow Start Chiral Oxazolidinone Protect N-Protection (Boc, Cbz, or Fmoc) Start->Protect NProtected N-Protected Oxazolidinone Protect->NProtected Enolize Enolate Formation NProtected->Enolize Enolate Chiral Enolate Enolize->Enolate React Asymmetric Reaction (e.g., Aldol, Alkylation) Enolate->React ProductAux Product with Auxiliary React->ProductAux Cleave Auxiliary Cleavage ProductAux->Cleave FinalProduct Chiral Product Cleave->FinalProduct Recover Recovered Auxiliary Cleave->Recover

Caption: General workflow for asymmetric synthesis using an N-protected oxazolidinone chiral auxiliary.

G cluster_0 Protecting Group Selection Logic Goal Desired Synthetic Outcome Boc Boc Group (tert-Butyloxycarbonyl) Goal->Boc Acid Lability High Steric Bulk Cbz Cbz Group (Benzyloxycarbonyl) Goal->Cbz Hydrogenolysis Moderate Sterics Fmoc Fmoc Group (9-Fluorenylmethyloxycarbonyl) Goal->Fmoc Base Lability Very High Steric Bulk AcidCleavage Acid-Sensitive Substrates Avoided Boc->AcidCleavage Cleavage: TFA, HCl HydrogenolysisCleavage Reducible Groups Avoided Cbz->HydrogenolysisCleavage Cleavage: H₂, Pd/C BaseCleavage Base-Sensitive Substrates Avoided Fmoc->BaseCleavage Cleavage: Piperidine

Caption: Decision logic for selecting an appropriate N-protecting group based on desired cleavage conditions.

References

A Critical Evaluation of Chiral Auxiliaries for the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-proteinogenic α-amino acids, in particular, are crucial components of numerous pharmaceuticals, offering metabolic stability and unique conformational constraints. Among the various strategies for achieving high enantiopurity, the use of chiral auxiliaries remains a robust and reliable method. These auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a diastereoselective transformation, after which they are cleaved and can often be recovered.

This guide provides a critical comparison of four widely used chiral auxiliaries for the asymmetric synthesis of α-amino acids: Schöllkopf's bis-lactim ethers, Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams. The performance of these auxiliaries is evaluated based on their stereoselectivity, chemical yields, scope, limitations, and the practicality of their application and removal, supported by experimental data and detailed protocols.

General Workflow for Asymmetric α-Amino Acid Synthesis using Chiral Auxiliaries

The general strategy involves three key steps: the attachment of the chiral auxiliary to a glycine or alanine synthon, diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary to yield the desired α-amino acid.

Asymmetric_Amino_Acid_Synthesis_Workflow start Glycine/Alanine Synthon attachment Auxiliary Attachment start->attachment auxiliary Chiral Auxiliary auxiliary->attachment substrate Chiral Substrate attachment->substrate deprotonation Deprotonation substrate->deprotonation Base enolate Diastereoselective Alkylation deprotonation->enolate Electrophile alkylated Alkylated Product enolate->alkylated cleavage Auxiliary Cleavage alkylated->cleavage amino_acid α-Amino Acid cleavage->amino_acid recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the asymmetric synthesis of α-amino acids using a chiral auxiliary.

Schöllkopf's Bis-Lactim Ethers

Developed by Ulrich Schöllkopf in 1981, this method utilizes a bis-lactim ether derived from the cyclic dipeptide of glycine and a chiral amino acid, typically valine.[1][2] The steric bulk of the valine side chain effectively shields one face of the glycine-derived enolate, leading to high diastereoselectivity in the alkylation step.[2]

Performance Data

The Schöllkopf method consistently delivers high diastereoselectivity, often exceeding 95% d.e., for a range of electrophiles.[3]

Electrophile (R-X)Diastereomeric Excess (d.e., %)Yield (%)
CH₃I>9585
C₂H₅I>9588
n-C₄H₉Br>9582
(CH₃)₂CHCH₂Br>9578
PhCH₂Br>9590
CH₂=CHCH₂Br>9585

Data compiled from various sources. Yields and d.e. can vary with specific reaction conditions.

Mechanism of Stereoinduction

Schollkopf_Mechanism sub Schöllkopf Auxiliary Valine-Glycine bis-lactim ether enolate Lithium Enolate Planar enolate with isopropyl group blocking top face sub->enolate n-BuLi, THF, -78 °C ts Transition State Electrophile approaches from the less hindered bottom face enolate->ts R-X prod Alkylated Product trans-addition product ts->prod

Caption: Stereoinduction in the Schöllkopf method.

Experimental Protocols

Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine:

  • A mixture of (R)-3-isopropylpiperazine-2,5-dione (1 eq.) and trimethyloxonium tetrafluoroborate (2.5 eq.) in dichloromethane is stirred at room temperature under a nitrogen atmosphere for 18-24 hours.[4]

  • The reaction is quenched by the slow addition of an ice-cold concentrated ammonium hydroxide solution.[4]

  • The organic layer is separated, washed with saturated sodium bicarbonate and brine, dried over anhydrous potassium carbonate, and concentrated.[4]

  • The crude product is purified by column chromatography to yield the bis-lactim ether as a colorless oil.[4]

Diastereoselective Alkylation:

  • To a solution of the Schöllkopf auxiliary (1 eq.) in dry THF at -78 °C under argon, n-butyllithium (1.05 eq.) is added dropwise. The solution is stirred for 15 minutes.

  • The electrophile (1.1 eq.) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours.[5]

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.[5]

  • The product is extracted with ether, and the combined organic layers are dried and concentrated. Purification is achieved by flash chromatography.[5]

Auxiliary Cleavage:

  • The alkylated bis-lactim ether is hydrolyzed with 0.1 M HCl at room temperature for 4-6 hours.[2]

  • The resulting amino acid methyl ester and valine methyl ester are separated by column chromatography.

Evaluation
AdvantagesDisadvantages
Consistently high diastereoselectivity (>95% d.e.) for a variety of electrophiles.[3]Limited to laboratory scale; not suitable for industrial applications.[2]
Both enantiomers of the auxiliary are accessible from L- and D-valine.Poor atom economy.[2]
Mild cleavage conditions.[2]Requires the use of stoichiometric strong base (n-BuLi).
Broad substrate scope for the electrophile.[3]The synthesis of the auxiliary can be tedious.

Evans' Oxazolidinones

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[6] They are typically derived from readily available amino alcohols. The stereochemical outcome of the alkylation is controlled by the chelated Z-enolate, where one face is shielded by the substituent at the C4 position of the oxazolidinone ring.

Performance Data

Evans' auxiliaries provide excellent diastereoselectivity in the alkylation of their N-acyl derivatives.

Auxiliary SubstituentElectrophile (R-X)Diastereomeric RatioYield (%)
BenzylCH₃I>99:190-95
IsopropylC₂H₅I98:285-90
BenzylPhCH₂Br>99:195
IsopropylCH₂=CHCH₂Br97:388

Data compiled from various sources. Yields and d.r. can vary with specific reaction conditions.

Mechanism of Stereoinduction

Evans_Mechanism sub N-Acyl Oxazolidinone Chiral auxiliary attached to acyl group enolate Chelated Z-Enolate Rigid structure with substituent blocking top face sub->enolate LDA or NaHMDS, THF, -78 °C ts Transition State Electrophile approaches from the less hindered face enolate->ts R-X prod Alkylated Product Diastereomerically enriched product ts->prod

Caption: Chelate-controlled stereoinduction in Evans' auxiliary-mediated alkylation.

Experimental Protocols

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone:

  • A mixture of (1S,2R)-norephedrine (1 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.) is heated to 160 °C.[1]

  • Ethanol is collected via distillation. After the reaction is complete (approx. 5 hours), the mixture is cooled.[1]

  • The residue is dissolved in dichloromethane, washed with water, dried, and concentrated. The crude solid is recrystallized from a hexane-ethyl acetate mixture.[1]

Acylation and Diastereoselective Alkylation:

  • To a solution of the oxazolidinone (1 eq.) in THF at -78 °C, n-butyllithium (1.05 eq.) is added. After stirring for 15 minutes, the acyl chloride (1.1 eq.) is added.

  • For alkylation, the N-acyl oxazolidinone (1 eq.) is dissolved in THF and cooled to -78 °C. A strong base like LDA or NaHMDS (1.1 eq.) is added to form the Z-enolate.[7]

  • The electrophile (1.2 eq.) is added, and the reaction is stirred at -78 °C until completion.[7]

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified by chromatography.[8]

Auxiliary Cleavage:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred until the reaction is complete.[9][10]

  • The reaction is quenched with sodium sulfite, and the desired carboxylic acid is isolated after an acidic workup. The chiral auxiliary can be recovered.[9]

Evaluation
AdvantagesDisadvantages
High and predictable diastereoselectivity.[1]Cleavage can sometimes be challenging and may lead to epimerization under harsh conditions.
Both enantiomers are readily available from corresponding amino alcohols.[11]The auxiliary itself is relatively expensive.
The auxiliary is often crystalline, facilitating purification of diastereomers.Requires stoichiometric amounts of strong base and the auxiliary.
Extensive literature and well-established procedures.The generation of oxygen during LiOH/H₂O₂ cleavage can pose a safety risk on a large scale.[12]

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical method using inexpensive and readily available pseudoephedrine as a chiral auxiliary.[13] Both enantiomers of pseudoephedrine are commercially available. The stereoselectivity is achieved through a rigid lithium-chelated enolate intermediate.

Performance Data

The Myers' auxiliary demonstrates high diastereoselectivity for a wide range of electrophiles.

| Electrophile (R-X) | Diastereomeric Excess (d.e., %) | Yield (%) | | :--- | :--- | :--- | :--- | | CH₃I | ≥99 | 92 | | C₂H₅I | 98 | 95 | | n-C₄H₉Br | 97 | 99 | | (CH₃)₂CHCH₂I | 97 | 98 | | PhCH₂Br | 98 | 99 |

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.

Mechanism of Stereoinduction

Myers_Mechanism sub Pseudoephedrine Amide Chiral auxiliary attached to acyl group enolate Lithium Chelated Z-Enolate Rigid structure with methyl group directing alkylation sub->enolate LDA, LiCl, THF, -78 °C ts Transition State Electrophile approaches from the face opposite to the phenyl group enolate->ts R-X prod Alkylated Product syn-Alkylated product ts->prod

Caption: Stereoinduction in the Myers' asymmetric alkylation.

Experimental Protocols

Synthesis of Pseudoephedrine Amide:

  • To a suspension of (+)-pseudoephedrine (1 eq.) and triethylamine (1.2 eq.) in dichloromethane, the acyl anhydride (1.1 eq.) is added at room temperature.[11]

  • The reaction mixture is stirred until completion, then washed with water and brine, dried, and concentrated. The product can often be purified by recrystallization.[11]

Diastereoselective Alkylation:

  • The pseudoephedrine amide (1 eq.) is dissolved in THF containing LiCl (6 eq.) and cooled to -78 °C.[14]

  • LDA (2.2 eq.) is added to form the enolate.[14]

  • The electrophile (1.5-2.5 eq.) is added, and the reaction is stirred at -78 °C to room temperature until complete.[3]

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[3]

Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions.

  • Alternatively, reduction with reagents like lithium amidotrihydroborate (LAB) yields the primary alcohol.[14] The auxiliary can be recovered.

Evaluation
AdvantagesDisadvantages
Inexpensive and readily available auxiliary.[13]The use of pseudoephedrine is regulated in many countries due to its use in illicit drug synthesis.[6]
High diastereoselectivity for a wide range of electrophiles.[14]Requires a stoichiometric amount of strong base.
The auxiliary can be cleaved to give various functional groups (acids, alcohols, aldehydes).[14]The alternative, pseudoephenamine, is not as readily available.[6]
Products are often crystalline, facilitating purification.

Oppolzer's Camphorsultams

Wolfgang Oppolzer introduced camphorsultam, a chiral auxiliary derived from naturally occurring camphor.[6] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity in various reactions, including the synthesis of α-amino acids.

Performance Data

Oppolzer's sultam is highly effective in directing the stereoselective alkylation of N-acyl derivatives.

| Electrophile (R-X) | Diastereomeric Ratio | Yield (%) | | :--- | :--- | :--- | :--- | | CH₃I | 98:2 | 92 | | C₂H₅I | 97:3 | 89 | | PhCH₂Br | >99:1 | 94 | | CH₂=CHCH₂Br | 96:4 | 85 |

Data compiled from various sources. Yields and d.r. can vary with specific reaction conditions.

Mechanism of Stereoinduction

Oppolzer_Mechanism sub N-Acyl Camphorsultam Rigid bicyclic auxiliary enolate Chelated Z-Enolate Sulfonamide oxygen chelates to the metal, directing the enolate geometry sub->enolate n-BuLi or NaHMDS, THF, -78 °C ts Transition State Electrophile approaches from the less hindered face enolate->ts R-X prod Alkylated Product Diastereomerically pure product ts->prod

Caption: Stereoinduction in Oppolzer's sultam-mediated alkylation.

Experimental Protocols

Synthesis of (-)-2,10-Camphorsultam:

  • (-)-(Camphorsulfonyl)imine is slowly added to a suspension of lithium aluminum hydride (4 eq.) in dry THF using a Soxhlet extractor.[15]

  • The reaction is refluxed, then cooled and quenched sequentially with water, NaOH solution, and more water.

  • The solids are filtered off, and the filtrate is concentrated. The crude product is recrystallized from ethanol to give the pure sultam.[15]

Acylation and Diastereoselective Alkylation:

  • The camphorsultam is N-acylated using the corresponding acyl chloride in the presence of a base like triethylamine or by deprotonation with n-BuLi followed by the addition of the acyl chloride.

  • The N-acyl sultam is deprotonated with a strong base (e.g., n-BuLi or NaHMDS) in THF at -78 °C.

  • The electrophile is added, and the reaction is stirred at low temperature.

  • The reaction is quenched, and the product is extracted and purified by chromatography or crystallization.

Auxiliary Cleavage:

  • Hydrolysis with LiOH/H₂O₂ is a common method to obtain the carboxylic acid.

  • Reductive cleavage with reagents like LiAlH₄ or LiBH₄ can provide the corresponding alcohol.

  • The auxiliary is recovered after the cleavage step.

Evaluation
AdvantagesDisadvantages
Excellent stereocontrol due to its rigid structure.[6]One enantiomer is derived from naturally abundant (+)-camphor, making the other enantiomer more expensive.
Products are often highly crystalline, which aids in purification.The synthesis of the auxiliary can be cumbersome.
The auxiliary is stable to a wide range of reaction conditions.Requires stoichiometric use of the auxiliary and strong bases.
Both enantiomers are commercially available.[6]

Comparative Summary and Conclusion

The choice of a chiral auxiliary for the asymmetric synthesis of α-amino acids depends on several factors, including the desired stereochemical outcome, the nature of the substrate and electrophile, scalability, cost, and the ease of auxiliary removal.

FeatureSchöllkopf's Bis-Lactim EtherEvans' OxazolidinonesMyers' Pseudoephedrine AmidesOppolzer's Camphorsultams
Stereoselectivity Very High (>95% d.e.)[3]Excellent (>98% d.r.)Excellent (>97% d.e.)Excellent (>98% d.r.)
Yields Good to ExcellentGood to ExcellentExcellentGood to Excellent
Auxiliary Source Amino Acids (Valine)[2]Amino AlcoholsPseudoephedrineCamphor[6]
Cleavage Conditions Mild Acidic Hydrolysis[2]LiOH/H₂O₂, ReductiveAcidic/Basic Hydrolysis, Reductive[14]LiOH/H₂O₂, Reductive
Key Advantage High reliability for a wide range of electrophiles.Predictable stereocontrol, extensive literature.Inexpensive auxiliary, versatile cleavage.[13]High crystallinity of products, excellent stereocontrol.[6]
Key Disadvantage Poor atom economy, not scalable.[2]Potential for epimerization during cleavage, cost.Regulatory issues with pseudoephedrine.[6]One enantiomer is more expensive.

References

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational disposal of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, ensuring compliance and minimizing risk.

This compound is a chemical intermediate that requires careful management due to its potential hazards. Safety Data Sheets (SDS) classify this compound as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to established disposal protocols is imperative.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueSource
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[3]
Storage Temperature 2-8°C[2]
Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated waste_collection Collect waste in a properly labeled, sealed container. start->waste_collection is_small_quantity Small quantity suitable for in-lab neutralization? waste_collection->is_small_quantity direct_disposal Store in Satellite Accumulation Area for licensed hazardous waste pickup. is_small_quantity->direct_disposal No neutralization_protocol Proceed with Chemical Neutralization Protocol. is_small_quantity->neutralization_protocol Yes end End: Disposal Complete direct_disposal->end verify_neutralization Verify complete neutralization (e.g., aldehyde test strips, pH). neutralization_protocol->verify_neutralization is_neutralized Neutralization Complete? verify_neutralization->is_neutralized is_neutralized->direct_disposal No neutralized_disposal Dispose of neutralized waste according to institutional guidelines (may include drain disposal). is_neutralized->neutralized_disposal Yes neutralized_disposal->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste and chemical neutralization for less hazardous disposal. The choice depends on the quantity of waste and institutional policies.

Method 1: Direct Disposal as Hazardous Waste

This is the most straightforward and recommended method for all quantities of waste, ensuring regulatory compliance.

Experimental Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should have a secure screw-top cap.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The name of the principal investigator and laboratory location.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] The SAA should be away from general lab traffic and incompatible chemicals.

  • Pickup: Arrange for the collection of the hazardous waste by a licensed hazardous waste management company, following your institution's specific procedures.[5]

Method 2: Chemical Neutralization of Small Quantities

For small quantities of aqueous waste containing the aldehyde, chemical neutralization can be an effective way to render the waste non-hazardous before disposal. This procedure targets the reactive aldehyde group.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of sodium bisulfite (NaHSO₃) in water. A 10% (w/v) solution is typically sufficient. Caution: While sodium bisulfite is an effective neutralizer for aldehydes, the stability of the oxazolidine ring under these conditions should be considered. This procedure should be performed with care, monitoring for any unexpected reactions.

  • Dilution of Waste: If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if the waste is in an aqueous solution) in a suitable beaker or flask equipped with a magnetic stirrer.

  • Neutralization: Slowly add the 10% sodium bisulfite solution to the stirring waste solution. A general rule of thumb is to add a 1.5 molar excess of sodium bisulfite relative to the estimated amount of the aldehyde. The bisulfite will react with the aldehyde to form a non-hazardous bisulfite adduct.[6]

  • Monitoring: Allow the reaction to stir at room temperature for at least one hour. The completion of the reaction can be monitored using aldehyde test strips to ensure the absence of free aldehyde.

  • pH Adjustment: After confirming the absence of aldehyde, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions).

  • Final Disposal: Once neutralized, the solution can be collected in a properly labeled hazardous waste container for disposal by a certified hazardous waste management company.[4] Depending on local regulations and the final composition of the treated waste, it may be permissible for drain disposal with copious amounts of water. Always consult with your institution's Environmental Health and Safety (EHS) office before disposing of any treated chemical waste down the drain.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS No. 127589-93-9). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber glovesProvides resistance against aldehydes and other organic chemicals.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection NIOSH-approved respirator with a Type ABEK (EN14387) combination filter cartridgeProtects against organic vapors, and acidic gases, which may be relevant to the compound and its potential reaction byproducts.
Protective Clothing Laboratory coatPrevents skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Objective: To safely handle this compound from receipt to use in experimental protocols, minimizing exposure and contamination risk.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh the required amount of the compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_ppe Doff PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_storage Store remaining compound appropriately cleanup_ppe->cleanup_storage disp_collect Collect all waste in a labeled, sealed container cleanup_storage->disp_collect Generate waste disp_store Store waste in a designated satellite accumulation area disp_collect->disp_store disp_request Request pickup by a certified waste disposal service disp_store->disp_request

References

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